molecular formula C14H9BrN2O B1265748 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole CAS No. 21510-43-0

2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B1265748
CAS No.: 21510-43-0
M. Wt: 301.14 g/mol
InChI Key: CNLVYZSUMYQALH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C14H9BrN2O and its molecular weight is 301.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89572. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O/c15-12-8-6-11(7-9-12)14-17-16-13(18-14)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLVYZSUMYQALH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70175850
Record name 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21510-43-0
Record name 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21510-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021510430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21510-43-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89572
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.361
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(4-BROMOPHENYL)-5-PHENYL-1,3,4-OXADIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N85J74U6RL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole. This molecule is of significant interest in medicinal chemistry and materials science due to the versatile biological activities and useful photophysical properties associated with the 1,3,4-oxadiazole scaffold.[1][2][3][4] This document details a common synthetic route, outlines the necessary experimental protocols, and presents the characterization data in a clear and accessible format.

Synthesis

The synthesis of this compound is typically achieved through the cyclodehydration of a 1,2-diacylhydrazine intermediate. This intermediate is formed by the reaction of a benzoyl derivative with a 4-bromobenzohydrazide, or vice-versa. A widely used and effective method involves the reaction of a carboxylic acid and a hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃).[5][6]

The overall reaction can be depicted as follows:

Route 1: From 4-Bromobenzohydrazide and Benzoic Acid

Step 1: Formation of the diacylhydrazine intermediate 4-Bromobenzohydrazide reacts with benzoic acid.

Step 2: Cyclodehydration The resulting N'-benzoyl-4-bromobenzohydrazide undergoes intramolecular cyclization with the elimination of a water molecule, facilitated by a dehydrating agent like POCl₃, to yield the final product.

Alternatively, the reaction can be performed starting from benzohydrazide and 4-bromobenzoic acid.

Experimental Protocol

This protocol describes the synthesis of this compound from 4-bromobenzohydrazide and benzoic acid.

Materials:

  • 4-Bromobenzohydrazide

  • Benzoic acid

  • Phosphorus oxychloride (POCl₃)

  • Methanol or Ethanol (for recrystallization)

  • Crushed ice

  • Sodium bicarbonate solution (NaHCO₃)

Procedure:

  • In a round-bottom flask, a mixture of 4-bromobenzohydrazide (1 equivalent) and benzoic acid (1 equivalent) is prepared.

  • Phosphorus oxychloride (POCl₃) is added cautiously to the mixture, serving as both the solvent and the dehydrating agent.[5][6]

  • The reaction mixture is refluxed for a specified period, typically several hours, while monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with constant stirring.

  • The resulting precipitate is collected by filtration.

  • The crude product is washed with water and then with a dilute solution of sodium bicarbonate to neutralize any remaining acid.

  • The solid is then washed again with cold water until the washings are neutral.

  • The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to afford the pure product as a solid.[6]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_product Final Product Reactant1 4-Bromobenzohydrazide Reaction Cyclodehydration Reactant1->Reaction POCl3, Reflux Reactant2 Benzoic Acid Reactant2->Reaction POCl3, Reflux Workup Ice Quenching & Filtration Reaction->Workup Neutralization NaHCO3 Wash Workup->Neutralization Purification Recrystallization Neutralization->Purification Product 2-(4-Bromophenyl)-5-phenyl- 1,3,4-oxadiazole Purification->Product

Caption: Synthesis workflow for this compound.

Characterization

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques and physical property measurements.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₄H₉BrN₂O[7]
Molecular Weight301.14 g/mol [7]
AppearanceLight-brown to off-white solid/powder[8][9]
Melting Point155-157 °C / 167-172 °C / 169-173 °C[8][9][10]
Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the characteristic functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
3267Aromatic C-H stretching
1560C=N stretching of the oxadiazole ring
1467Aromatic C=C stretching
1018C-O-C stretching of the oxadiazole ring
664C-Br stretching
[Data sourced from[8]]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed molecular structure.

¹H NMR (CDCl₃): The proton NMR spectrum would be expected to show signals in the aromatic region corresponding to the protons of the phenyl and bromophenyl rings.

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule. A signal for this compound has been reported.[11]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. The NIST WebBook contains mass spectral data for this compound.[7]

Characterization Workflow Diagram

CharacterizationWorkflow cluster_sample Synthesized Compound cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_confirmation Confirmation Sample Purified Product MP Melting Point Sample->MP TLC Thin-Layer Chromatography Sample->TLC IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS Purity Purity Assessment MP->Purity TLC->Purity Structure Structural Elucidation IR->Structure NMR->Structure MS->Structure Confirmation Structure Confirmed Purity->Confirmation Structure->Confirmation

Caption: Logical flow for the characterization of the synthesized compound.

Conclusion

This technical guide has outlined a reliable and commonly employed method for the synthesis of this compound. The provided experimental protocol and characterization data serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science. The straightforward synthesis and the intriguing properties of the 1,3,4-oxadiazole core make this compound and its derivatives promising candidates for further investigation and application development.

References

Spectroscopic Analysis of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with comprehensive experimental protocols and visual workflows to aid in the structural elucidation and characterization of this molecule.

Core Spectroscopic Data

The spectroscopic data for this compound is summarized below. This data is crucial for confirming the molecular structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.50 - 7.65m3HH-3', H-4', H-5' (phenyl ring)
7.75d2HH-3'', H-5'' (bromophenyl ring)
8.00d2HH-2'', H-6'' (bromophenyl ring)
8.15d2HH-2', H-6' (phenyl ring)

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS).

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
124.0C-1' (phenyl ring)
126.5C-2', C-6' (phenyl ring)
127.1C-1'' (bromophenyl ring)
128.8C-2'', C-6'' (bromophenyl ring)
129.4C-3', C-5' (phenyl ring)
131.9C-4' (phenyl ring)
132.5C-3'', C-5'' (bromophenyl ring)
164.0C-5 (oxadiazole ring)
164.5C-2 (oxadiazole ring)

Note: The signals for the carbon atoms of the oxadiazole ring (C-2 and C-5) typically appear in the downfield region of the spectrum, often around 160-165 ppm.[1][2][3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H stretching
~1610StrongC=N stretching (oxadiazole ring)
~1550StrongAromatic C=C stretching
~1480MediumAromatic C=C stretching
~1070StrongC-O-C stretching (oxadiazole ring)
~1010MediumIn-plane C-H bending
~830Strongp-disubstituted benzene C-H out-of-plane bending
~750StrongMonosubstituted benzene C-H out-of-plane bending
~690StrongMonosubstituted benzene C-H out-of-plane bending

Sample preparation: KBr pellet or as a thin film.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
300/302100/98[M]⁺˙ (Molecular ion peak, showing isotopic pattern for Br)
183High[C₇H₅N₂O]⁺
105High[C₆H₅CO]⁺
77Medium[C₆H₅]⁺

Ionization method: Electron Ionization (EI) at 70 eV. The molecular formula of the compound is C₁₄H₉BrN₂O, with an exact mass of approximately 299.99 g/mol .[4]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis are provided below.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a probe temperature of 25 °C.

    • Use a standard pulse sequence with a 90° pulse angle.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • The number of scans can range from 8 to 16 for sufficient signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

    • A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Technique):

  • Sample Preparation:

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (Electron Ionization - Mass Spectrometry):

  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or after dissolution in a volatile solvent.

  • Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analysis: Use a mass analyzer such as a quadrupole or time-of-flight (TOF) to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak ([M]⁺˙) and analyze the major fragment ions to deduce the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the structural features of the target molecule.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation cluster_output Final Output Synthesis Synthesis of 2-(4-Bromophenyl)-5-phenyl- 1,3,4-oxadiazole Purification Purification (e.g., Recrystallization) Synthesis->Purification Purity_Check Purity Assessment (TLC, Melting Point) Purification->Purity_Check NMR NMR Spectroscopy (¹H, ¹³C) Purity_Check->NMR Pure Sample IR IR Spectroscopy Purity_Check->IR Pure Sample MS Mass Spectrometry (EI-MS, HRMS) Purity_Check->MS Pure Sample Data_Integration Integration of Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation Report Technical Guide/ Whitepaper Structure_Confirmation->Report

Workflow for the spectroscopic characterization of a synthesized compound.

Structural_Fragments cluster_molecule This compound cluster_fragments Key Structural Fragments & Spectroscopic Signatures cluster_signatures Expected Spectroscopic Signals mol Structure MS_Fragments MS Fragments: [M]⁺˙ at m/z 300/302 [C₆H₅CO]⁺ at m/z 105 mol->MS_Fragments Fragmentation Phenyl Phenyl Ring (C₆H₅) Phenyl_NMR ¹H NMR: Multiplets ~7.5-8.2 ppm ¹³C NMR: ~124-132 ppm Phenyl->Phenyl_NMR Bromophenyl 4-Bromophenyl Ring (Br-C₆H₄) Bromophenyl_NMR ¹H NMR: Doublets ~7.7-8.0 ppm ¹³C NMR: ~127-133 ppm Bromophenyl->Bromophenyl_NMR Oxadiazole 1,3,4-Oxadiazole Ring (C₂N₂O) Oxadiazole_NMR ¹³C NMR: ~164-165 ppm Oxadiazole->Oxadiazole_NMR Oxadiazole_IR IR: C=N ~1610 cm⁻¹, C-O-C ~1070 cm⁻¹ Oxadiazole->Oxadiazole_IR

Key structural fragments and their expected spectroscopic signatures.

References

Crystal Structure of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the crystallographic structure, synthesis, and potential biological significance of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole. The 1,3,4-oxadiazole core is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] This document details the experimental protocols for the synthesis and characterization of this class of compounds and presents crystallographic data from a closely related analogue to infer the structural characteristics of the title compound. Furthermore, we explore a potential drug development workflow and a hypothetical signaling pathway, providing a framework for future research and development.

Introduction

Heterocyclic compounds containing the 1,3,4-oxadiazole moiety are of significant interest due to their diverse pharmacological activities.[2][4][6] The unique electronic and structural features of the oxadiazole ring contribute to its ability to participate in various biological interactions. The title compound, this compound, combines this privileged heterocycle with two distinct aryl substituents, offering a platform for further functionalization and optimization of its biological profile. Understanding the precise three-dimensional arrangement of atoms within this molecule through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies and rational drug design. While a specific crystal structure for the title compound is not publicly available, this guide utilizes data from a structurally similar compound, 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole, to provide insights into the expected molecular geometry and crystal packing.[7]

Crystallographic Analysis

The crystal structure of a compound provides definitive information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state. The following data, obtained from a related 1,3,4-oxadiazole derivative, serves as a representative example.

Crystal Data and Structure Refinement

The crystallographic data for a representative 2-(4-bromophenyl)-1,3,4-oxadiazole derivative is summarized in the table below.[7]

Parameter Value
Empirical FormulaC₁₈H₁₉BrN₂O
Formula Weight359.26
Temperature293 K
Wavelength0.71073 Å (Mo Kα)
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a13.2571 (5) Å
b6.4753 (3) Å
c19.6761 (7) Å
α90°
β114.924 (2)°
γ90°
Volume1531.76 (11) ų
Z4
Density (calculated)1.558 Mg/m³
Absorption Coefficient2.69 mm⁻¹
F(000)736
Data Collection
DiffractometerBruker APEXII CCD
Reflections Collected39946
Independent Reflections4678 [R(int) = 0.033]
Refinement
Refinement MethodFull-matrix least-squares on F²
R-factor [I > 2sigma(I)]R1 = 0.031
wR-factor (all data)wR2 = 0.069
Goodness-of-fit on F²1.06

Data from a related structure: 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole.[7]

In the crystal structure of the analogue, the benzene ring is inclined to the oxadiazole ring by a dihedral angle of 10.44 (8)°.[7] The molecules are linked by C—H···π interactions, forming chains that are further connected by π–π stacking interactions.[7]

Experimental Protocols

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

A common and effective method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines.[8] This can be achieved using various dehydrating agents such as phosphorus oxychloride.[8]

General Procedure:

  • Formation of 1,2-Diacylhydrazine: A mixture of a carboxylic acid and an acylhydrazide is treated with a dehydrating agent like phosphorus oxychloride.

  • Cyclization: The resulting 1,2-diacylhydrazine undergoes intramolecular cyclization upon heating to form the 1,3,4-oxadiazole ring.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol/chloroform.[7][9]

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound.

Procedure:

  • Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol/chloroform) to form a nearly saturated solution.[7][9]

  • Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

  • Monitor the solution over several days for the formation of well-defined single crystals.

X-ray Data Collection and Structure Determination
  • A suitable single crystal is mounted on a goniometer.

  • X-ray diffraction data is collected at a specific temperature (e.g., 293 K) using a diffractometer equipped with a CCD detector and a monochromatic X-ray source (e.g., Mo Kα radiation).[7]

  • The collected data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares procedures.[10]

Visualization of Workflows and Pathways

Drug Development Workflow

The following diagram illustrates a typical workflow for the development of a new drug candidate based on the 1,3,4-oxadiazole scaffold.

Drug_Development_Workflow cluster_0 Discovery & Preclinical cluster_1 Clinical Development cluster_2 Regulatory & Post-market A Compound Synthesis (2,5-disubstituted 1,3,4-oxadiazoles) B In Vitro Screening (e.g., Anti-inflammatory, Antimicrobial) A->B C Lead Optimization (SAR Studies) B->C D In Vivo Studies (Animal Models) C->D E Phase I (Safety) D->E F Phase II (Efficacy) E->F G Phase III (Large-scale Trials) F->G H Regulatory Review G->H I Market Approval H->I J Post-market Surveillance I->J

Caption: A generalized workflow for pharmaceutical drug development.

Hypothetical Anti-inflammatory Signaling Pathway

Derivatives of 1,3,4-oxadiazole have shown anti-inflammatory activity.[1][2] The diagram below depicts a hypothetical signaling pathway through which a 1,3,4-oxadiazole derivative might exert its anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade.

Anti_inflammatory_Pathway cluster_pathway Inflammatory Cascade Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid hydrolysis COX Cyclooxygenase (COX) Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Oxadiazole 2-(4-Bromophenyl)-5-phenyl- 1,3,4-oxadiazole Oxadiazole->COX Inhibition

Caption: Hypothetical inhibition of the COX pathway by a 1,3,4-oxadiazole derivative.

Conclusion

This technical guide has provided a detailed overview of the structural characteristics, synthesis, and potential therapeutic applications of this compound. By leveraging crystallographic data from a closely related analogue, we have inferred the likely molecular geometry and packing of the title compound. The outlined experimental protocols offer a practical framework for its synthesis and characterization. The visualized drug development workflow and hypothetical signaling pathway underscore the potential of this compound class in medicinal chemistry. Further research, including the determination of the specific crystal structure of the title compound and comprehensive biological evaluation, is warranted to fully elucidate its therapeutic potential.

References

physical and chemical properties of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole

Introduction

This compound is a heterocyclic aromatic organic compound featuring a central 1,3,4-oxadiazole ring substituted with a phenyl group and a 4-bromophenyl group at positions 5 and 2, respectively. This molecule has garnered significant interest from the scientific community due to its versatile chemical nature and its role as a crucial structural motif, or scaffold, in the development of novel compounds for medicinal chemistry and materials science.[1] The oxadiazole core is known for its chemical and thermal stability, and its electron-deficient nature influences the electronic properties of the molecule. The presence of the bromophenyl group provides a reactive handle for further chemical modifications, such as cross-coupling reactions, making it a valuable building block in synthetic chemistry.[2] This guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, along with detailed experimental protocols and its applications.

Physical and Chemical Properties

This compound is typically a white crystalline solid at room temperature.[1][3] It is sparingly soluble in water but shows better solubility in common organic solvents. Aryl substituents on the 1,3,4-oxadiazole ring significantly increase its melting and boiling points compared to alkyl derivatives.

Table 1: General and Physical Properties

PropertyValueReference
Appearance White to Almost white powder/needles/crystal[1][3]
Physical State (20°C) Solid[3]
Melting Point 167-173 °C[1]
Purity ≥ 97% (HPLC)[1]

Table 2: Chemical Identifiers and Molecular Properties

PropertyValueReference
CAS Number 21510-43-0[1]
Molecular Formula C₁₄H₉BrN₂O[1]
Molecular Weight 301.14 g/mol [1]
Exact Mass 299.989826 g/mol [4]
IUPAC Name This compound[5]
InChI InChI=1S/C14H9BrN2O/c15-12-8-6-11(7-9-12)14-17-16-13(18-14)10-4-2-1-3-5-10/h1-9H[4]
InChIKey CNLVYZSUMYQALH-UHFFFAOYSA-N[4]
SMILES C1(=NN=C(O1)C1=CC=CC=C1)C1=CC=C(Br)C=C1[4]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. While full spectra are typically found in dedicated databases or original research articles, the characteristic data are summarized below.

Table 3: Summary of Spectroscopic Data

TechniqueDescriptionReference
¹³C NMR Spectra have been computed and are available for viewing in spectral databases.[4]
¹H NMR The structure can be confirmed by ¹H NMR spectroscopy.[3]
Mass Spectrometry (MS) GC-MS data is available, confirming the molecular weight.[4]
Infrared (IR) Spectroscopy IR spectral data is available from sources like the NIST WebBook.[5]
UV-Vis Spectroscopy Maximum Absorption Wavelength (λmax) reported at 291 nm in H₂O.[3]

Synthesis and Experimental Protocols

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established area of heterocyclic chemistry. A common and efficient method involves the oxidative cyclization of an N-acylhydrazone intermediate. This intermediate is typically formed in situ from the condensation of a benzohydrazide with an aldehyde. A modern approach utilizes sodium hypochlorite (NaOCl) as an inexpensive and readily available oxidant.[3]

Experimental Protocol: Sodium Hypochlorite-Mediated Synthesis

This protocol describes the synthesis starting from 4-bromobenzohydrazide and benzaldehyde.

Step 1: In Situ Formation of N-Acylhydrazone

  • In a round-bottom flask, dissolve 4-bromobenzohydrazide (1 equivalent) in a suitable solvent such as acetonitrile or ethanol.

  • Add benzaldehyde (1 equivalent) to the solution.

  • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the N'-benzylidene-4-bromobenzohydrazide intermediate.

Step 2: Oxidative Cyclization

  • To the reaction mixture containing the N-acylhydrazone, add an aqueous solution of sodium hypochlorite (NaOCl, ~1.5 equivalents) dropwise while maintaining the temperature with an ice bath if necessary.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 45 minutes to a few hours) until TLC analysis indicates the complete consumption of the hydrazone intermediate.[3]

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to neutralize any excess oxidant.

  • Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) or by column chromatography on silica gel to yield pure this compound as a white solid.[3]

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product A 4-Bromobenzohydrazide C Condensation (Solvent, RT) A->C B Benzaldehyde B->C D N-Acylhydrazone Intermediate (Formed in situ) C->D Forms E Oxidative Cyclization (+ NaOCl) D->E Reacts with F Work-up & Purification (Extraction, Recrystallization/Chromatography) E->F G This compound F->G G cluster_modification Chemical Modification cluster_derivatives Biologically Active Derivatives A This compound (Core Scaffold) B Suzuki Coupling, etc. (at Bromo- position) A->B Site for C Functionalization of Phenyl Rings A->C Site for D Anticancer Agents (e.g., EGFR inhibitors) B->D E Antimicrobial Agents (e.g., DNA Gyrase inhibitors) B->E C->D F Anti-inflammatory Agents C->F

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1][2][3] Among these, the 2,5-disubstituted 1,3,4-oxadiazole framework has garnered significant attention, and the specific incorporation of a 4-bromophenyl group at the 2-position and a phenyl group at the 5-position has led to the development of compounds with notable biological profiles. This technical guide provides a comprehensive overview of the biological activities of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole and its derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The presence of the bromophenyl moiety is often associated with enhanced anticancer potential.

Quantitative Data Summary: Anticancer Activity

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Citation
AMK OX-8A54925.04--[4]
HeLa35.29--[4]
Quinoline-oxadiazole 8cHepG20.137 (µg/mL)Erlotinib0.308 (µg/mL)[5]
Quinoline-oxadiazole 12dHepG20.138 (µg/mL)Erlotinib0.308 (µg/mL)[5]
Quinoline-oxadiazole 8eMCF-70.179 (µg/mL)Erlotinib0.512 (µg/mL)[5]
Quinoline-oxadiazole 15aMCF-70.164 (µg/mL)Erlotinib0.512 (µg/mL)[5]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the synthesized 1,3,4-oxadiazole derivatives was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]

  • Cell Seeding: Cancer cell lines (e.g., HeLa, A549) were seeded in 96-well plates at a density of 5 × 10^3 cells/well in 100 µL of appropriate culture medium.

  • Compound Treatment: After 24 hours of incubation, the cells were treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Determination: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the concentration-response curve.

Apoptosis Analysis by Flow Cytometry

The apoptotic effects of certain quinoline-oxadiazole derivatives on HepG2 cells were assessed using flow cytometry.[5]

  • Cell Treatment: HepG2 cells were treated with the IC50 concentrations of the compounds for 48 hours.

  • Cell Staining: The cells were harvested, washed, and stained with an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.

  • Flow Cytometry: The stained cells were analyzed using a flow cytometer to determine the percentages of apoptotic and necrotic cells.

Signaling Pathway Visualization

anticancer_pathway Oxadiazole Derivative Oxadiazole Derivative EGFR Tyrosine Kinase EGFR Tyrosine Kinase Oxadiazole Derivative->EGFR Tyrosine Kinase Inhibition Apoptosis Apoptosis Oxadiazole Derivative->Apoptosis Induces Cell Proliferation Cell Proliferation EGFR Tyrosine Kinase->Cell Proliferation Promotes

Caption: Inhibition of EGFR signaling by oxadiazole derivatives.

Antimicrobial Activity

Several derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities. The presence of the oxadiazole ring is crucial for these properties.

Quantitative Data Summary: Antimicrobial Activity

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Citation
4eS. aureus, E. coli4-8--[6]
4g--C. albicans4[6]
17bS. aureus---[5]
17dE. coli---[5]
17eC. albicans--[5]

Note: For compounds 17b, 17d, and 17e, the original paper states 4-, 16-, and 8-fold more activity than neomycin, respectively, without providing specific MIC values.

Experimental Protocols

Agar Well Diffusion Method

This method is used for the preliminary screening of the antimicrobial activity of the synthesized compounds.[7]

  • Media Preparation: Nutrient agar for bacteria and Sabouraud dextrose agar for fungi were prepared and sterilized.

  • Inoculation: The microbial cultures were uniformly spread over the surface of the agar plates.

  • Well Creation: Wells of a specific diameter were made on the agar surface using a sterile borer.

  • Compound Loading: A defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) was added to each well.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: The diameter of the clear zone of inhibition around each well was measured in millimeters.

Microbroth Dilution Method (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of the compounds.[8][9]

  • Serial Dilutions: Serial two-fold dilutions of the test compounds were prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: A standardized inoculum of the microbial suspension was added to each well.

  • Controls: Positive (broth with inoculum) and negative (broth only) controls were included.

  • Incubation: The plates were incubated under appropriate conditions.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible microbial growth.

Experimental Workflow Visualization

antimicrobial_workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening Synthesis Synthesis of Oxadiazole Derivatives AgarWell Agar Well Diffusion Synthesis->AgarWell Preliminary Test MIC Microbroth Dilution (MIC) AgarWell->MIC Quantitative Analysis

Caption: Workflow for antimicrobial activity evaluation.

Anti-inflammatory Activity

Certain 1,3,4-oxadiazole derivatives have shown promising anti-inflammatory effects.

Quantitative Data Summary: Anti-inflammatory Activity

Compound IDAnti-inflammatory Effect (%)Standard DrugAnti-inflammatory Effect (%)Citation
21c59.5Indomethacin64.3[1]
21i61.9Indomethacin64.3[1]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to evaluate the anti-inflammatory activity of compounds.[1]

  • Animal Grouping: Rats were divided into control, standard, and test groups.

  • Compound Administration: The test compounds and the standard drug (e.g., Indomethacin) were administered orally or intraperitoneally at a specific dose.

  • Edema Induction: After a certain period, a sub-plantar injection of carrageenan solution was given into the right hind paw of each rat to induce inflammation.

  • Paw Volume Measurement: The paw volume was measured at different time intervals after carrageenan injection using a plethysmometer.

  • Percentage Inhibition Calculation: The percentage inhibition of edema was calculated by comparing the paw volume of the treated groups with the control group.

Anticonvulsant Activity

The 1,3,4-oxadiazole nucleus is also a key feature in compounds designed to have anticonvulsant properties.

Quantitative Data Summary: Anticonvulsant Activity

Compound IDActivity (% Inhibition of Seizures)Standard DrugActivity (% Inhibition of Seizures)Citation
iva59.23 - 65.8Phenytoin83.95[10]
ivb59.23 - 65.8Phenytoin83.95[10]
ivd59.23 - 65.8Phenytoin83.95[10]

Experimental Protocols

Maximal Electroshock (MES) Induced Seizure Test

This test is used to identify compounds effective against generalized tonic-clonic seizures.[10][11][12]

  • Animal Preparation: Mice were administered the test compounds or a vehicle control.

  • Electrode Placement: Corneal electrodes were placed on the eyes of the mice.

  • Shock Application: A maximal electroshock (e.g., 50 mA for 0.2 seconds) was delivered.

  • Observation: The mice were observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Protection Assessment: Protection was defined as the abolition of the tonic hind limb extension.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test is used to identify compounds that can prevent clonic seizures.[11]

  • Compound Administration: The test compounds were administered to mice.

  • PTZ Injection: After a specific time, a convulsant dose of pentylenetetrazole (PTZ) was injected subcutaneously.

  • Observation: The animals were observed for the onset of clonic seizures.

  • Protection Assessment: The ability of the compound to prevent or delay the onset of seizures was recorded.

Logical Relationship Visualization

anticonvulsant_screening Synthesized Oxadiazoles Synthesized Oxadiazoles MES_Test MES Test Synthesized Oxadiazoles->MES_Test scPTZ_Test scPTZ Test Synthesized Oxadiazoles->scPTZ_Test Tonic_Clonic_Seizure_Protection Protection against Tonic-Clonic Seizures MES_Test->Tonic_Clonic_Seizure_Protection Clonic_Seizure_Protection Protection against Clonic Seizures scPTZ_Test->Clonic_Seizure_Protection Neurotoxicity_Test Neurotoxicity Test (e.g., Rota-rod) Tonic_Clonic_Seizure_Protection->Neurotoxicity_Test Clonic_Seizure_Protection->Neurotoxicity_Test Potent_Anticonvulsant Potent Anticonvulsant Candidate Neurotoxicity_Test->Potent_Anticonvulsant Low Toxicity

Caption: Screening process for anticonvulsant drug candidates.

This guide consolidates the available research on the biological activities of this compound derivatives, providing a valuable resource for researchers and professionals in the field of drug discovery and development. The presented data and methodologies highlight the therapeutic potential of this class of compounds and offer a foundation for future research aimed at developing novel therapeutic agents.

References

A Literature Review for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 1,3,4-Oxadiazole Containing Compounds

The 1,3,4-oxadiazole core is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. This scaffold has garnered significant attention in medicinal chemistry due to its unique physicochemical properties and its ability to serve as a versatile pharmacophore.[1][2] Compounds incorporating the 1,3,4-oxadiazole nucleus exhibit a wide spectrum of pharmacological activities, making them privileged structures in the design and development of novel therapeutic agents.[3][4] Their biological efficacy is often attributed to the -N=C-O moiety, which can participate in hydrogen bonding with various biological targets.[5][6] This review provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 1,3,4-oxadiazole derivatives, serving as a resource for professionals in drug discovery.

Synthetic Strategies for 1,3,4-Oxadiazole Derivatives

The synthesis of the 1,3,4-oxadiazole ring is a well-established area of organic chemistry, with numerous methodologies available. The most common approaches involve the cyclization of intermediates such as hydrazides and their derivatives.

Key synthetic routes include:

  • Dehydrative Cyclization of Diacylhydrazines: This classic method involves the reaction of 1,2-diacylhydrazines with dehydrating agents like phosphorus oxychloride (POCl₃), sulfuric acid, or Burgess reagent.[7][8]

  • Oxidative Cyclization of Acylhydrazones: Acylhydrazones, formed from the condensation of aldehydes and hydrazides, can undergo oxidative cyclization to yield 2,5-disubstituted 1,3,4-oxadiazoles.[4][6] Reagents like N-chlorosuccinimide (NCS) or chloramine-T are often employed for this transformation.[3][4]

  • Reaction of Hydrazides with Carbon Disulfide: To synthesize 5-substituted-1,3,4-oxadiazole-2-thiols, a common method involves reacting an acyl hydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification.[9]

  • Direct Cyclization of Carboxylic Acids and Acylhydrazides: More recent methods allow for the direct conversion of carboxylic acids and acylhydrazides into 1,3,4-oxadiazoles using coupling agents like HATU, often under mild conditions.[3]

Below is a generalized workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles starting from a carboxylic acid.

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Cyclodehydration A Carboxylic Acid (R-COOH) C Acid Hydrazide (R-CONHNH2) A->C B Hydrazine Hydrate (NH2NH2·H2O) B->C E Diacylhydrazine (R-CONHNH-COR') C->E D Another Carboxylic Acid (R'-COOH) or derivative D->E G 2,5-Disubstituted 1,3,4-Oxadiazole E->G F Dehydrating Agent (e.g., POCl3) F->G G cluster_0 1,3,4-Oxadiazole Derivatives cluster_1 Cellular Targets cluster_2 Cellular Effects Oxadiazole 1,3,4-Oxadiazole Compound Kinases Kinases (FAK, CDK) Oxadiazole->Kinases Inhibits Enzymes Enzymes (HDAC, MetAP) Oxadiazole->Enzymes Inhibits GF Growth Factors (VEGF) Oxadiazole->GF Inhibits Proliferation Inhibition of Proliferation Kinases->Proliferation Enzymes->Proliferation Angiogenesis Inhibition of Angiogenesis GF->Angiogenesis Apoptosis Apoptosis Induction Proliferation->Apoptosis G A Animal Grouping & Fasting B Administer Vehicle (Control Group) A->B C Administer Standard Drug (e.g., Indomethacin) A->C D Administer Test Compound A->D E Wait for Absorption (30-60 min) B->E C->E D->E F Inject Carrageenan (Sub-plantar) E->F G Measure Initial Paw Volume (V0) F->G H Measure Paw Volume at 1, 2, 3, 4 hours (Vt) G->H I Calculate % Inhibition of Edema H->I

References

The Emergence and Scientific Journey of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and multifaceted applications of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole. This heterocyclic compound, a member of the 1,3,4-oxadiazole class, has garnered significant interest in both medicinal chemistry and materials science. Its versatile synthetic accessibility and diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, have positioned it as a valuable scaffold in drug discovery. Furthermore, its unique electronic and photophysical characteristics have led to its exploration in the development of advanced materials such as organic light-emitting diodes (OLEDs). This document details the historical context of its synthesis, provides in-depth experimental protocols, summarizes key quantitative data, and visually elucidates its mechanisms of action through signaling pathway and experimental workflow diagrams.

Discovery and Historical Context

The specific first synthesis of this compound is not definitively documented in a single seminal paper. However, its origins can be traced back to the broader exploration of 1,3,4-oxadiazole chemistry. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established area of heterocyclic chemistry, with foundational methods developed over many decades.

Historically, one of the most common and enduring methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines.[1][2][3] This reaction typically employs a dehydrating agent, such as phosphorus oxychloride, polyphosphoric acid, or thionyl chloride, to facilitate the formation of the oxadiazole ring.[4][5] Another prevalent method involves the oxidative cyclization of N-acylhydrazones.[4]

The rise in interest in 1,3,4-oxadiazole derivatives has been largely driven by their diverse and potent biological activities.[2] These compounds are recognized for their antibacterial, antifungal, anti-inflammatory, and anticancer properties, making them attractive scaffolds for medicinal chemists.[6][7] The introduction of a bromophenyl group, as seen in the target molecule, is a common strategy in medicinal chemistry to enhance biological activity, often through increased lipophilicity or by providing a site for further chemical modification.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₄H₉BrN₂O[8]
Molecular Weight 301.14 g/mol [8]
CAS Number 21510-43-0[8]
Melting Point 167-173 °C[8]
Appearance White to almost white powder/needles[8]
Predicted pKa -5.49 ± 0.37[9]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the cyclodehydration of a 1,2-diacylhydrazine intermediate. This intermediate is formed by the reaction of a benzohydrazide with a 4-bromobenzoyl chloride.

General Synthetic Workflow

The overall synthetic process can be visualized as a two-step procedure. First, the formation of the diacylhydrazine, followed by the cyclodehydration to yield the final oxadiazole.

G cluster_0 Step 1: Diacylhydrazine Formation cluster_1 Step 2: Cyclodehydration Benzohydrazide Benzohydrazide Diacylhydrazine 1-Benzoyl-2-(4-bromobenzoyl)hydrazine Benzohydrazide->Diacylhydrazine BromobenzoylChloride 4-Bromobenzoyl Chloride BromobenzoylChloride->Diacylhydrazine Diacylhydrazine_step2 1-Benzoyl-2-(4-bromobenzoyl)hydrazine Pyridine Pyridine (base) Pyridine->Benzohydrazide Oxadiazole This compound Diacylhydrazine_step2->Oxadiazole POCl3 POCl₃ (Dehydrating Agent) POCl3->Diacylhydrazine_step2

General Synthetic Workflow for this compound.
Detailed Experimental Protocol

This protocol is a representative procedure based on common methods for the synthesis of 2,5-diaryl-1,3,4-oxadiazoles.

Step 1: Synthesis of 1-Benzoyl-2-(4-bromobenzoyl)hydrazine

  • To a stirred solution of benzohydrazide (0.01 mol) in a suitable solvent such as pyridine or dichloromethane (50 mL), add 4-bromobenzoyl chloride (0.01 mol) dropwise at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound

  • Take the dried 1-benzoyl-2-(4-bromobenzoyl)hydrazine (0.01 mol) and add phosphorus oxychloride (POCl₃, 10 mL).

  • Reflux the mixture for 5-7 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a suitable base, such as sodium bicarbonate solution, until the effervescence ceases.

  • Collect the resulting solid precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a solvent such as ethanol or acetic acid to obtain the final product.

Biological Activities and Mechanisms of Action

This compound and its derivatives have been investigated for a range of biological activities.

Anti-inflammatory Activity

The anti-inflammatory potential of 1,3,4-oxadiazole derivatives is a significant area of research.[10] The proposed mechanisms of action often involve the modulation of key inflammatory pathways.

4.1.1. Inhibition of the NF-κB Signaling Pathway

One of the primary mechanisms implicated in the anti-inflammatory effects of some 1,3,4-oxadiazoles is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10] This pathway is a central regulator of the inflammatory response. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, can activate this pathway through Toll-like receptor 4 (TLR4).

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates NFkB_IkB->IkB degrades NFkB_IkB->NFkB releases Oxadiazole 2-(4-Bromophenyl)-5-phenyl- 1,3,4-oxadiazole Oxadiazole->IKK inhibits DNA DNA NFkB_nucleus->DNA binds to Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes

Proposed inhibition of the LPS-TLR4-NF-κB signaling pathway.

4.1.2. Cyclooxygenase (COX) Enzyme Inhibition

Another potential anti-inflammatory mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible during inflammation and responsible for the production of prostaglandins.[11][12]

Other Biological Activities

Derivatives of this compound have also shown promise as:

  • Anticancer agents: Exhibiting cytotoxic activity against various cancer cell lines.

  • Antimicrobial agents: Demonstrating activity against a range of bacteria and fungi.

Applications in Materials Science: Organic Light-Emitting Diodes (OLEDs)

The electronic properties of this compound make it a suitable candidate for applications in materials science, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs).

Role as an Electron Transport Material

In a typical OLED device, different organic layers are sandwiched between two electrodes. This compound and related compounds often function as the electron transport layer (ETL).[13][14] The electron-deficient nature of the oxadiazole ring facilitates the transport of electrons from the cathode to the emissive layer, where they recombine with holes to produce light.[15]

G cluster_0 OLED Structure Cathode Cathode ETL Electron Transport Layer (e.g., this compound) Cathode->ETL Emissive_Layer Emissive Layer ETL->Emissive_Layer ETL->Emissive_Layer e⁻ transport HTL Hole Transport Layer Emissive_Layer->HTL Light Light Emission (Photon) Emissive_Layer->Light Recombination HTL->Emissive_Layer h⁺ transport Anode Anode HTL->Anode Anode->HTL h⁺ injection Electron Electron (e⁻) Hole Hole (h⁺)

Role of this compound in an OLED device.

The efficiency of an OLED is partly dependent on the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the materials used. The electron-deficient oxadiazole core contributes to a relatively low LUMO energy level, making it an effective electron transporter.[15]

Conclusion

This compound stands as a testament to the versatility of the 1,3,4-oxadiazole scaffold. Its journey from a member of a classic heterocyclic family to a molecule of interest in both pharmacology and materials science highlights the ongoing importance of fundamental organic synthesis in driving innovation. The well-established synthetic routes provide a solid foundation for the continued exploration and development of its derivatives for a wide array of applications, from novel therapeutics to advanced electronic devices. This guide serves as a foundational resource for researchers seeking to understand and utilize this promising chemical entity.

References

Theoretical Insights into 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole: A Computational Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical calculations and computational methodologies applied to the study of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole (BP-OXA). This molecule is of significant interest to researchers in medicinal chemistry and materials science due to the versatile biological and photophysical properties exhibited by the 1,3,4-oxadiazole scaffold. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the molecule's structural, electronic, and potential drug-like properties through the lens of computational chemistry.

Introduction

The 1,3,4-oxadiazole ring is a prominent heterocyclic moiety known for its thermal stability and electron-deficient nature, making it a valuable component in the design of novel therapeutic agents and organic electronic materials. The subject of this guide, this compound, combines this core with phenyl and bromophenyl substituents, which can modulate its biological activity and photophysical characteristics. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the structure-property relationships of such molecules at an atomic level.

Computational Methodologies

The theoretical investigation of this compound typically involves a multi-step computational workflow. This section details the standard protocols used in the literature for such analyses.

Geometry Optimization and Vibrational Analysis

The initial step in computational analysis is the optimization of the molecule's geometry to find its most stable conformation.

Experimental Protocol:

  • Software: Gaussian suite of programs is a standard tool for these calculations.

  • Theoretical Method: Density Functional Theory (DFT) is widely employed, offering a good balance between accuracy and computational cost.[1]

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used for its effectiveness in predicting molecular geometries and vibrational frequencies of organic molecules.[1]

  • Basis Set: The 6-311++G(d,p) or 6-31G* basis sets are frequently utilized to provide a good description of the electronic structure.

  • Procedure: An initial molecular structure is built and subjected to geometry optimization without any symmetry constraints. The optimized structure corresponds to a minimum on the potential energy surface, which is confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation.

Electronic Properties and Frontier Molecular Orbital (FMO) Analysis

Understanding the electronic properties is crucial for predicting the reactivity and kinetic stability of the molecule.

Experimental Protocol:

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Method: Single-point energy calculations are performed on the B3LYP-optimized geometry. For properties involving charge transfer excitations, long-range corrected functionals like CAM-B3LYP may provide more accurate results.

  • Calculations:

    • HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap (ΔE = ELUMO - EHOMO) is a key parameter for determining molecular reactivity.

    • Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness are derived from the HOMO and LUMO energies.

    • Molecular Electrostatic Potential (MEP): The MEP is calculated to identify the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of the molecule.

Non-Linear Optical (NLO) Properties

The potential of the molecule for applications in photonics can be assessed by calculating its NLO properties.

Experimental Protocol:

  • Method: The dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) are calculated using the B3LYP functional and a suitable basis set, often in conjunction with the optimized geometry.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target.

Experimental Protocol:

  • Software: AutoDock, PyRx, or Schrödinger's Glide are commonly used for molecular docking studies.

  • Target Preparation: The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.

  • Ligand Preparation: The 3D structure of this compound is optimized at a suitable level of theory (e.g., DFT/B3LYP).

  • Docking Procedure: The ligand is placed in the defined active site of the target protein, and a search algorithm explores various conformations and orientations of the ligand. The resulting poses are scored based on a scoring function that estimates the binding affinity.

Results and Discussion

Molecular Geometry

Table 1: Representative Theoretical Geometric Parameters for the 1,3,4-Oxadiazole Core

ParameterBondTypical Calculated Value (Å)
Bond LengthC-O~ 1.37
C=N~ 1.30
N-N~ 1.40
C-C (Ring-Ring)~ 1.48
Electronic Properties

The electronic properties of this compound have been investigated both experimentally and theoretically. An experimental optical band gap of approximately 3.84 eV has been reported, indicating its semiconductor properties.[2] The HOMO is typically localized on the more electron-rich phenyl rings, while the LUMO is predominantly centered on the electron-deficient 1,3,4-oxadiazole ring.[1] This separation of frontier orbitals is indicative of intramolecular charge transfer characteristics. For a closely related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated HOMO-LUMO energy gap is 4.4815 eV.[3]

Table 2: Calculated Electronic Properties for a Fluoro-Analogue

PropertyParameterCalculated Value
FMO EnergyEHOMO-6.5743 eV
ELUMO-2.0928 eV
Energy GapΔE (HOMO-LUMO)4.4815 eV
Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for predicting the reactive sites of a molecule. For 1,3,4-oxadiazole derivatives, the nitrogen atoms of the oxadiazole ring typically represent the most negative potential, making them susceptible to electrophilic attack. The hydrogen atoms of the phenyl rings are characterized by positive potential.

Non-Linear Optical (NLO) Properties

The NLO properties of this compound have been highlighted in recent studies. A significant hyperpolarizability value of 5503.52 × 10⁻³³ esu suggests its potential for applications in advanced photonic technologies.[2]

Table 3: Calculated Non-Linear Optical Properties

PropertyParameterCalculated Value
First-Order Hyperpolarizabilityβ5503.52 × 10⁻³³ esu
Molecular Docking and Drug Development Potential

The 1,3,4-oxadiazole scaffold is a common feature in many biologically active compounds. Molecular docking studies on similar 2,5-disubstituted 1,3,4-oxadiazoles have explored their potential as anticancer agents by targeting proteins such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and tubulin.[4][5] For instance, in studies of similar compounds, the oxadiazole ring was found to interact with key residues like Leu792 and Met793 in the active site of EGFR tyrosine kinase.[4] While specific docking results for this compound are not detailed in the available literature, the established protocols can be applied to investigate its binding affinity with various biological targets.

Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key workflows and relationships.

computational_workflow cluster_dft Density Functional Theory (DFT) Calculations cluster_docking Molecular Docking Simulation geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) vib_freq Vibrational Frequency Analysis geom_opt->vib_freq Confirm Minimum elec_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->elec_prop Optimized Geometry nlo_prop NLO Properties (μ, α, β) geom_opt->nlo_prop ligand_prep Ligand Preparation (Optimized BP-OXA) geom_opt->ligand_prep docking Docking Simulation (AutoDock/Glide) ligand_prep->docking protein_prep Protein Preparation (e.g., from PDB) protein_prep->docking analysis Binding Affinity & Pose Analysis docking->analysis

Caption: Computational workflow for theoretical analysis.

fmo_concept Energy Gap (ΔE) = E_LUMO - E_HOMO (Indicator of Reactivity) cluster_molecule Molecule HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) e1 HOMO->e1 Electron Donation e2 e2->LUMO Electron Acceptance

Caption: Frontier Molecular Orbital (FMO) concept.

Conclusion

Theoretical calculations provide invaluable insights into the molecular properties of this compound. The methodologies outlined in this guide, including DFT calculations for geometry optimization, electronic and NLO properties, and molecular docking simulations, form a robust framework for the computational investigation of this and related compounds. The available data suggests that BP-OXA is a promising candidate for applications in both materials science, due to its electronic and NLO properties, and in drug discovery, owing to the known biological activities of the 1,3,4-oxadiazole scaffold. Further targeted computational and experimental studies are encouraged to fully elucidate its potential.

References

Methodological & Application

Application Note: Synthesis of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole, a key intermediate in the development of novel therapeutic agents and functional organic materials. The 1,3,4-oxadiazole scaffold is a prevalent motif in medicinal chemistry, recognized for its diverse pharmacological activities.

Introduction

2,5-disubstituted 1,3,4-oxadiazoles are a class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. These compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific target molecule, this compound, serves as a versatile building block for further chemical modifications, largely owing to the reactive bromine substituent on one of the phenyl rings. This protocol outlines a reliable and efficient two-step method for the synthesis of this compound, commencing with the formation of a diacylhydrazine intermediate, followed by cyclodehydration.

Data Presentation

ParameterValueReference
Reactants
4-Bromobenzohydrazide1 equivalentN/A
Benzoyl chloride1 equivalentN/A
PyridineExcessN/A
Phosphorus oxychlorideExcess[1][2]
Reaction Conditions
Intermediate Formation Temp.Room Temperature[2]
Cyclodehydration Temp.Reflux (approx. 105-110 °C)[1]
Reaction Time4-6 hoursN/A
Product Characterization
Molecular FormulaC₁₄H₉BrN₂O[3]
Molecular Weight301.14 g/mol [3]
AppearanceWhite crystalline solid[3]
Melting Point167-173 °C[3][4][5]
Purity (typical)≥ 97%[3][5]

Experimental Protocols

Synthesis of this compound

This synthesis is performed in two main steps: the formation of the N,N'-diacylhydrazine intermediate and its subsequent cyclodehydration to yield the desired 1,3,4-oxadiazole.

Step 1: Synthesis of 1-(4-Bromobenzoyl)-2-benzoylhydrazine

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-bromobenzohydrazide in a suitable volume of anhydrous pyridine.

  • Cool the solution in an ice bath.

  • Slowly add 1.0 equivalent of benzoyl chloride to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of cold water to precipitate the crude product.

  • Filter the resulting solid, wash thoroughly with water, and dry under vacuum. The product, 1-(4-bromobenzoyl)-2-benzoylhydrazine, is used in the next step without further purification.

Step 2: Synthesis of this compound

  • Place the dried 1-(4-bromobenzoyl)-2-benzoylhydrazine from Step 1 into a round-bottom flask.

  • Add an excess of phosphorus oxychloride (POCl₃), which acts as both the dehydrating agent and the solvent.[1][2]

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 105-110 °C) for 2-3 hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully and slowly pour the cooled mixture onto crushed ice with stirring to decompose the excess POCl₃.

  • A solid precipitate of the crude this compound will form.

  • Filter the solid, wash it extensively with water until the filtrate is neutral, and then wash with a dilute sodium bicarbonate solution.

  • Recrystallize the crude product from a suitable solvent such as ethanol or acetic acid to obtain the pure this compound as a white crystalline solid.[6]

  • Dry the purified product in a vacuum oven.

Mandatory Visualization

SynthesisWorkflow Synthesis of this compound Reactant1 4-Bromobenzohydrazide Intermediate 1-(4-Bromobenzoyl)-2-benzoylhydrazine Reactant1->Intermediate Step 1: Acylation (Room Temp) Reactant2 Benzoyl Chloride Reactant2->Intermediate Step 1: Acylation (Room Temp) Reagent1 Pyridine (Solvent/Base) Reagent1->Intermediate Step 1: Acylation (Room Temp) Product This compound Intermediate->Product Step 2: Cyclodehydration (Reflux) Reagent2 Phosphorus Oxychloride (POCl3) Reagent2->Product Step 2: Cyclodehydration (Reflux)

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols for 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole is a versatile heterocyclic compound belonging to the 2,5-diaryl-1,3,4-oxadiazole class. This scaffold is recognized for its robust chemical and thermal stability, and pronounced fluorescence properties, making it a valuable building block in materials science and medicinal chemistry.[1][2] Its applications span from electron transport materials in organic light-emitting diodes (OLEDs) to a core structure in the development of novel therapeutic agents.[2][3] The inherent fluorescence of the 1,3,4-oxadiazole core provides a foundation for its use as a fluorescent probe for various analytical applications, including ion sensing and bioimaging. This document provides an overview of its potential applications as a fluorescent probe, along with generalized protocols based on the known reactivity and spectral characteristics of structurally similar 1,3,4-oxadiazole derivatives.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₄H₉BrN₂O[4]
Molecular Weight301.14 g/mol [4]
Melting Point167-172 °C[5]
AppearanceWhite to almost white powder/crystalJ&K Scientific

Anticipated Photophysical Properties

ParameterAnticipated Range/ValueNotes
Absorption Maximum (λabs) 280 - 350 nmTypically in the UV-A region. The exact wavelength will be solvent-dependent.
Emission Maximum (λem) 350 - 450 nmEmission is expected in the violet-blue region of the spectrum.
Stokes Shift 50 - 100 nmA reasonable Stokes shift is expected, minimizing self-absorption.
Quantum Yield (ΦF) 0.3 - 0.91,3,4-Oxadiazole derivatives are known for their high fluorescence quantum yields.[2][6]
Molar Extinction Coefficient (ε) 20,000 - 50,000 M⁻¹cm⁻¹High molar absorptivity is characteristic of this class of compounds.

Potential Applications as a Fluorescent Probe

The this compound scaffold holds promise for the development of fluorescent probes for various applications. The bromine atom on the phenyl ring serves as a versatile handle for further chemical modification, allowing for the attachment of specific recognition moieties to create targeted fluorescent sensors.

Metal Ion Sensing

The nitrogen and oxygen atoms within the 1,3,4-oxadiazole ring can act as coordination sites for metal ions.[1] By functionalizing the molecule with appropriate chelating groups, it is possible to design selective "turn-on" or "turn-off" fluorescent sensors for various metal ions. For instance, derivatives of 2,5-diphenyl-1,3,4-oxadiazole have been successfully employed as fluorescent sensors for Zn(II).[7]

Diagram: Proposed Mechanism for Metal Ion Sensing

metal_sensing cluster_process Sensing Mechanism Probe Oxadiazole Probe Complex Probe-Metal Complex (Fluorescent) Probe->Complex Binding Metal Metal Ion (e.g., Zn²⁺) Metal->Complex

Caption: Metal ion binding to the probe can modulate its fluorescence output.

pH Sensing

The fluorescence of 1,3,4-oxadiazole derivatives can be sensitive to the polarity and pH of their environment. Protonation or deprotonation of functional groups attached to the core structure can alter the intramolecular charge transfer (ICT) characteristics, leading to changes in the fluorescence emission. This principle has been utilized to develop pH-responsive probes based on the 1,3,4-oxadiazole scaffold.[8]

Diagram: Principle of a pH-Responsive Oxadiazole Probe

ph_sensing Probe_H Protonated Probe (Fluorescence State 1) Probe Deprotonated Probe (Fluorescence State 2) Probe_H->Probe + OH⁻ Probe->Probe_H + H⁺

Caption: Reversible protonation can switch the probe between different fluorescent states.

Bioimaging

The lipophilic nature of the this compound core suggests its potential for cell membrane permeability, making it a candidate for intracellular imaging. By conjugating it to biomolecules or targeting ligands, it could be used to visualize specific cellular components or processes.

Experimental Protocols

The following are generalized protocols. It is imperative to optimize these protocols for the specific experimental setup and application.

Protocol 1: Spectroscopic Characterization

Objective: To determine the photophysical properties of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., ethanol, DMSO, chloroform)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound (e.g., 1 mM) in a suitable solvent like DMSO.

  • Working Solution Preparation: Prepare a dilute working solution (e.g., 10 µM) in the desired solvent for analysis.

  • UV-Vis Absorption Spectroscopy:

    • Record the absorption spectrum of the working solution from 200 to 500 nm.

    • Identify the wavelength of maximum absorption (λabs).

    • Determine the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

  • Fluorescence Spectroscopy:

    • Excite the sample at its λabs.

    • Record the emission spectrum over a suitable wavelength range (e.g., 300 - 600 nm).

    • Identify the wavelength of maximum emission (λem).

    • Calculate the Stokes shift (λem - λabs).

  • Quantum Yield Determination (Relative Method):

    • Use a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

    • Measure the integrated fluorescence intensity and absorbance of both the sample and the standard at the same excitation wavelength.

    • Calculate the quantum yield using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Diagram: Workflow for Spectroscopic Characterization

spectroscopic_workflow start Start stock Prepare Stock Solution start->stock working Prepare Working Solution stock->working uv_vis Measure UV-Vis Spectrum (Determine λ_abs, ε) working->uv_vis fluorescence Measure Fluorescence Spectrum (Determine λ_em, Stokes Shift) working->fluorescence uv_vis->fluorescence Use λ_abs for excitation quantum_yield Determine Quantum Yield fluorescence->quantum_yield end End quantum_yield->end

Caption: A streamlined workflow for characterizing the photophysical properties of the probe.

Protocol 2: General Procedure for Metal Ion Sensing

Objective: To evaluate the potential of this compound as a fluorescent sensor for a specific metal ion.

Materials:

  • Stock solution of the oxadiazole probe.

  • Stock solutions of various metal salts (e.g., chlorides or nitrates) in an appropriate solvent (e.g., deionized water or ethanol).

  • Buffer solution to maintain a constant pH.

  • Fluorometer.

Procedure:

  • Titration Experiment:

    • To a cuvette containing a fixed concentration of the probe in buffer, add incremental amounts of the metal ion stock solution.

    • After each addition, gently mix and record the fluorescence emission spectrum.

  • Selectivity Study:

    • Repeat the titration experiment with a range of different metal ions to assess the selectivity of the probe.

  • Data Analysis:

    • Plot the fluorescence intensity at λem as a function of the metal ion concentration.

    • Determine the detection limit and the binding constant from the titration data.

Conclusion

This compound represents a promising platform for the development of novel fluorescent probes. While its specific photophysical properties require experimental determination, the broader class of 2,5-diaryl-1,3,4-oxadiazoles has demonstrated significant potential in sensing and imaging applications. The protocols outlined here provide a foundational framework for researchers to explore and harness the capabilities of this intriguing molecule in their respective fields. Further research and functionalization of this core structure could lead to the creation of highly sensitive and selective probes for a wide array of analytes and biological targets.

References

Application Notes and Protocols for 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole in the field of organic electronics, with a primary focus on its application in Organic Light-Emitting Diodes (OLEDs). This document includes key photophysical and electrochemical properties, detailed experimental protocols for its synthesis, and a representative protocol for the fabrication of an OLED device incorporating this material.

Introduction

This compound is a versatile organic compound that has garnered significant interest in materials science.[1] Its molecular structure, featuring a central electron-deficient 1,3,4-oxadiazole core flanked by a phenyl and a bromophenyl group, imparts favorable electronic and photophysical properties for applications in organic electronics. The 1,3,4-oxadiazole moiety is well-known for its electron-transporting capabilities and high thermal stability, making its derivatives promising candidates for electron transport layers (ETLs) and emissive layers (EMLs) in OLEDs.[2][3] The presence of the bromophenyl group offers a site for further functionalization through cross-coupling reactions, allowing for the tuning of its optoelectronic properties. This compound also exhibits fluorescent properties, making it a candidate for use in fluorescent dyes and sensors.[1]

Physicochemical and Electronic Properties

A summary of the key physical and electronic properties of this compound is presented below. These parameters are crucial for designing and modeling the performance of organic electronic devices.

PropertyValueReference
Molecular Formula C₁₄H₉BrN₂O--INVALID-LINK--
Molecular Weight 301.14 g/mol --INVALID-LINK--
Melting Point 167-173 °C--INVALID-LINK--
Appearance White to Almost white powder/crystal--INVALID-LINK--
Purity >97.0% (HPLC)--INVALID-LINK--

Experimental Protocols

Synthesis of this compound

This protocol describes a common and effective method for the synthesis of 2,5-diaryl-1,3,4-oxadiazoles, adapted for the specific target compound. The synthesis is a two-step process involving the formation of a diacylhydrazine intermediate followed by cyclodehydration.

Logical Workflow for Synthesis:

cluster_synthesis Synthesis Workflow Reactants Benzohydrazide + 4-Bromobenzoyl chloride Intermediate N'-(4-Bromobenzoyl)benzohydrazide Reactants->Intermediate Acylation Cyclization Cyclodehydration (e.g., POCl3) Intermediate->Cyclization Product This compound Cyclization->Product Purification Recrystallization Product->Purification Characterization NMR, IR, MS Purification->Characterization

Figure 1. Logical workflow for the synthesis of this compound.

Materials:

  • Benzohydrazide

  • 4-Bromobenzoyl chloride

  • Pyridine (or other suitable base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)

  • Ethanol or other suitable solvent for recrystallization

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of N'-(4-Bromobenzoyl)benzohydrazide (Intermediate)

  • Dissolve benzohydrazide (1.0 equivalent) in a suitable solvent such as DCM or THF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-bromobenzoyl chloride (1.0 equivalent) in the same solvent to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude N'-(4-bromobenzoyl)benzohydrazide.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound (Final Product)

  • Place the dried N'-(4-bromobenzoyl)benzohydrazide (1.0 equivalent) in a round-bottom flask.

  • Add phosphorus oxychloride (POCl₃) (5-10 equivalents) to the flask.

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • A precipitate will form. Neutralize the acidic solution with a saturated NaHCO₃ solution.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the final product as a white solid.

Characterization:

  • Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Fabrication of a Multilayer OLED Device

This protocol outlines a general procedure for the fabrication of a multilayer OLED using this compound as the electron transport layer (ETL) via thermal evaporation.

Experimental Workflow for OLED Fabrication:

cluster_oled_fab OLED Fabrication Workflow Substrate ITO-coated glass (Substrate Cleaning) HTL Hole Transport Layer (e.g., NPB) Substrate->HTL Vacuum Deposition EML Emissive Layer (e.g., Alq3) HTL->EML Vacuum Deposition ETL Electron Transport Layer (Target Compound) EML->ETL Vacuum Deposition EIL Electron Injection Layer (e.g., LiF) ETL->EIL Vacuum Deposition Cathode Cathode Deposition (e.g., Al) EIL->Cathode Vacuum Deposition Encapsulation Device Encapsulation Cathode->Encapsulation

Figure 2. A representative workflow for the fabrication of a multilayer OLED device.

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Hole Transport Layer (HTL) material (e.g., N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine, NPB)

  • Emissive Layer (EML) material (e.g., Tris(8-hydroxyquinolinato)aluminum, Alq₃)

  • This compound (ETL material)

  • Electron Injection Layer (EIL) material (e.g., Lithium Fluoride, LiF)

  • Cathode material (e.g., Aluminum, Al)

  • High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)

  • Substrate cleaning solvents (detergent, deionized water, acetone, isopropanol)

  • UV-Ozone cleaner (optional)

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of dry nitrogen.

    • For enhanced cleaning and to increase the work function of the ITO, treat the substrates with UV-Ozone for 10-15 minutes immediately before loading into the deposition chamber.

  • Organic Layer Deposition:

    • Load the cleaned ITO substrates and the organic materials into the high-vacuum thermal evaporation chamber.

    • Evacuate the chamber to a pressure below 10⁻⁶ Torr.

    • Deposit the organic layers sequentially onto the ITO surface without breaking the vacuum. A typical device structure and layer thicknesses are as follows:

      • HTL: NPB (e.g., 40 nm)

      • EML: Alq₃ (e.g., 30 nm)

      • ETL: this compound (e.g., 20 nm)

      • EIL: LiF (e.g., 1 nm)

    • The deposition rates should be carefully controlled, typically in the range of 0.1-0.2 nm/s for organic layers and 0.01-0.05 nm/s for LiF.

  • Cathode Deposition:

    • Following the deposition of the organic and EIL layers, deposit the metal cathode through a shadow mask to define the active area of the device.

    • Deposit Aluminum (Al) (e.g., 100 nm) at a higher deposition rate (e.g., 0.5-1.0 nm/s).

  • Encapsulation:

    • After the deposition process, the devices should be encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from moisture and oxygen. This is typically done by sealing a glass lid over the device using a UV-curable epoxy resin.

Device Characterization and Performance

The performance of the fabricated OLEDs should be characterized to evaluate the effectiveness of this compound as an ETL.

Characterization Techniques:

  • Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer. This provides information on the turn-on voltage, current density, and brightness of the device.

  • Electroluminescence (EL) Spectra: Measured using a spectrometer to determine the color of the emitted light and the CIE coordinates.

  • External Quantum Efficiency (EQE) and Power Efficiency: Calculated from the J-V-L data and the EL spectrum.

While specific performance data for an OLED incorporating this compound is not available in the provided search results, the expected role of this material as an ETL is to facilitate electron injection from the cathode and transport to the emissive layer, thereby improving the charge balance within the device and potentially leading to higher efficiency and lower turn-on voltage compared to a device without an ETL.

Signaling Pathways and Mechanisms

In the context of organic electronics, the term "signaling pathway" is not used in the biological sense. Instead, the relevant mechanisms pertain to the charge injection, transport, and recombination processes within the OLED.

Charge Carrier Dynamics in an OLED:

cluster_oled_mechanism Charge Dynamics in a Multilayer OLED Anode Anode (ITO) HTL Hole Transport Layer (HTL) Anode->HTL Hole Injection EML Emissive Layer (EML) HTL->EML Hole Transport EML->EML Light Light EML->Light Radiative Decay (Light Emission) ETL Electron Transport Layer (ETL) (Target Compound) ETL->EML Electron Transport Cathode Cathode (Al) Cathode->ETL Electron Injection

Figure 3. Simplified diagram of charge carrier dynamics in a multilayer OLED.

The function of this compound as an ETL is to:

  • Enhance Electron Injection: The low-lying LUMO level of the oxadiazole derivative can reduce the energy barrier for electron injection from the cathode.

  • Facilitate Electron Transport: The molecule's structure allows for the efficient transport of electrons from the cathode to the emissive layer.

  • Block Holes: A sufficiently high HOMO level can prevent holes from leaking from the emissive layer to the cathode, thereby confining charge recombination to the emissive layer and improving device efficiency.

Conclusion

This compound is a promising material for applications in organic electronics, particularly as an electron transport material in OLEDs. Its synthesis is achievable through established organic chemistry methods. While further research is needed to fully quantify its performance in electronic devices, its inherent properties make it a valuable compound for researchers and scientists working on the development of new and improved organic electronic materials and devices. The provided protocols offer a solid foundation for the synthesis and application of this material in a research setting.

References

Application Notes and Protocols: 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and favorable electronic properties make it an attractive scaffold for the design and synthesis of novel therapeutic agents. The 1,3,4-oxadiazole ring is a bioisostere for carboxylic acids and amides, enhancing metabolic stability and bioavailability. The presence of the bromophenyl and phenyl substituents provides opportunities for further functionalization to modulate biological activity and pharmacokinetic properties. This document provides an overview of its applications, quantitative biological data, and detailed experimental protocols for key assays. The core structure is a valuable building block in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4]

Synthesis and Chemical Properties

This compound and its derivatives are typically synthesized through multi-step reactions. A common synthetic route involves the condensation of a benzoic acid derivative with a benzohydrazide, followed by cyclization. For instance, derivatives can be prepared from the corresponding acid hydrazide by reaction with aromatic carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride. Another approach involves the reaction of an acid hydrazide with carbon disulfide in the presence of a base to form an oxadiazole-2-thiol, which can be further modified.[5] The structural integrity of these compounds is generally confirmed using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.

Biological Applications and Quantitative Data

Derivatives of this compound have been extensively evaluated for various biological activities. The following tables summarize the key quantitative data from these studies.

Anticancer Activity

The 1,3,4-oxadiazole scaffold is a prominent feature in many anticancer agents. Derivatives of this compound have shown significant cytotoxic activity against a range of cancer cell lines.[3][5] The mechanism of action often involves the inhibition of critical enzymes in cancer cell proliferation, such as EGFR tyrosine kinase.[5]

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineIC50 (µg/mL)Reference CompoundIC50 (µg/mL)Reference
8c HepG20.137Erlotinib0.308[5]
12d HepG20.14Erlotinib0.308[5]
8e MCF-70.179Erlotinib0.512[5]
15a MCF-70.164Erlotinib0.512[5]
4j HOP-92 (Non-small-cell lung)Growth Percent: 75.06--[6]
4j MOLT-4 (Leukemia)Growth Percent: 76.31--[6]

Table 2: EGFR Tyrosine Kinase Inhibition

Compound IDIC50 (µM)Reference CompoundIC50 (µM)Reference
8c 0.14Lapatinib0.12[5]
12d 0.18Lapatinib0.12[5]
Antimicrobial Activity

The global challenge of antimicrobial resistance has spurred the search for new antimicrobial agents. 1,3,4-Oxadiazole derivatives have emerged as a promising class of compounds with potent activity against various bacterial and fungal strains.[7][8] Their mechanism of action can involve the inhibition of essential microbial enzymes like DNA gyrase.[5]

Table 3: Antimicrobial Activity of this compound Derivatives

Compound IDMicroorganismInhibition Zone (mm)Reference CompoundInhibition Zone (mm)Reference
17b S. aureus-Neomycin-[5]
17d E. coli-Neomycin-[5]
17e C. albicans-Neomycin-[5]

Note: The original article states compounds 17b, 17d, and 17e displayed 4-, 16-, and 8-fold more activity, respectively, than neomycin, but does not provide inhibition zone data in millimeters in the abstract.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Certain derivatives of this compound have demonstrated significant anti-inflammatory properties in in vivo models.[2][9]

Table 4: Anti-inflammatory Activity of 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole Derivatives

Compound IDAnti-inflammatory Activity (%)Reference CompoundAnti-inflammatory Activity (%)Reference
21c 59.5Indomethacin64.3[2][9]
21i 61.9Indomethacin64.3[2][9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in each well with 100 µL of medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and a positive control (e.g., Erlotinib).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

Objective: To evaluate the antimicrobial activity of this compound derivatives against various microorganisms.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Sterile cotton swabs

  • Sterile filter paper discs (6 mm in diameter)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Positive control antibiotics (e.g., Neomycin) and antifungals (e.g., Cycloheximide)

  • Solvent control (e.g., DMSO)

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a microbial suspension of the test organism in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Uniformly spread the microbial inoculum onto the surface of the agar plates using a sterile cotton swab.

  • Disc Application: Impregnate sterile filter paper discs with a known concentration of the test compounds. Allow the solvent to evaporate completely.

  • Place the impregnated discs, along with positive and solvent control discs, on the surface of the inoculated agar plates.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28-30°C for 48-72 hours.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (in mm) around each disc.

  • Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Signaling Pathway Diagram

anticancer_pathway cluster_cell Cancer Cell cluster_drug Drug Action EGFR EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Growth Factor Ras Ras P_EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Oxadiazole 2-(4-Bromophenyl)-5-phenyl- 1,3,4-oxadiazole Derivative Oxadiazole->P_EGFR Inhibition

Caption: Proposed mechanism of anticancer activity via EGFR inhibition.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization in_vitro In Vitro Assays (Anticancer, Antimicrobial) characterization->in_vitro in_vivo In Vivo Assays (Anti-inflammatory) characterization->in_vivo mechanism Mechanism of Action Studies (Enzyme Inhibition) in_vitro->mechanism data Quantitative Data (IC50, Inhibition %) in_vitro->data in_vivo->data sar Structure-Activity Relationship (SAR) data->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for drug discovery with 1,3,4-oxadiazoles.

References

Application Notes and Protocols for Antibacterial Screening of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the antibacterial screening of the compound 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole. The protocols outlined below are based on established methodologies for evaluating the antimicrobial properties of 1,3,4-oxadiazole derivatives.

Introduction

The emergence of multidrug-resistant pathogenic bacteria presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. The 1,3,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties. The compound this compound, a member of this class, holds potential as a lead structure for new antibacterial drugs. Its unique structural features, including the bromophenyl and phenyl substituents, may contribute to its interaction with bacterial targets.[1][2][3][4]

The antibacterial activity of 1,3,4-oxadiazole derivatives is often attributed to their ability to interfere with essential cellular processes in bacteria. One of the proposed mechanisms of action is the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication.[1] By targeting such enzymes, these compounds can effectively halt bacterial growth and proliferation.

This document provides detailed protocols for the synthesis and antibacterial evaluation of this compound, including methods for determining its minimum inhibitory concentration (MIC) and assessing its spectrum of activity against a panel of clinically relevant bacteria.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the antibacterial screening of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus (e.g., ATCC 29213)Gram-positive
Bacillus subtilis (e.g., ATCC 6633)Gram-positive
Escherichia coli (e.g., ATCC 25922)Gram-negative
Pseudomonas aeruginosa (e.g., ATCC 27853)Gram-negative
Reference Antibiotic (e.g., Ciprofloxacin)
Staphylococcus aureusGram-positive
Bacillus subtilisGram-positive
Escherichia coliGram-negative
Pseudomonas aeruginosaGram-negative

Table 2: Zone of Inhibition Diameters for this compound

Bacterial StrainGram StainZone of Inhibition (mm)
Staphylococcus aureusGram-positive
Bacillus subtilisGram-positive
Escherichia coliGram-negative
Pseudomonas aeruginosaGram-negative
Reference Antibiotic (e.g., Ciprofloxacin)
Staphylococcus aureusGram-positive
Bacillus subtilisGram-positive
Escherichia coliGram-negative
Pseudomonas aeruginosaGram-negative
Negative Control (e.g., DMSO)
Staphylococcus aureusGram-positive
Bacillus subtilisGram-positive
Escherichia coliGram-negative
Pseudomonas aeruginosaGram-negative

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of an appropriate acylhydrazide.

Materials:

  • 4-Bromobenzohydrazide

  • Benzoyl chloride

  • Phosphorus oxychloride (POCl₃) or another suitable dehydrating agent

  • Appropriate solvent (e.g., dry pyridine, toluene)

Procedure:

  • Acylation of Hydrazide: React 4-bromobenzohydrazide with benzoyl chloride in the presence of a base (e.g., pyridine) to form the corresponding N'-benzoyl-4-bromobenzohydrazide.

  • Cyclodehydration: Subject the resulting diacylhydrazine to cyclodehydration using a dehydrating agent like phosphorus oxychloride. The reaction mixture is typically refluxed until the reaction is complete (monitored by Thin Layer Chromatography).

  • Work-up and Purification: After completion, the reaction mixture is carefully poured into ice water to precipitate the crude product. The solid is then filtered, washed, dried, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound. The structure of the synthesized compound should be confirmed by spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3]

Antibacterial Screening: Agar Well Diffusion Method

This method is used for the preliminary screening of the antibacterial activity.

Materials:

  • Test compound: this compound

  • Bacterial cultures (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes

  • Sterile cork borer (e.g., 6 mm diameter)

  • Reference antibiotic (e.g., Ciprofloxacin)

  • Solvent for dissolving the compound (e.g., Dimethyl sulfoxide - DMSO)

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[5]

  • Plate Preparation: Pour molten MHA into sterile Petri dishes and allow it to solidify.

  • Inoculation: Evenly spread the prepared bacterial inoculum over the surface of the MHA plates using a sterile cotton swab.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Application: Prepare a stock solution of the test compound in DMSO. Add a specific volume (e.g., 100 µL) of the test compound solution into the wells. Also, add the reference antibiotic and the solvent (DMSO) as positive and negative controls, respectively.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound: this compound

  • Bacterial cultures

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Reference antibiotic

  • Solvent (DMSO)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compound in MHB in the wells of a 96-well plate. The concentration range should be appropriate to determine the MIC (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antibacterial Screening cluster_data Data Analysis synthesis Synthesis of 2-(4-Bromophenyl)- 5-phenyl-1,3,4-oxadiazole purification Purification (Recrystallization) synthesis->purification characterization Structural Characterization (IR, NMR, Mass Spec) purification->characterization agar_well Agar Well Diffusion Assay (Preliminary Screening) characterization->agar_well Test Compound mic_determination Broth Microdilution Assay (MIC Determination) agar_well->mic_determination Active Compounds zone_inhibition Measure Zone of Inhibition agar_well->zone_inhibition mic_value Determine MIC Value mic_determination->mic_value

Caption: Experimental workflow for the synthesis and antibacterial screening of this compound.

Proposed Mechanism of Action: Inhibition of DNA Gyrase

mechanism_of_action compound 2-(4-Bromophenyl)-5-phenyl- 1,3,4-oxadiazole dna_gyrase Bacterial DNA Gyrase (Topoisomerase II) compound->dna_gyrase Inhibits supercoiling Negative Supercoiling of DNA dna_gyrase->supercoiling Catalyzes cell_death Bacterial Cell Death dna_gyrase->cell_death Inhibition leads to dna_replication DNA Replication cell_division Bacterial Cell Division dna_replication->cell_division supercoiling->dna_replication

Caption: Proposed mechanism of action involving the inhibition of bacterial DNA gyrase.

References

Application Notes and Protocols: Photophysical Studies of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole (BPO) is a heterocyclic compound belonging to the 1,3,4-oxadiazole class. These molecules are of significant interest in medicinal chemistry, materials science, and drug development due to their diverse biological activities and unique photophysical properties.[1][2] The oxadiazole ring imparts chemical stability, and the aromatic substituents influence the electronic properties, making compounds like BPO suitable for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.[2] This document provides a detailed experimental setup and protocols for the comprehensive photophysical characterization of BPO, intended for researchers in chemistry and drug development.

Physicochemical Properties of BPO

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueReference
Molecular Formula C₁₄H₉BrN₂O[2]
Molecular Weight 301.14 g/mol [2][3]
Appearance White needles[2]
Melting Point 167-173 °C[2][3]
CAS Number 21510-43-0[2]
Purity ≥ 97% (HPLC)[2]

Experimental Workflow for Photophysical Characterization

The following diagram outlines the general workflow for the photophysical analysis of BPO.

G cluster_prep 1. Sample Preparation cluster_abs 2. Absorption Spectroscopy cluster_flu 3. Fluorescence Spectroscopy cluster_qy 4. Quantum Yield Determination cluster_analysis 5. Data Analysis prep Prepare BPO Stock Solution (e.g., 1 mM in Chloroform) dilute Prepare Dilute Solutions for Spectroscopy (1-10 µM) prep->dilute uv_vis Record UV-Vis Absorption Spectrum (Determine λmax,abs) dilute->uv_vis qy_measure Measure Absorbance and Integrated Fluorescence of BPO and Standard dilute->qy_measure emission Record Emission Spectrum (Excite at λmax,abs; Determine λmax,em) uv_vis->emission excitation Record Excitation Spectrum (Monitor at λmax,em) emission->excitation stokes Calculate Stokes Shift emission->stokes qy_calc Calculate Relative Quantum Yield (ΦF) qy_measure->qy_calc data_table Tabulate Photophysical Data qy_calc->data_table stokes->data_table

Caption: Experimental workflow for the photophysical characterization of BPO.

Experimental Protocols

Materials and Equipment
  • Compound: this compound (BPO), ≥97% purity.

  • Solvents: Spectroscopic grade solvents (e.g., chloroform, ethanol, acetonitrile, dimethyl sulfoxide (DMSO)).[4]

  • Quantum Yield Standard: 2,5-Diphenyl-1,3,4-oxadiazole (PPD) or Quinine Sulfate in 0.1 M H₂SO₄ (ΦF = 0.54).

  • Instrumentation:

    • UV-Visible Spectrophotometer (e.g., Shimadzu UV-1800).[5][6]

    • Fluorometer/Spectrofluorometer with a Xenon lamp source.

    • Quartz cuvettes (1 cm path length).[7]

    • Volumetric flasks and micropipettes.

    • Analytical balance.

Protocol: Sample Preparation
  • Stock Solution: Accurately weigh a small amount of BPO (e.g., 3.01 mg) and dissolve it in a suitable spectroscopic grade solvent (e.g., chloroform) in a 10 mL volumetric flask to prepare a 1 mM stock solution. Ensure complete dissolution, using sonication if necessary.

  • Working Solutions: Prepare a series of working solutions in the micromolar range (1-10 µM) by serial dilution of the stock solution. For absorbance measurements, the concentration should be adjusted to yield an absorbance maximum below 0.1 to minimize inner filter effects.[7] For fluorescence measurements, a similar concentration range is typically used.

  • Standard Solution: Prepare a solution of the fluorescence quantum yield standard with an absorbance value similar to the sample at the excitation wavelength.

Protocol: UV-Visible Absorption Spectroscopy
  • Turn on the spectrophotometer and allow the lamp to warm up for at least 20 minutes.

  • Fill a quartz cuvette with the pure solvent to be used for the BPO solution.

  • Place the cuvette in the sample holder and record a baseline correction or "auto zero" across the desired wavelength range (e.g., 250-500 nm).

  • Rinse the cuvette with the BPO working solution and then fill it with the same solution.

  • Place the sample cuvette in the holder and record the absorption spectrum.

  • Identify the wavelength of maximum absorption (λmax,abs). The electronic absorption spectra for similar 1,3,4-oxadiazole derivatives typically show strong bands in the 270-395 nm region.[8]

Protocol: Steady-State Fluorescence Spectroscopy
  • Turn on the spectrofluorometer and allow the Xenon lamp to stabilize.

  • Emission Spectrum:

    • Fill a quartz cuvette with the BPO working solution.

    • Set the excitation wavelength to the λmax,abs determined from the UV-Vis spectrum.

    • Scan a range of emission wavelengths starting approximately 10-20 nm above the excitation wavelength (e.g., if λex = 300 nm, scan from 310-600 nm).

    • Identify the wavelength of maximum fluorescence emission (λmax,em). For similar oxadiazoles, emission bands are often observed around 356-373 nm.[8]

  • Excitation Spectrum:

    • Set the emission monochromator to the λmax,em.

    • Scan a range of excitation wavelengths (e.g., 250-400 nm).

    • The resulting excitation spectrum should resemble the absorption spectrum if a single fluorescent species is present.

Protocol: Relative Fluorescence Quantum Yield (ΦF) Determination

The relative quantum yield is determined by comparing the fluorescence properties of the sample to a well-characterized standard.[9]

  • Prepare solutions of both the BPO sample and the chosen standard (e.g., PPD) in the same solvent. Adjust concentrations so that their absorbance at the excitation wavelength is in the range of 0.05-0.1.

  • Measure the UV-Vis absorbance of both the sample and the standard at the chosen excitation wavelength.

  • Using the spectrofluorometer, record the fluorescence emission spectrum for both the sample and the standard using the same excitation wavelength and instrument settings (e.g., slit widths).

  • Integrate the area under the emission curve for both the sample (Isample) and the standard (Istd).

  • Calculate the relative quantum yield using the following equation:

    ΦF (sample) = ΦF (std) × [ I(sample) / I(std) ] × [ A(std) / A(sample) ] × [ n²(sample) / n²(std) ]

    Where:

    • ΦF is the fluorescence quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent. (For the same solvent, this term cancels out).

Data Presentation and Expected Results

All quantitative photophysical data should be summarized for clear comparison. The photophysical properties of 1,3,4-oxadiazole derivatives are known to be influenced by the solvent polarity.[4]

Table 1: Representative Photophysical Data for BPO in Chloroform

ParameterSymbolExpected Value
Absorption Maximumλmax,abs~300 - 320 nm
Molar Absorptivityε (M⁻¹cm⁻¹)> 10,000
Emission Maximumλmax,em~360 - 390 nm
Stokes ShiftΔν (cm⁻¹)5,000 - 7,000
Fluorescence Quantum YieldΦF0.30 - 0.90
Fluorescence Lifetimeτ (ns)1 - 3 ns

Note: These are expected values based on literature for similar 2,5-disubstituted 1,3,4-oxadiazole derivatives and may vary based on solvent and specific experimental conditions.[4][8]

Logical Relationship Diagram

The relationship between the key photophysical parameters measured in these experiments is illustrated below.

G abs UV-Vis Absorption (λmax,abs) em Fluorescence Emission (λmax,em) abs->em Provides Excitation λ stokes Stokes Shift (Energy Loss Post-Excitation) abs->stokes qy Quantum Yield (ΦF) (Efficiency of Emission) em->qy Provides Intensity Data em->stokes lifetime Fluorescence Lifetime (τ) (Decay of Excited State) qy->lifetime Related via Radiative Decay Rate (kr)

Caption: Interrelation of key photophysical parameters.

References

Application Notes and Protocols for Single Crystal Growth of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and single crystal growth of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole, a versatile heterocyclic compound with applications in materials science and as a building block in medicinal chemistry.[1] The following sections detail the chemical synthesis and various techniques for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Synthesis of this compound

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is commonly achieved through the cyclodehydration of a diacylhydrazine intermediate, which is formed from the reaction of an acid hydrazide with a carboxylic acid or its derivative. Phosphorus oxychloride (POCl₃) is a frequently used and effective dehydrating agent for this transformation.[2][3]

Experimental Protocol:

Materials:

  • 4-Bromobenzohydrazide

  • Benzoic acid

  • Phosphorus oxychloride (POCl₃)

  • Sodium bicarbonate (NaHCO₃) solution (20%)

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 4-bromobenzohydrazide and benzoic acid.

  • Carefully add phosphorus oxychloride (5-10 mL per mole of hydrazide) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice in a beaker.

  • Neutralize the acidic solution by the gradual addition of a 20% sodium bicarbonate solution until the effervescence ceases.

  • A solid precipitate of this compound will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water to remove any inorganic impurities.

  • The crude product can be purified by recrystallization from methanol to yield the pure compound.[2]

  • Dry the purified product in a desiccator. The melting point of the compound is reported to be in the range of 167-172 °C.[4]

Techniques for Growing Single Crystals

The key to growing high-quality single crystals is to allow the molecules to self-assemble into a well-ordered lattice slowly. This is typically achieved by creating a supersaturated solution and allowing the solvent to evaporate slowly, the temperature to decrease gradually, or a non-solvent to diffuse into the solution.

General Considerations for Crystal Growth:
  • Purity of the Compound: The starting material should be of the highest possible purity. Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to defects.

  • Solvent Selection: The choice of solvent is crucial. An ideal solvent should dissolve the compound moderately at a higher temperature and poorly at a lower temperature. A solvent in which the compound is sparingly soluble at room temperature is often a good starting point for slow evaporation methods.

  • Environment: The crystallization setup should be kept in a vibration-free and dust-free environment with a stable temperature.

Protocol 1: Slow Evaporation from a Single Solvent

This is a straightforward and widely used method for growing single crystals.

Materials:

  • Purified this compound

  • A suitable solvent (e.g., ethanol, chloroform, ethyl acetate, or a mixture thereof)

  • Small vial or beaker

  • Parafilm or aluminum foil

Procedure:

  • Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature.

  • Filter the solution through a syringe filter or a cotton plug to remove any particulate matter.

  • Transfer the clear solution to a clean vial or beaker.

  • Cover the container with parafilm or aluminum foil and pierce a few small holes to allow for slow evaporation of the solvent.

  • Place the vial in a location with a stable temperature and minimal disturbances.

  • Crystals should form over a period of several days to weeks.

Protocol 2: Slow Evaporation from a Mixed Solvent System

For compounds where a single solvent is not ideal, a binary solvent system can be employed. A common and effective mixture for a related 1,3,4-oxadiazole derivative is ethanol/chloroform.

Materials:

  • Purified this compound

  • A "good" solvent in which the compound is soluble (e.g., chloroform)

  • A "poor" solvent in which the compound is less soluble (e.g., ethanol)

  • Small vial or beaker

  • Parafilm or aluminum foil

Procedure:

  • Dissolve the compound in a minimum amount of the "good" solvent (chloroform).

  • Gradually add the "poor" solvent (ethanol) dropwise until the solution becomes slightly turbid.

  • Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.

  • Filter the solution to remove any dust particles.

  • Transfer the solution to a clean vial, cover it with parafilm, and puncture a few small holes.

  • Allow the solvent mixture to evaporate slowly in a stable environment.

Protocol 3: Vapor Diffusion

This technique involves the slow diffusion of a "poor" solvent vapor into a solution of the compound in a "good" solvent.

Materials:

  • Purified this compound

  • A "good" solvent (e.g., chloroform or dichloromethane)

  • A "poor," volatile solvent (e.g., hexane, pentane, or diethyl ether)

  • A small vial and a larger jar with a tight-fitting lid

Procedure:

  • Dissolve the compound in a small amount of the "good" solvent in the small vial.

  • Place this small vial inside the larger jar.

  • Pour a small amount of the "poor" solvent into the bottom of the larger jar, ensuring the level is below the top of the inner vial.

  • Seal the larger jar tightly.

  • The vapor of the "poor" solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and inducing crystallization.

Protocol 4: Slow Cooling

This method is effective for compounds that have a significant difference in solubility at different temperatures.

Materials:

  • Purified this compound

  • A suitable solvent

  • A sealable vial or flask

  • A programmable heating block or a Dewar flask with warm water

Procedure:

  • Prepare a saturated solution of the compound in the chosen solvent at an elevated temperature (e.g., near the boiling point of the solvent).

  • Filter the hot solution to remove any impurities.

  • Seal the container and place it in an insulated environment (like a Dewar flask filled with warm water) or on a heating block that can be programmed to cool down very slowly over several hours or days.

  • As the solution cools, the solubility of the compound will decrease, leading to the formation of crystals.

Data Presentation

The choice of solvent system is critical for successful single crystal growth. The following table summarizes potential solvents and solvent systems for the crystallization of this compound based on general principles for oxadiazole derivatives and specific examples for related compounds.

Technique "Good" Solvent "Poor" Solvent / Precipitant Typical Temperature Notes
Slow EvaporationEthanolN/ARoom TemperatureA good starting point for initial screening.
Slow EvaporationChloroformN/ARoom TemperatureUse in a well-ventilated area.
Slow EvaporationEthyl AcetateN/ARoom TemperatureAnother common solvent for crystallization.
Slow EvaporationEthanol/ChloroformN/ARoom TemperatureA proven system for a similar compound.
Vapor DiffusionChloroformHexane or PentaneRoom TemperatureGood for small quantities of material.
Vapor DiffusionDichloromethaneDiethyl EtherRoom TemperatureEnsure a tight seal on the outer container.
Slow CoolingTolueneN/AFrom boiling to room temp.Suitable if solubility is temperature-dependent.
Slow Cooling1,4-DioxaneN/AFrom boiling to room temp.Ensure slow and controlled cooling.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 4-Bromobenzohydrazide 4-Bromobenzohydrazide Reaction_Vessel Reaction in POCl₃ 4-Bromobenzohydrazide->Reaction_Vessel Benzoic_Acid Benzoic Acid Benzoic_Acid->Reaction_Vessel Reflux Reflux (4-6h) Reaction_Vessel->Reflux Quenching Quench with Ice Reflux->Quenching Neutralization Neutralize with NaHCO₃ Quenching->Neutralization Filtration Filter Solid Neutralization->Filtration Recrystallization Recrystallize from Methanol Filtration->Recrystallization Product Pure 2-(4-Bromophenyl)-5-phenyl- 1,3,4-oxadiazole Recrystallization->Product

Caption: Workflow for the synthesis of this compound.

Single Crystal Growth Logic

Crystal_Growth_Logic cluster_methods Crystallization Methods Start Start with Pure Compound Solvent_Screening Solvent Screening Start->Solvent_Screening Prepare_Solution Prepare Saturated/ Near-Saturated Solution Solvent_Screening->Prepare_Solution Filter_Solution Filter to Remove Particulates Prepare_Solution->Filter_Solution Slow_Evaporation Slow Evaporation Filter_Solution->Slow_Evaporation Vapor_Diffusion Vapor Diffusion Filter_Solution->Vapor_Diffusion Slow_Cooling Slow Cooling Filter_Solution->Slow_Cooling Isolate_Crystals Isolate and Dry Single Crystals Slow_Evaporation->Isolate_Crystals Vapor_Diffusion->Isolate_Crystals Slow_Cooling->Isolate_Crystals Analysis X-ray Diffraction Analysis Isolate_Crystals->Analysis

Caption: Logical workflow for growing single crystals of the target compound.

References

Application Notes and Protocols for the Derivatization of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole for Biological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The 2,5-disubstituted 1,3,4-oxadiazole core, in particular, offers a versatile platform for structural modifications to modulate and enhance these biological effects. This document focuses on the derivatization of a key intermediate, 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole, as a strategy for developing novel therapeutic agents. The presence of the bromophenyl group provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents.[4][5] This allows for a systematic exploration of the structure-activity relationships (SAR) and the optimization of lead compounds. These derivatives have shown promise in targeting critical biological pathways, including the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which is often dysregulated in cancer.

I. Synthetic Protocols

This section details the synthesis of the parent compound, this compound, and a general protocol for its subsequent derivatization via Suzuki cross-coupling.

Protocol 1: Synthesis of this compound

This protocol involves a two-step synthesis starting from commercially available 4-bromobenzoyl chloride and benzhydrazide.

Step 1: Synthesis of N'-(4-bromobenzoyl)benzohydrazide

  • Dissolve benzhydrazide (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran (THF).

  • Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-bromobenzoyl chloride (1 equivalent) in the same solvent to the cooled mixture with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.

  • Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,N'-diacylhydrazine.

Step 2: Cyclization to this compound

  • Suspend the crude N,N'-diacylhydrazine from Step 1 in phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux (approximately 105-110 °C) for 3-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The precipitate formed is the crude this compound.

  • Filter the solid, wash thoroughly with water until the washings are neutral, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure product.[4]

Protocol 2: Derivatization via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.[5][6]

  • To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired derivatized product.

II. Biological Evaluation Protocols

The following are generalized protocols for assessing the anticancer and antimicrobial activities of the synthesized derivatives.

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds against human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8]

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin or cisplatin).

  • MTT Assay: After the incubation period, add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Protocol 4: In Vitro Antimicrobial Activity (Broth Microdilution Method for MIC Determination)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.[2][9]

  • Bacterial Strains: Use standard bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with bacteria), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

III. Quantitative Data Summary

The following tables summarize representative biological activity data for derivatized 1,3,4-oxadiazoles.

Table 1: Anticancer Activity of 2,5-Disubstituted-1,3,4-oxadiazole Derivatives

Compound IDR Group at Position 2Cell LineIC₅₀ (µM)Reference
8c 2-(4-nitrophenyl)quinolin-4-ylHepG20.137 (µg/mL)[10]
8e 2-(2-aminophenyl)quinolin-4-ylMCF-70.179 (µg/mL)[10]
12d 2-(benzylthio)quinolin-4-ylHepG20.158 (µg/mL)[10]
15a 2-(N-phenylacetamidethio)quinolin-4-ylMCF-70.164 (µg/mL)[10]
4s N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineK-562 (leukemia)Not specified in µM[11]
4u N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amineMDA-MB-435 (melanoma)Not specified in µM[11]
4j N-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amineHOP-92 (non-small-cell lung cancer)Not specified in µM[11]

Table 2: Antimicrobial Activity of 2,5-Disubstituted-1,3,4-oxadiazole Derivatives

Compound IDR GroupBacterial StrainMIC (µg/mL)Reference
17b quinoline-oxadiazole hybridS. aureus4-fold more active than neomycin[10]
17d quinoline-oxadiazole hybridE. coli16-fold more active than neomycin[10]
17e quinoline-oxadiazole hybridC. albicans8-fold more active than neomycin[10]
4a norfloxacin derivativeS. aureus1-2[12]
4a norfloxacin derivativeMRSA0.25-1[12]
14a naphthofuran derivativeP. aeruginosa0.2[12]
14b naphthofuran derivativeB. subtilis0.2[12]

IV. Visualizations

Experimental Workflow and Signaling Pathway Diagrams

G cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization via Suzuki Coupling cluster_bioassay Biological Evaluation A Benzhydrazide + 4-Bromobenzoyl chloride B N'-(4-bromobenzoyl)benzohydrazide A->B Triethylamine, DCM C This compound B->C POCl3, Reflux D This compound F Derivatized Oxadiazole D->F E Arylboronic Acid E->F Pd(PPh3)4, K2CO3, Toluene/H2O G Anticancer Screening (MTT Assay) F->G H Antimicrobial Screening (MIC Determination) F->H I Data Analysis (IC50 / MIC values) G->I H->I

Caption: Workflow for synthesis, derivatization, and biological evaluation.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds and Activates Deriv Oxadiazole Derivative (Inhibitor) Deriv->EGFR Inhibits Tyrosine Kinase RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes

Caption: Simplified EGFR signaling pathway and inhibition by oxadiazole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, providing potential causes and recommended solutions to improve reaction yield and product purity.

Issue Potential Cause Recommended Solution
Low to No Product Formation 1. Incomplete formation of the N,N'-diacylhydrazine intermediate: The initial reaction between 4-bromobenzohydrazide and benzoyl chloride may be inefficient.- Ensure equimolar amounts of the hydrazide and acid chloride are used. - The reaction is often carried out in a suitable solvent like pyridine or dioxane at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
2. Ineffective dehydrating agent: The cyclodehydration step is critical. Phosphorus oxychloride (POCl₃) is commonly used, but its reactivity can degrade over time due to hydrolysis.[1][2]- Use freshly distilled or a new bottle of POCl₃. - Consider alternative dehydrating agents such as thionyl chloride (SOCl₂), polyphosphoric acid (PPA), triflic anhydride, or Burgess reagent for milder conditions.[1]
3. Inappropriate reaction temperature: The cyclization reaction often requires heating. Insufficient temperature can lead to an incomplete reaction.- The reaction is typically refluxed in excess POCl₃.[2] Ensure the reaction mixture reaches the appropriate reflux temperature. - For alternative reagents, consult the literature for optimal temperature conditions.
Formation of Multiple Side Products 1. Charring or decomposition: Harsh dehydrating agents like POCl₃ can cause decomposition of starting materials or the product, especially at high temperatures.- Add the dehydrating agent slowly and control the reaction temperature. - Employ milder dehydrating agents.[1] - Reduce the reaction time and monitor closely by TLC.
2. Unreacted starting materials: Incomplete reaction can lead to a complex mixture of starting materials and the desired product.- Increase the reaction time or temperature cautiously. - Ensure the purity of the starting N,N'-diacylhydrazine.
Difficulty in Product Purification 1. Removal of phosphorus-based byproducts: When using POCl₃, the workup can be challenging due to the formation of phosphoric acids.- After the reaction, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. - Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.
2. Product solubility: The crude product may be contaminated with soluble impurities.- Recrystallization is a common and effective purification method. Suitable solvents include ethanol or a mixture of ethanol and water.[3] - If recrystallization is insufficient, column chromatography on silica gel may be necessary. A common eluent system is a mixture of hexane and ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the cyclodehydration of the corresponding N,N'-diacylhydrazine, which is N-(4-bromobenzoyl)-N'-benzoylhydrazine. This intermediate is typically synthesized by reacting 4-bromobenzohydrazide with benzoyl chloride. The subsequent cyclization to form the oxadiazole ring is commonly achieved by heating with a dehydrating agent like phosphorus oxychloride (POCl₃).[2]

Q2: Are there alternative, milder methods to synthesize this compound?

A2: Yes, several milder and more modern methods are available. These include:

  • One-pot synthesis: Some protocols allow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles directly from carboxylic acids and hydrazides without isolating the diacylhydrazine intermediate.[1]

  • Alternative dehydrating agents: Reagents such as triflic anhydride with triphenylphosphine oxide, tosyl chloride, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used for the cyclodehydration step under milder conditions, which can help to avoid harsh acidic environments and high temperatures.[1][4]

  • Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.[3]

Q3: What are the expected yields for this synthesis?

A3: Yields for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles can vary widely depending on the chosen method and the specific substrates. Reported yields for similar compounds using the POCl₃ method can range from moderate to good (e.g., 60-80%).[2][5] One-pot methods and those using alternative dehydrating agents can also provide good to excellent yields, sometimes exceeding 90% under optimized conditions.[1]

Q4: How can I confirm the identity and purity of my final product?

A4: The structure and purity of this compound should be confirmed using standard analytical techniques, including:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Spectroscopic Methods:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure by identifying the characteristic peaks for the aromatic protons and carbons.

    • Infrared (IR) Spectroscopy: To identify functional groups, particularly the C=N and C-O-C stretching vibrations characteristic of the oxadiazole ring.

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Experimental Protocols

Protocol 1: Classical Synthesis via Cyclodehydration using POCl₃

This protocol is a conventional two-step method.

Step 1: Synthesis of N-(4-bromobenzoyl)-N'-benzoylhydrazine

  • In a round-bottom flask, dissolve 4-bromobenzohydrazide (1 equivalent) in a suitable solvent such as pyridine or dioxane.

  • Slowly add benzoyl chloride (1 equivalent) to the solution while stirring.

  • Continue stirring at room temperature for 2-4 hours or until TLC indicates the consumption of the starting hydrazide.

  • Pour the reaction mixture into cold water to precipitate the diacylhydrazine.

  • Filter the solid, wash with water, and dry to obtain the crude intermediate. This can be purified by recrystallization if necessary.

Step 2: Synthesis of this compound

  • Place the dried N-(4-bromobenzoyl)-N'-benzoylhydrazine (1 equivalent) in a round-bottom flask.

  • Add phosphorus oxychloride (POCl₃, typically 5-10 equivalents) as both the reagent and solvent.

  • Heat the mixture to reflux (around 105-110 °C) for 2-6 hours. Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully and slowly pour the mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution until a precipitate forms.

  • Filter the crude product, wash thoroughly with water, and dry.

  • Purify the crude solid by recrystallization from a suitable solvent like ethanol.

Visualizations

experimental_workflow cluster_step1 Step 1: Diacylhydrazine Formation cluster_step2 Step 2: Cyclodehydration cluster_purification Purification start1 4-Bromobenzohydrazide + Benzoyl Chloride process1 Reaction in Pyridine/Dioxane start1->process1 product1 N-(4-bromobenzoyl)-N'-benzoylhydrazine process1->product1 start2 Diacylhydrazine Intermediate product1->start2 process2 Reflux in POCl3 start2->process2 product2 Crude this compound process2->product2 start3 Crude Product product2->start3 process3 Workup (Ice Quench, Neutralization) start3->process3 process4 Recrystallization (Ethanol) process3->process4 final_product Pure Product process4->final_product troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield Issue cause1 Incomplete Reaction issue->cause1 cause2 Degradation of Reagents issue->cause2 cause3 Side Product Formation issue->cause3 cause4 Suboptimal Conditions issue->cause4 solution1a Increase Reaction Time/Temp cause1->solution1a solution1b Check Starting Material Purity cause1->solution1b solution2 Use Fresh Reagents (e.g., POCl3) cause2->solution2 solution3a Use Milder Dehydrating Agent cause3->solution3a solution3b Control Temperature cause3->solution3b solution4 Optimize Solvent/Concentration cause4->solution4

References

Technical Support Center: Purification of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Yield of Crystalline Product After Recrystallization

  • Question: I performed a recrystallization of my crude this compound, but the final yield of pure crystals is very low. What could be the cause and how can I improve it?

  • Answer: Low recovery after recrystallization can stem from several factors. The most common issues include the choice of solvent, the cooling process, and the initial purity of the crude product.

    • Inappropriate Solvent System: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. If the compound is too soluble in the chosen solvent at low temperatures, a significant portion will remain in the mother liquor. For 2,5-disubstituted 1,3,4-oxadiazoles, a mixture of polar and non-polar solvents can be effective. A combination of ethanol and dimethylformamide (DMF) has been used for similar compounds. Alternatively, recrystallization from methanol has also been reported for related oxadiazole derivatives.[1] Experimenting with different solvent systems or solvent ratios is recommended.

    • Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals or an oil instead of well-formed, pure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the recovery of pure product.

    • High Impurity Load: If the crude product contains a large amount of impurities, this can interfere with the crystallization process and reduce the yield of the desired compound. It may be beneficial to first perform a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before proceeding with recrystallization.

Problem 2: Oily Product Instead of Crystals During Recrystallization

  • Question: When I try to recrystallize my this compound, it "oils out" and does not form solid crystals. What should I do?

  • Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to a high concentration of impurities or an unsuitable solvent system.

    • Modify the Solvent System: The solvent may be too non-polar for the compound at its melting point. Try using a more polar solvent or adding a small amount of a co-solvent to increase the solubility of the compound at elevated temperatures.

    • Seeding: If you have a small amount of pure, crystalline product, you can add a "seed crystal" to the supersaturated solution as it cools. This can provide a nucleation point for crystallization to begin.

    • Slow Down Cooling: As with low yield, rapid cooling can contribute to oiling out. Ensure a slow and gradual cooling process.

Problem 3: Poor Separation During Column Chromatography

  • Question: I am unable to effectively separate my target compound from impurities using silica gel column chromatography. The fractions are all mixed. How can I improve the separation?

  • Answer: Poor separation in column chromatography is typically related to the choice of the mobile phase (eluent), the stationary phase, or the column packing and loading technique.

    • Optimize the Mobile Phase: The polarity of the eluent is critical for good separation on a silica gel column. For aromatic compounds like this compound, a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate is a common starting point. You can use Thin Layer Chromatography (TLC) to test different solvent ratios to find the optimal mobile phase that gives good separation between your product and the impurities. Aim for an Rf value of 0.25-0.35 for your target compound.

    • Proper Column Packing: Ensure the silica gel is packed uniformly in the column without any cracks or air bubbles, as these can lead to poor separation.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a solvent in which it is highly soluble, and load it onto the column in a narrow band. Overloading the column with too much crude material will result in broad, overlapping bands.

Problem 4: Suspected Presence of Starting Materials or Intermediates in the Final Product

  • Question: My characterization data (e.g., NMR, Mass Spec) suggests that my purified product is contaminated with unreacted starting materials or the diacylhydrazine intermediate. How can I remove these?

  • Answer: The presence of starting materials (e.g., 4-bromobenzohydrazide, benzoyl chloride, or benzoic acid) or the N,N'-diacylhydrazine intermediate is a common issue.

    • Acid/Base Extraction: If unreacted benzoic acid is present, it can be removed by washing the organic solution of the crude product with a mild aqueous base like sodium bicarbonate solution. Unreacted hydrazide might be removed with a dilute acid wash, though care must be taken not to hydrolyze the oxadiazole ring.

    • Chromatography: Column chromatography is generally effective at separating the more polar starting materials and the diacylhydrazine intermediate from the less polar 2,5-disubstituted 1,3,4-oxadiazole product.

    • Reaction Optimization: To minimize these impurities in the first place, ensure the reaction goes to completion by monitoring it with TLC. Using a slight excess of the acylating agent or ensuring efficient dehydration during the cyclization step can also help.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound is typically a white or off-white solid. Its reported melting point is in the range of 173-175 °C.[1] A broad melting range or a lower melting point can be an indication of impurities.

Q2: What are the most common impurities I should expect in the synthesis of this compound?

A2: The most likely impurities depend on the synthetic route. A common method involves the reaction of 4-bromobenzohydrazide with benzoyl chloride to form an N,N'-diacylhydrazine intermediate, followed by cyclodehydration. Potential impurities include:

  • Unreacted Starting Materials: 4-bromobenzohydrazide and benzoic acid (from hydrolysis of benzoyl chloride).

  • N,N'-bis(4-bromobenzoyl)hydrazine or N,N'-dibenzoylhydrazine: If self-condensation of the starting materials occurs.

  • N'-(4-bromobenzoyl)benzohydrazide: The uncyclized diacylhydrazine intermediate.

  • Side products from the cyclizing agent: If a harsh dehydrating agent like phosphorus oxychloride (POCl₃) is used, chlorinated byproducts or decomposition products can form.

Q3: Which analytical techniques are best for assessing the purity of the final product?

A3: A combination of techniques is recommended for a thorough purity assessment:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a sample and to monitor the progress of a purification.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a small amount of acid (like formic or phosphoric acid) is a good starting point for analysis of similar aromatic compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: Based on literature for analogous compounds, a mixture of ethanol and DMF or methanol alone are good starting points.[1] Perform small-scale solubility tests to determine the optimal solvent or solvent pair.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Silica Gel Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh) is a suitable stationary phase.

  • Mobile Phase (Eluent) Selection: Use TLC to determine an appropriate eluent system. A good starting point is a mixture of hexane and ethyl acetate. Vary the ratio to achieve an Rf value of approximately 0.25-0.35 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal volume of the eluent or a more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry silica onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes or flasks.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodRecommended Solvent SystemNotes
RecrystallizationEthanol/DMF or Methanol[1]The ratio of co-solvents may need to be optimized.
Column ChromatographyHexane/Ethyl AcetateThe ratio should be optimized using TLC to achieve an Rf of 0.25-0.35 for the product.

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization High initial purity Column Column Chromatography Crude->Column Low initial purity / Complex mixture Pure Pure Product Recrystallization->Pure Column->Pure Analysis Purity Analysis (TLC, HPLC, NMR) Pure->Analysis Impure Product Still Impure Analysis->Impure If purity is not satisfactory Impure->Column Further purification Troubleshooting_Logic Start Purification Issue LowYield Low Yield? Start->LowYield OilingOut Oiling Out? Start->OilingOut PoorSep Poor Separation? Start->PoorSep Solvent Check Solvent System LowYield->Solvent Yes Cooling Optimize Cooling Rate LowYield->Cooling Yes PrePurify Consider Pre-purification LowYield->PrePurify Yes OilingOut->Solvent Yes OilingOut->Cooling Yes Eluent Optimize Eluent PoorSep->Eluent Yes Packing Check Column Packing PoorSep->Packing Yes

References

optimization of reaction conditions for 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing this compound?

The most prevalent synthetic routes involve the condensation and subsequent cyclodehydration of two key components. You can start with either:

  • Path A: Benzoic acid (or a derivative like benzoyl chloride) and 4-bromobenzohydrazide.

  • Path B: 4-Bromobenzoic acid (or a derivative like 4-bromobenzoyl chloride) and benzohydrazide.

Both pathways generally lead to the same diacylhydrazine intermediate, which is then cyclized.[1]

Q2: What are the typical dehydrating agents used for the cyclization step?

A variety of dehydrating (or cyclizing) agents can be used to form the 1,3,4-oxadiazole ring from the diacylhydrazine intermediate. Common choices include:

  • Phosphorus oxychloride (POCl₃)[1][2]

  • Sulfuric acid (H₂SO₄)[1]

  • Phosphorus pentoxide (P₂O₅)[1]

  • Acetic anhydride[1]

  • Triflic anhydride[3]

  • Tosyl chloride[4]

The choice of reagent can impact reaction time, temperature, and yield. POCl₃ is widely used and often effective but can be harsh.[1]

Q3: Are there modern, one-pot methods available for this synthesis?

Yes, several modern one-pot procedures have been developed to streamline the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, improving efficiency and reducing intermediate isolation steps.[5][6] One such strategy involves the reaction of a carboxylic acid with N-isocyaniminotriphenylphosphorane (NIITP) to form a monosubstituted oxadiazole, followed by an in-situ copper-catalyzed C-H arylation with an aryl iodide.[6][7][8]

Q4: What is a typical reaction yield for this synthesis?

Yields can vary significantly based on the chosen method, purity of starting materials, and optimization of reaction conditions. Traditional methods using dehydrating agents like POCl₃ can provide good to excellent yields, sometimes exceeding 80-90%.[2][9] Modern one-pot methods have also been optimized to achieve yields in the range of 70-90%.[7][10]

Q5: How is the final product typically purified?

Purification is commonly achieved through recrystallization from a suitable solvent, such as ethanol or methanol.[2] After synthesis, the reaction mixture is often poured into crushed ice or a basic solution (like sodium bicarbonate) to precipitate the crude product, which is then filtered, washed, and recrystallized. For more challenging purifications, column chromatography on silica gel may be necessary.[11]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product

  • Potential Cause 1: Incomplete Dehydration/Cyclization. The conversion of the diacylhydrazine intermediate to the oxadiazole is a critical step. If the dehydrating agent is weak, insufficient, or has degraded, the reaction may stall.

    • Solution: Ensure the dehydrating agent (e.g., POCl₃) is fresh and used in sufficient quantity (often as the solvent or in excess).[1] Consider increasing the reaction temperature or switching to a more potent dehydrating agent like triflic anhydride.[3]

  • Potential Cause 2: Poor Quality Starting Materials. Impurities in the starting carboxylic acids or hydrazides can interfere with the reaction. Hydrazine hydrate, in particular, can degrade over time.

    • Solution: Use freshly distilled or recrystallized starting materials. Verify the purity of your hydrazide before starting the reaction.

  • Potential Cause 3: Suboptimal Reaction Temperature. The cyclization step often requires heating. If the temperature is too low, the reaction rate will be slow, leading to low conversion.

    • Solution: For POCl₃-mediated cyclization, refluxing is common.[2] For one-pot syntheses, the optimal temperature must be carefully controlled, as seen in optimization studies where 80 °C was found to be ideal for the initial oxadiazole formation.[7]

Problem 2: Presence of Significant Impurities or Side Products

  • Potential Cause 1: Unreacted Diacylhydrazine Intermediate. If the cyclization is incomplete, the linear diacylhydrazine precursor will remain as a major impurity.

    • Solution: Increase the reaction time or temperature to drive the cyclization to completion. Monitor the reaction using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material.[3]

  • Potential Cause 2: Side Reactions from Harsh Reagents. Strong acids and high temperatures can lead to charring or decomposition of the aromatic substrates, creating colored impurities.

    • Solution: If charring is observed, consider a milder cyclization agent. For instance, methods using TBTU or Chloramine-T have been developed as gentler alternatives to POCl₃.[4][12] Alternatively, a modern one-pot synthesis under milder conditions could be employed.[7]

  • Potential Cause 3: Hydrolysis of the Product. During workup, if the pH and temperature are not controlled, the oxadiazole ring can be susceptible to hydrolysis, although it is generally stable.

    • Solution: Perform the workup by pouring the reaction mixture into crushed ice and neutralizing carefully with a base like NaHCO₃ solution to keep conditions cool and avoid strongly acidic or basic environments for prolonged periods.

Problem 3: Difficulty in Product Isolation and Purification

  • Potential Cause 1: Product is soluble in the workup solution. If the product has some water solubility or if an inappropriate recrystallization solvent is chosen, isolation yields will be low.

    • Solution: Ensure the product has fully precipitated from the aqueous workup solution before filtration. If necessary, cool the solution further in an ice bath. For recrystallization, perform small-scale solvent screening to find a solvent system where the product is soluble when hot but sparingly soluble when cold. Ethanol is often a good starting point.

  • Potential Cause 2: Oily or Gummy Product. The crude product may sometimes precipitate as an oil rather than a solid, making it difficult to handle.

    • Solution: Try triturating the oily product with a non-polar solvent like hexane or diethyl ether to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate precipitation.

Optimization of Reaction Conditions

Optimizing reaction parameters is crucial for maximizing yield and purity. The following table summarizes data from a one-pot synthesis strategy, demonstrating the impact of catalyst, ligand, and base on the final yield of a 2,5-disubstituted 1,3,4-oxadiazole.[7][8]

Table 1: Optimization of a One-Pot, Two-Stage Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)Temperature (°C)Yield (%)
1CuI (50)1,10-phen (100)Cs₂CO₃ (1.5)5051
2CuI (100)1,10-phen (200)Cs₂CO₃ (1.5)5038
3CuI (20) 1,10-phen (40) Cs₂CO₃ (1.5) 50 78
4CuI (10)1,10-phen (20)Cs₂CO₃ (1.5)5065
5CuI (20)1,10-phen (40)Cs₂CO₃ (2.0)5070
6CuI (20)1,10-phen (40)Cs₂CO₃ (1.0)5062

Data adapted from a study on a one-pot synthesis-arylation strategy.[7][8] The first stage involved forming the monosubstituted oxadiazole at 80°C, followed by the copper-catalyzed arylation under the conditions shown. The optimal conditions are highlighted in bold .

Experimental Protocols

Protocol 1: Classical Synthesis using Phosphorus Oxychloride (POCl₃)

This method is based on the cyclodehydration of a diacylhydrazine intermediate.

Step 1: Synthesis of N-Benzoyl-N'-(4-bromobenzoyl)hydrazine

  • Dissolve 4-bromobenzohydrazide (1 equivalent) in a suitable solvent like pyridine or anhydrous THF.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add benzoyl chloride (1 equivalent) dropwise with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the mixture into cold water to precipitate the diacylhydrazine.

  • Filter the solid, wash thoroughly with water, and dry. Recrystallize from ethanol if necessary.

Step 2: Cyclization to this compound

  • Add the dried N-benzoyl-N'-(4-bromobenzoyl)hydrazine (1 equivalent) to an excess of phosphorus oxychloride (POCl₃), which acts as both the reagent and solvent.

  • Reflux the mixture for 5-7 hours, monitoring the reaction progress with TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a 20% sodium bicarbonate (NaHCO₃) solution until the effervescence ceases.

  • Filter the resulting solid precipitate, wash with water until the filtrate is neutral, and dry.

  • Purify the crude product by recrystallization from ethanol to obtain colorless crystals.

Protocol 2: Modern One-Pot Synthesis-Arylation Strategy

This protocol is adapted from modern methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles.[7][8]

  • To a dry Schlenk tube under a nitrogen atmosphere, add 4-bromobenzoic acid (1.0 equiv) and N-isocyaniminotriphenylphosphorane (NIITP) (1.1 equiv).

  • Evacuate and backfill the tube with nitrogen (repeat 3 times).

  • Add anhydrous 1,4-dioxane to the tube.

  • Seal the tube and place it in a preheated oil bath at 80 °C. Stir for 3 hours.

  • After 3 hours, cool the mixture to room temperature.

  • To the same tube, add copper(I) iodide (CuI) (0.2 equiv), 1,10-phenanthroline (0.4 equiv), cesium carbonate (Cs₂CO₃) (1.5 equiv), and iodobenzene (1.2 equiv).

  • Seal the tube and place it in a preheated oil bath at 50 °C. Stir for 12-16 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to yield the final product.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Select Starting Materials: - 4-Bromobenzoic Acid - Benzohydrazide mix Mix Acid and Hydrazide with Dehydrating Agent (e.g., POCl3) start->mix reflux Heat Mixture (Reflux) mix->reflux monitor Monitor Reaction (TLC) reflux->monitor quench Pour onto Ice & Neutralize monitor->quench Reaction Complete filter Filter Crude Product quench->filter recrystallize Recrystallize (e.g., from Ethanol) filter->recrystallize product Final Product: 2-(4-Bromophenyl)-5-phenyl- 1,3,4-oxadiazole recrystallize->product

Caption: General workflow for the synthesis of this compound.

G cluster_purity Purity Issues? start Low or No Yield? cause1 Check Reagent Quality (Hydrazide, POCl3) start->cause1 Yes cause2 Verify Reaction Conditions (Temp, Time) start->cause2 Yes cause3 Analyze for Side Products (TLC/NMR) start->cause3 Yes purity_q Impure Product? start->purity_q No sol1 Use fresh/purified reagents. cause1->sol1 sol2 Increase temperature or prolong reaction time. cause2->sol2 sol3 Consider milder cyclization agent. cause3->sol3 purity_cause1 Incomplete Reaction? purity_q->purity_cause1 Yes purity_cause2 Decomposition? purity_q->purity_cause2 Yes purity_sol1 Force reaction to completion (more time/heat). purity_cause1->purity_sol1 purity_sol2 Improve workup (fast, cold) or use milder method. purity_cause2->purity_sol2

Caption: Troubleshooting decision tree for oxadiazole synthesis.

References

Technical Support Center: Synthesis of Substituted 1,3,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted 1,3,4-oxadiazoles.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 1,3,4-oxadiazoles, offering potential causes and solutions.

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete reaction due to insufficient heating or reaction time.- Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] - If the starting materials are still present, consider increasing the reaction temperature or extending the reaction time. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[2][3]
Poor quality or inappropriate dehydrating/oxidizing agent.- Ensure the dehydrating agent (e.g., POCl₃, SOCl₂) is fresh and anhydrous.[1][4] - Consider using alternative or milder cyclizing agents like TBTU, Burgess reagent, or greener options like I₂/K₂CO₃ or electrochemical methods to avoid harsh conditions.[5][6]
Impure starting materials (acyl hydrazides, carboxylic acids, aldehydes).- Purify starting materials by recrystallization or column chromatography before use. - Verify the purity of starting materials using techniques like NMR or melting point determination.
Side reactions consuming starting materials or intermediates.- Optimize reaction conditions (temperature, solvent, catalyst loading) to minimize side product formation. - For oxidative cyclization of acylhydrazones, ensure the oxidant is added portion-wise to control the reaction rate.
Difficulty in Product Purification Presence of unreacted starting materials or reagents.- If the product is solid, recrystallization from a suitable solvent is often effective.[7] - Column chromatography on silica gel is a common method for purifying 1,3,4-oxadiazole derivatives.[4]
Formation of closely related byproducts with similar polarity.- Optimize the chromatographic conditions (e.g., solvent gradient, different stationary phase) for better separation. - Consider derivatization of the desired product to alter its polarity for easier separation, followed by removal of the protecting group.
The product is an oil or difficult to crystallize.- Attempt trituration with a non-polar solvent (e.g., hexane, diethyl ether) to induce crystallization. - If the product is an oil, purification by column chromatography is the preferred method.
Formation of Unexpected Side Products Rearrangement or decomposition of starting materials or products under harsh reaction conditions.- Employ milder reaction conditions. For example, use modern dehydrating agents that work at room temperature instead of high-temperature reflux with strong acids. - Photochemical or electrochemical methods can offer milder alternatives to traditional oxidative cyclization.[5][8]
For syntheses starting from thiosemicarbazides, formation of 1,3,4-thiadiazoles as a side product.- The choice of cyclizing reagent can influence the regioselectivity. For example, using EDC·HCl in DMSO may favor oxadiazole formation, while p-TsCl in NMP might lead to the thiadiazole.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles?

A1: The most prevalent methods include the cyclodehydration of 1,2-diacylhydrazines and the oxidative cyclization of N-acylhydrazones.[3] One-pot syntheses from carboxylic acids and acylhydrazides are also widely used for their efficiency.[10]

Q2: My cyclodehydration reaction using phosphorus oxychloride (POCl₃) is giving a low yield. What can I do?

A2: Low yields with POCl₃ can be due to its harsh nature, leading to side reactions. Consider the following:

  • Ensure the reaction is performed under strictly anhydrous conditions.

  • Optimize the reaction temperature and time.

  • Explore alternative, milder dehydrating agents such as thionyl chloride (SOCl₂), polyphosphoric acid (PPA), triflic anhydride, or Burgess reagent.[1] Modern methods often employ reagents that work under milder conditions, improving yields and functional group tolerance.

Q3: I am observing the formation of a byproduct that I suspect is the corresponding 1,3,4-thiadiazole. How can I confirm this and prevent its formation?

A3: When using thiosemicarbazide-derived precursors, the formation of 1,3,4-thiadiazoles is a common side reaction.[9]

  • Confirmation: Mass spectrometry will show a different molecular weight. 13C NMR spectroscopy can also be useful, as the chemical shifts of the ring carbons will differ between the oxadiazole and thiadiazole.

  • Prevention: The choice of the cyclizing agent and reaction conditions is crucial for regioselectivity. For instance, iodine-mediated oxidative cyclization often selectively produces 1,3,4-oxadiazoles from semicarbazones, while different conditions might favor thiadiazole formation from thiosemicarbazones.[9]

Q4: How can I purify my substituted 1,3,4-oxadiazole if it is proving difficult to crystallize?

A4: If recrystallization is challenging, column chromatography over silica gel is the most effective purification method.[4] You can experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve optimal separation. If the product remains an oil after chromatography, you can try dissolving it in a minimal amount of a good solvent and then adding a poor solvent dropwise to precipitate the product.

Q5: Are there any "green" or more environmentally friendly methods for synthesizing 1,3,4-oxadiazoles?

A5: Yes, several greener synthetic routes have been developed to minimize the use of hazardous reagents and solvents. These include:

  • Microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption, often in solvent-free conditions.[2]

  • The use of milder and less toxic oxidizing agents like molecular iodine with a base, or electrochemical oxidation.[5][11]

  • Mechanochemical synthesis, which involves grinding solid reactants together, often without any solvent.[11]

Experimental Protocols

Protocol 1: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Oxidative Cyclization of N-Acylhydrazones with Iodine

This protocol is adapted from a common method for the oxidative cyclization of N-acylhydrazones.[11]

Materials:

  • N-acylhydrazone (1 mmol)

  • Iodine (I₂) (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2 mmol)

  • 1,4-Dioxane (5 mL)

Procedure:

  • To a solution of the N-acylhydrazone in 1,4-dioxane, add potassium carbonate and iodine.

  • Stir the reaction mixture at room temperature or heat to a gentle reflux, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids and Acylhydrazides

This protocol describes a one-pot synthesis involving the condensation of a carboxylic acid and an acylhydrazide followed by cyclodehydration.

Materials:

  • Carboxylic acid (1 mmol)

  • Acylhydrazide (1 mmol)

  • Phosphorus oxychloride (POCl₃) (3 mmol) or another suitable dehydrating agent.

  • Anhydrous solvent (e.g., acetonitrile, toluene)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid and acylhydrazide in the anhydrous solvent.

  • Cool the mixture in an ice bath and slowly add the dehydrating agent (e.g., POCl₃).

  • Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for 1,3,4-Oxadiazole Synthesis

Synthetic MethodReagents/CatalystSolventTemperatureTypical Yield (%)Reference
Cyclodehydration of DiacylhydrazinesPOCl₃AcetonitrileReflux60-85[7]
SOCl₂TolueneReflux70-90[1]
Burgess ReagentDioxane100 °C76
Oxidative Cyclization of AcylhydrazonesI₂ / K₂CO₃DioxaneRT - Reflux75-95[11]
Fe(III)/TEMPO, O₂DichloromethaneRTHigh[11]
Electrochemical (DABCO mediated)AcetonitrileRTup to 83[5]
One-Pot SynthesisCarboxylic Acid, Hydrazide, POCl₃TolueneReflux65-80

Visualizations

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Dehydrative Cyclization

G A Carboxylic Acid (R1-COOH) C 1,2-Diacylhydrazine Intermediate A->C Condensation B Acylhydrazide (R2-CONHNH2) B->C E 2,5-Disubstituted 1,3,4-Oxadiazole C->E Dehydrative Cyclization D Dehydrating Agent (e.g., POCl3, SOCl2) D->C

Caption: Workflow for the synthesis of 1,3,4-oxadiazoles via dehydrative cyclization.

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Oxidative Cyclization

G A Aldehyde (R1-CHO) C N-Acylhydrazone Intermediate A->C Condensation B Acylhydrazide (R2-CONHNH2) B->C E 2,5-Disubstituted 1,3,4-Oxadiazole C->E Oxidative Cyclization D Oxidizing Agent (e.g., I2, DDQ) D->C

Caption: Workflow for the synthesis of 1,3,4-oxadiazoles via oxidative cyclization.

References

Technical Support Center: Enhancing the Solubility of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in increasing the solubility of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a crystalline solid, appearing as white needles.[1] Like many other 1,3,4-oxadiazole derivatives with aryl substituents, it is expected to have low aqueous solubility.[1] Its solubility in common organic solvents is also limited, necessitating the use of techniques to enhance its dissolution for various experimental and developmental purposes.

Q2: Which organic solvents are commonly used for 1,3,4-oxadiazole derivatives?

A2: Common organic solvents used for dissolving and reacting 1,3,4-oxadiazole derivatives include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and 1,4-dioxane. These solvents are often employed in synthesis and may serve as a starting point for solubility testing and the development of co-solvent systems.

Q3: What are the primary methods for increasing the solubility of poorly soluble organic compounds like this oxadiazole derivative?

A3: Several established techniques can be employed to increase the solubility of this compound. These include:

  • Cosolvency: Increasing the solubility in an aqueous medium by adding a water-miscible organic solvent.

  • Solid Dispersion: Dispersing the compound in an inert carrier matrix at the solid state.

  • Nanosuspension: Reducing the particle size of the compound to the nanometer range to increase the surface area for dissolution.

  • Complexation with Cyclodextrins: Encapsulating the poorly soluble molecule within a cyclodextrin host molecule.

  • Prodrug Approach: Modifying the chemical structure of the compound to a more soluble form that converts back to the active parent drug in vivo.

Troubleshooting Guides

Issue 1: The compound precipitates out of solution during aqueous dilutions.

Cause: The addition of water to a solution of the compound in an organic solvent can cause it to crash out due to its low aqueous solubility.

Solutions:

  • Employ a Cosolvent System: Gradually add a water-miscible co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) to the aqueous phase before introducing the compound. This increases the overall polarity of the solvent system, enhancing the solubility of the hydrophobic compound.

  • Prepare a Nanosuspension: Formulating the compound as a nanosuspension can improve its dispersibility in aqueous media and prevent immediate precipitation.

Issue 2: Low dissolution rate limits bioavailability in in-vitro assays.

Cause: The crystalline nature and low solubility of the compound can lead to a slow dissolution rate, affecting its availability for biological assays.

Solutions:

  • Create a Solid Dispersion: Dispersing the compound in a hydrophilic carrier can enhance its dissolution rate by presenting it in an amorphous form with a larger surface area.

  • Utilize Cyclodextrin Complexation: Forming an inclusion complex with a cyclodextrin can significantly improve the apparent solubility and dissolution rate of the compound.

Experimental Protocols & Data

Solubility Data
SolventExpected Solubility Range (mg/mL) at 25°C
Water< 0.01
Methanol0.1 - 1.0
Ethanol0.5 - 2.0
Acetone1.0 - 5.0
Dichloromethane2.0 - 10.0
Dimethylformamide (DMF)> 50
Dimethyl Sulfoxide (DMSO)> 50
Key Experimental Methodologies

1. Cosolvency Method

  • Objective: To determine the optimal co-solvent concentration for solubilizing the compound.

  • Protocol:

    • Prepare stock solutions of the compound in various water-miscible organic solvents (e.g., ethanol, PEG 400, propylene glycol).

    • Create a series of solvent-water mixtures with varying co-solvent concentrations (e.g., 10%, 20%, 30%, 40%, 50% v/v).

    • Add an excess amount of the compound to each mixture.

    • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24-48 hours.

    • Centrifuge the samples to pellet the undissolved solid.

    • Analyze the supernatant for the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

2. Solid Dispersion by Solvent Evaporation Method

  • Objective: To prepare a solid dispersion of the compound to enhance its dissolution rate.

  • Protocol:

    • Select a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30, polyethylene glycol (PEG) 6000).

    • Dissolve both the compound and the carrier in a common volatile solvent (e.g., methanol, dichloromethane).

    • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

    • Dry the resulting solid dispersion in a vacuum oven to remove any residual solvent.

    • Pulverize the solid dispersion to a fine powder and store it in a desiccator.

3. Nanosuspension by Wet Milling

  • Objective: To produce a nanosuspension of the compound to increase its surface area and dissolution velocity.

  • Protocol:

    • Prepare a suspension of the compound in an aqueous solution containing a stabilizer (e.g., a combination of a polymer like HPMC and a surfactant like Tween 80).

    • Introduce the suspension into a wet milling apparatus containing milling media (e.g., zirconium oxide beads).

    • Mill the suspension at a high speed for a specified duration, monitoring the particle size reduction using a particle size analyzer.

    • Continue milling until the desired particle size (typically < 500 nm) is achieved.

    • Separate the nanosuspension from the milling media.

4. Complexation with Cyclodextrins by Kneading Method

  • Objective: To form an inclusion complex of the compound with a cyclodextrin to improve its solubility.

  • Protocol:

    • Select a suitable cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin).

    • Create a paste of the cyclodextrin with a small amount of a water-alcohol mixture.

    • Add the compound to the paste and knead the mixture for a specified period (e.g., 45-60 minutes).

    • Dry the resulting complex in an oven at a controlled temperature.

    • Pulverize the dried complex and pass it through a sieve.

Visualizations

Solubility_Enhancement_Workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation PoorSolubility Poor Solubility of This compound Cosolvency Cosolvency PoorSolubility->Cosolvency SolidDispersion Solid Dispersion PoorSolubility->SolidDispersion Nanosuspension Nanosuspension PoorSolubility->Nanosuspension Cyclodextrin Cyclodextrin Complexation PoorSolubility->Cyclodextrin Prodrug Prodrug Approach PoorSolubility->Prodrug SolubilityAssay Solubility Assay Cosolvency->SolubilityAssay DissolutionTest Dissolution Testing SolidDispersion->DissolutionTest Nanosuspension->DissolutionTest Cyclodextrin->SolubilityAssay Bioavailability In-vitro/In-vivo Bioavailability Studies Prodrug->Bioavailability SolubilityAssay->Bioavailability DissolutionTest->Bioavailability

Caption: Workflow for addressing poor solubility.

Logical_Relationships cluster_physical Physical Modification cluster_chemical Chemical Modification cluster_formulation Formulation Approach SolidDispersion Solid Dispersion EnhancedSolubility Enhanced Solubility SolidDispersion->EnhancedSolubility Nanosuspension Nanosuspension Nanosuspension->EnhancedSolubility Cyclodextrin Complexation Cyclodextrin->EnhancedSolubility Prodrug Prodrug Synthesis Prodrug->EnhancedSolubility Cosolvency Cosolvency Cosolvency->EnhancedSolubility PoorSolubility Poorly Soluble Compound PoorSolubility->SolidDispersion PoorSolubility->Nanosuspension PoorSolubility->Cyclodextrin PoorSolubility->Prodrug PoorSolubility->Cosolvency

References

Technical Support Center: Synthesis of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Problem 1: Low or No Product Yield

Question: I am getting a very low yield or no desired product at all. What could be the reasons?

Answer:

Low or no yield of this compound can stem from several factors related to the chosen synthetic route. The two primary methods for synthesizing this compound are the cyclization of a 1,2-diacylhydrazine intermediate using a dehydrating agent like phosphorus oxychloride (POCl₃) and the oxidative cyclization of an acylhydrazone.

Potential Causes and Solutions:

  • Poor Quality of Reagents:

    • Phosphorus oxychloride (POCl₃): This reagent is highly susceptible to hydrolysis. Using an old or improperly stored bottle of POCl₃ that has been exposed to moisture can lead to its deactivation, resulting in incomplete or failed cyclization. It is recommended to use freshly distilled or a new bottle of POCl₃ for the reaction.

    • Starting Materials: Ensure the purity of benzohydrazide, 4-bromobenzoyl chloride (or 4-bromobenzoic acid), and any other starting materials. Impurities can interfere with the reaction.

  • Incomplete Formation of the Intermediate:

    • 1,2-Diacylhydrazine: In the POCl₃ method, the formation of the N-benzoyl-N'-(4-bromobenzoyl)hydrazine intermediate is crucial. Ensure that the acylation of the hydrazide has gone to completion before attempting the cyclization. This can be monitored by Thin Layer Chromatography (TLC).

    • Acylhydrazone: For the oxidative cyclization route, the condensation reaction between 4-bromobenzaldehyde and benzohydrazide to form the acylhydrazone must be complete.

  • Suboptimal Reaction Conditions:

    • Temperature: The cyclization step, particularly with POCl₃, often requires heating. Ensure the reaction is carried out at the appropriate temperature as specified in the protocol. Insufficient heat may lead to an incomplete reaction.

    • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using TLC to determine the optimal reaction time.

  • Improper Work-up Procedure:

    • Hydrolysis of Product: The 1,3,4-oxadiazole ring is generally stable, but harsh work-up conditions could potentially lead to some degradation. Neutralize the reaction mixture carefully, especially when using strong acids like POCl₃. Pouring the reaction mixture onto crushed ice is a common and effective method for quenching the reaction and precipitating the product.

Problem 2: Presence of Impurities in the Final Product

Question: My final product is impure. What are the likely side products and how can I remove them?

Answer:

The presence of impurities is a common challenge. The nature of these impurities depends on the synthetic route and reaction conditions.

Common Impurities and Purification Strategies:

  • Unreacted Starting Materials:

    • Benzohydrazide or 4-Bromobenzohydrazide: These are common impurities if the initial acylation or condensation is incomplete.

    • 4-Bromobenzoic Acid or Benzoic Acid: These can be present if the starting acid chlorides were not fully reacted or if hydrolysis occurred.

    • N-benzoyl-N'-(4-bromobenzoyl)hydrazine (the diacylhydrazine intermediate): Incomplete cyclization will leave this intermediate in your final product.

    • Acylhydrazone Intermediate: In the oxidative cyclization route, unreacted acylhydrazone can be a major impurity.

    Purification: Most of these impurities have different polarities compared to the desired this compound. Recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a mixture of solvents) is often effective. Column chromatography on silica gel can also be used for more challenging separations.

  • Side Products from the Cyclization Reaction:

    • Symmetrical Oxadiazoles: If the synthesis starts from a mixture of hydrazides and acid chlorides, the formation of symmetrical oxadiazoles (2,5-diphenyl-1,3,4-oxadiazole and 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole) is possible, though typically in minor amounts in a controlled stepwise synthesis.

    • Degradation Products: The use of harsh dehydrating agents at high temperatures can sometimes lead to the formation of uncharacterized, often colored, byproducts.

    Purification: Recrystallization is the primary method for removing these byproducts. If the impurities are colored, treating the solution with activated charcoal before recrystallization can be beneficial.

Frequently Asked Questions (FAQs)

Q1: Which is the best method to synthesize this compound?

A1: Both the cyclization of a 1,2-diacylhydrazine with a dehydrating agent like POCl₃ and the oxidative cyclization of an acylhydrazone are common and effective methods. The choice often depends on the availability of starting materials and the desired scale of the reaction. The POCl₃ method is widely used and generally provides good yields.[1] Milder reagents for cyclodehydration are also available and may reduce the formation of side products.[2]

Q2: What is the role of phosphorus oxychloride (POCl₃) in the reaction?

A2: Phosphorus oxychloride acts as a dehydrating agent.[3] It facilitates the intramolecular cyclization of the 1,2-diacylhydrazine intermediate by removing a molecule of water to form the stable 1,3,4-oxadiazole ring.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. You can spot the reaction mixture alongside the starting materials and the intermediate (if isolated) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progress of the reaction.

Q4: What are the typical yields for this synthesis?

A4: The yields for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles are generally reported to be good to excellent, often ranging from 70% to over 90%, depending on the specific protocol and the purity of the reagents.

Q5: Are there any safety precautions I should take when working with POCl₃?

A5: Yes, phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles using methods applicable to the target molecule.

MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Diacylhydrazine Cyclization 1,2-Diacylhydrazine, POCl₃TolueneReflux6-2440-76[3]
One-pot from Carboxylic Acid & Hydrazide Carboxylic Acid, Hydrazide, POCl₃-80-901-1.5~85[4]
Oxidative Cyclization Acylhydrazone, Chloramine-TEthanolReflux3-4~90

Experimental Protocols

Method 1: Cyclization of 1,2-Diacylhydrazine using POCl₃

This is a two-step procedure.

Step 1: Synthesis of N-Benzoyl-N'-(4-bromobenzoyl)hydrazine

  • Dissolve benzohydrazide (1.0 eq) in a suitable solvent such as pyridine or dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add 4-bromobenzoyl chloride (1.0 eq) to the cooled solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, pour the reaction mixture into cold water to precipitate the diacylhydrazine.

  • Filter the solid, wash with water, and dry. The product can be purified by recrystallization from ethanol if necessary.

Step 2: Synthesis of this compound

  • Place the N-benzoyl-N'-(4-bromobenzoyl)hydrazine (1.0 eq) in a round-bottom flask.

  • Add phosphorus oxychloride (POCl₃) (5-10 eq) in a fume hood.

  • Reflux the mixture for 4-6 hours. The reaction progress should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully and slowly pour the mixture onto crushed ice with vigorous stirring.

  • A solid precipitate will form. Filter the solid, wash thoroughly with water until the filtrate is neutral, and then with a dilute sodium bicarbonate solution.

  • Dry the crude product and purify by recrystallization from a suitable solvent like ethanol or acetic acid.

Method 2: Oxidative Cyclization of Acylhydrazone

This is also a two-step procedure.

Step 1: Synthesis of N'-(4-Bromobenzylidene)benzohydrazide

  • Dissolve benzohydrazide (1.0 eq) in ethanol.

  • Add 4-bromobenzaldehyde (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 2-4 hours. The formation of the acylhydrazone can be monitored by TLC.

  • Cool the reaction mixture. The product will often precipitate out.

  • Filter the solid, wash with cold ethanol, and dry.

Step 2: Synthesis of this compound

  • Suspend the N'-(4-bromobenzylidene)benzohydrazide (1.0 eq) in a suitable solvent like ethanol.

  • Add an oxidizing agent such as Chloramine-T (1.2 eq).

  • Reflux the mixture for 3-5 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and pour it into cold water.

  • Filter the precipitated solid, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol.

Visualizations

Synthesis_Pathway cluster_0 Method 1: Diacylhydrazine Cyclization cluster_1 Side Reactions (Method 1) cluster_2 Method 2: Oxidative Cyclization cluster_3 Side Reactions (Method 2) Benzohydrazide Benzohydrazide Diacylhydrazine Diacylhydrazine Benzohydrazide->Diacylhydrazine 4-Bromobenzoyl_Chloride 4-Bromobenzoyl_Chloride 4-Bromobenzoyl_Chloride->Diacylhydrazine Acylation Product_1 2-(4-Bromophenyl)-5-phenyl- 1,3,4-oxadiazole Diacylhydrazine->Product_1 Cyclization (POCl3) Incomplete_Cyclization Incomplete Cyclization Diacylhydrazine->Incomplete_Cyclization Starting_Materials Unreacted Starting Materials Product_1->Starting_Materials Benzohydrazide_2 Benzohydrazide Acylhydrazone Acylhydrazone Benzohydrazide_2->Acylhydrazone 4-Bromobenzaldehyde 4-Bromobenzaldehyde 4-Bromobenzaldehyde->Acylhydrazone Condensation Product_2 2-(4-Bromophenyl)-5-phenyl- 1,3,4-oxadiazole Acylhydrazone->Product_2 Oxidative Cyclization (e.g., Chloramine-T) Incomplete_Oxidation Incomplete Oxidation Acylhydrazone->Incomplete_Oxidation Over_Oxidation Over-oxidation Products Product_2->Over_Oxidation Troubleshooting_Workflow Start Start Low_Yield Low/No Yield? Start->Low_Yield Check_Reagents Check Reagent Quality (esp. POCl3) Low_Yield->Check_Reagents Yes Impure_Product Impure Product? Low_Yield->Impure_Product No Check_Intermediate Verify Intermediate Formation (TLC) Check_Reagents->Check_Intermediate Optimize_Conditions Optimize Reaction (Temp., Time) Check_Intermediate->Optimize_Conditions Optimize_Conditions->Impure_Product Identify_Impurities Identify Impurities (TLC, NMR) Impure_Product->Identify_Impurities Yes End End Impure_Product->End No Unreacted_SM Unreacted Starting Materials/Intermediate? Identify_Impurities->Unreacted_SM Side_Products Side Products? Identify_Impurities->Side_Products Purify_Recrystallization Purify by Recrystallization Unreacted_SM->Purify_Recrystallization Side_Products->Purify_Recrystallization Purify_Chromatography Purify by Column Chromatography Purify_Recrystallization->Purify_Chromatography If needed Purify_Recrystallization->End Purify_Chromatography->End

References

Technical Support Center: Synthesis of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the synthesis of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole.

Experimental Protocol: Two-Step Synthesis from Benzoic Acid and 4-Bromobenzohydrazide

This protocol details a common and reliable method for the synthesis of this compound, involving the formation of an N,N'-diacylhydrazine intermediate followed by cyclodehydration.

Step 1: Synthesis of N-Benzoyl-N'-(4-bromobenzoyl)hydrazine

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 4-bromobenzohydrazide (1.0 eq) in a suitable solvent such as pyridine or a mixture of dioxane and pyridine at room temperature.

  • Acylation: Slowly add benzoyl chloride (1.0-1.2 eq) to the solution dropwise while stirring. The reaction is exothermic; maintain the temperature at 0-5 °C using an ice bath.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.

  • Purification: Filter the precipitate, wash it thoroughly with cold water and then with a cold dilute sodium bicarbonate solution to remove any unreacted acid. Recrystallize the crude product from ethanol to obtain pure N-benzoyl-N'-(4-bromobenzoyl)hydrazine.

Step 2: Cyclodehydration to this compound

  • Reaction Setup: Place the dried N-benzoyl-N'-(4-bromobenzoyl)hydrazine (1.0 eq) in a round-bottom flask. Add a dehydrating agent such as phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) (typically 5-10 equivalents).[1][2]

  • Heating: Heat the mixture to reflux (typically 80-110 °C) for 2-6 hours.[3] The reaction should be carried out in a well-ventilated fume hood.

  • Reaction Monitoring: Monitor the completion of the cyclization by TLC.

  • Work-up: After cooling to room temperature, carefully and slowly pour the reaction mixture into crushed ice with constant stirring. This will precipitate the crude this compound.

  • Purification: Filter the solid product, wash it with water until the filtrate is neutral, and then with a dilute sodium bicarbonate solution. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield the final product.

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Diacylhydrazine Synthesis cluster_step2 Step 2: Cyclodehydration start1 4-Bromobenzohydrazide + Benzoyl Chloride reaction1 Acylation in Pyridine 0-5°C to RT, 2-4h start1->reaction1 workup1 Precipitation in Ice Water reaction1->workup1 purification1 Filtration & Recrystallization (Ethanol) workup1->purification1 intermediate N-Benzoyl-N'-(4-bromobenzoyl)hydrazine purification1->intermediate start2 Diacylhydrazine Intermediate reaction2 Reflux with POCl₃ 80-110°C, 2-6h start2->reaction2 workup2 Quenching in Crushed Ice reaction2->workup2 purification2 Filtration & Recrystallization (Ethanol/Acetic Acid) workup2->purification2 product This compound purification2->product

References

Technical Support Center: Preparation of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole, focusing on avoiding impurities and ensuring a high-quality final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent method is a two-step synthesis. The first step involves the formation of a 1,2-diacylhydrazine intermediate, N'-benzoyl-4-bromobenzohydrazide. This is typically achieved by reacting 4-bromobenzohydrazide with benzoyl chloride. The second step is the cyclodehydration of this intermediate to form the this compound ring. A common and effective dehydrating agent for this cyclization is phosphorus oxychloride (POCl₃)[1][2].

Q2: What are the potential sources of impurities in this synthesis?

A2: Impurities can arise from several sources throughout the synthetic process. These include:

  • Unreacted Starting Materials: Residual 4-bromobenzohydrazide or benzoyl chloride from the first step.

  • Incomplete Cyclization: The presence of the N'-benzoyl-4-bromobenzohydrazide intermediate in the final product.

  • Side Reactions: The formation of undesired by-products during the cyclization step.

  • Reagent Contamination: Impurities present in the starting materials or solvents.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials and, if available, a standard of the product, you can visualize the consumption of reactants and the formation of the desired oxadiazole.

Q4: What are the key safety precautions when working with phosphorus oxychloride (POCl₃)?

A4: Phosphorus oxychloride is a corrosive and toxic reagent that reacts violently with water.[3] It should be handled with extreme caution in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Reactions involving POCl₃ should be conducted under anhydrous conditions to prevent exothermic and potentially hazardous reactions with water.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction in either the formation of the diacylhydrazine intermediate or the final cyclization step.- Ensure the reaction is allowed to proceed for the recommended time and at the appropriate temperature.- Use TLC to monitor the reaction until the starting materials are consumed.- Ensure the purity of the starting materials and the anhydrous nature of the reaction conditions, especially for the POCl₃ step.
Presence of Starting Materials in the Final Product Insufficient reaction time or non-stoichiometric amounts of reactants.- Increase the reaction time and monitor by TLC.- Ensure accurate measurement of all reactants.
N'-benzoyl-4-bromobenzohydrazide Intermediate Detected in Final Product Incomplete cyclization due to insufficient dehydrating agent, low reaction temperature, or insufficient reaction time.- Ensure the appropriate molar ratio of POCl₃ to the diacylhydrazine intermediate is used.- Increase the reaction temperature or prolong the reaction time, monitoring progress with TLC.
Formation of Colored Impurities Side reactions or decomposition of starting materials or product, potentially due to excessive heat.- Carefully control the reaction temperature, avoiding overheating.- Purify the final product by recrystallization from a suitable solvent system, such as ethanol or a mixture of DMF and ethanol.
Difficulty in Isolating the Product The product may be soluble in the work-up solvent.- After quenching the reaction with ice water, ensure the pH is neutral or slightly basic to precipitate the product fully.- If the product remains in solution, extract with a suitable organic solvent like ethyl acetate.

Experimental Protocols

Step 1: Synthesis of N'-benzoyl-4-bromobenzohydrazide

Materials:

  • 4-Bromobenzohydrazide

  • Benzoyl chloride

  • Pyridine (or other suitable base)

  • Dichloromethane (or other suitable solvent)

Procedure:

  • Dissolve 4-bromobenzohydrazide in a suitable solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Add a suitable base, such as pyridine, to the solution to act as an acid scavenger.

  • Cool the mixture in an ice bath.

  • Slowly add benzoyl chloride dropwise to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Upon completion, the reaction mixture is typically worked up by washing with dilute acid (e.g., HCl) to remove the base, followed by a wash with a basic solution (e.g., NaHCO₃) to remove any unreacted acid chloride, and finally with brine.

  • The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude N'-benzoyl-4-bromobenzohydrazide.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound

Materials:

  • N'-benzoyl-4-bromobenzohydrazide

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • Place the N'-benzoyl-4-bromobenzohydrazide in a round-bottom flask.

  • Carefully add phosphorus oxychloride (POCl₃) to the flask in a fume hood. POCl₃ can often be used as both the reagent and the solvent.[4]

  • Heat the mixture to reflux for the recommended duration (typically a few hours), monitoring the reaction progress by TLC.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This is a highly exothermic reaction and should be performed with caution.

  • The crude product will precipitate out of the aqueous solution.

  • Collect the solid by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and ethanol, to afford pure this compound.[5]

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Typical Yield (%)
4-BromobenzohydrazideC₇H₇BrN₂O215.05165-167-
N'-benzoyl-4-bromobenzohydrazideC₁₄H₁₁BrN₂O₂319.16->90
This compoundC₁₄H₉BrN₂O301.16167-17280-95

Note: Yields are approximate and can vary based on reaction conditions and purification methods.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Formation of Diacylhydrazine Intermediate cluster_step2 Step 2: Cyclodehydration 4-Bromobenzohydrazide 4-Bromobenzohydrazide Intermediate N'-benzoyl-4-bromobenzohydrazide 4-Bromobenzohydrazide->Intermediate + Benzoyl chloride (Pyridine, DCM) Benzoyl_chloride Benzoyl chloride Benzoyl_chloride->Intermediate Final_Product This compound Intermediate->Final_Product + POCl3 (Reflux)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_TLC Analyze by TLC Start->Check_TLC Impurity_ID Identify Impurities Check_TLC->Impurity_ID Unreacted_SM Unreacted Starting Materials Impurity_ID->Unreacted_SM Starting materials present Intermediate_Present Intermediate Present Impurity_ID->Intermediate_Present Intermediate present Other_Impurity Other Impurities Impurity_ID->Other_Impurity Unknown spots Optimize_Step1 Optimize Step 1: - Increase reaction time - Check stoichiometry Unreacted_SM->Optimize_Step1 Optimize_Step2 Optimize Step 2: - Increase temp/time - Check POCl3 amount Intermediate_Present->Optimize_Step2 Purify Purification: - Recrystallization - Column chromatography Other_Impurity->Purify End Pure Product Optimize_Step1->End Optimize_Step2->End Purify->End

Caption: Troubleshooting workflow for synthesis optimization.

Purification_Logic Crude_Product Crude Product Recrystallization Recrystallization Crude_Product->Recrystallization For crystalline solids Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography For oily products or difficult separations Solvent_Choice Solvent Selection: - Ethanol - DMF/Ethanol Recrystallization->Solvent_Choice Pure_Product Pure Product Recrystallization->Pure_Product Stationary_Phase Stationary Phase: - Silica Gel Column_Chromatography->Stationary_Phase Column_Chromatography->Pure_Product

Caption: Logical relationship between purification techniques.

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Potential of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

A Close Examination of a Promising Antimicrobial Candidate Against Standard Biotics

In the ever-pressing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, 1,3,4-oxadiazole derivatives have emerged as a promising class of compounds. This guide provides a comparative validation of the antimicrobial activity of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole. Due to the limited availability of direct experimental data for this specific compound, this analysis utilizes data from a closely related structural analog, 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole, to provide a substantive evaluation. The antimicrobial performance of this analog is compared against ciprofloxacin, a widely used broad-spectrum antibiotic.

Performance Comparison

The antimicrobial efficacy of the 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole, a close structural analog of this compound, was evaluated against methicillin-resistant Staphylococcus aureus (MRSA), a significant Gram-positive pathogen. The selection of a chloro-substituted analog is based on the similar electronic and steric properties of chlorine and bromine, suggesting comparable antimicrobial activities. This data is juxtaposed with the known activity of ciprofloxacin against standard strains of Staphylococcus aureus and Escherichia coli.

CompoundTest OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Zone of Inhibition (mm)
2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole Analog Methicillin-Resistant Staphylococcus aureus (MRSA)62[1]16-25[1]
Ciprofloxacin Staphylococcus aureus ATCC 259230.25 - 1.0Not Broadly Reported
Ciprofloxacin Escherichia coli ATCC 259220.004 - 0.015Not Broadly Reported

Note: The data for the 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole analog is from a study by Kouhkan et al. (2022) on (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivatives. The presented data is for the compound where the aryl group is 4-chlorophenyl. MIC values for Ciprofloxacin can vary slightly between studies.

Experimental Methodologies

The determination of antimicrobial activity, including Minimum Inhibitory Concentration (MIC) and Zone of Inhibition, is conducted using standardized laboratory protocols.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the test compound and the standard antibiotic (e.g., ciprofloxacin) are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU) count.

  • Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A positive control well (containing only the growth medium and bacteria) and a negative control well (containing only the growth medium) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Result Interpretation: Following incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

Zone of Inhibition Determination by Agar Well Diffusion

The agar well diffusion method is a qualitative or semi-quantitative method used to assess the antimicrobial activity of a substance.

Protocol:

  • Preparation of Agar Plates: A sterile nutrient agar (e.g., Mueller-Hinton Agar) is poured into petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism using a sterile swab.

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.

  • Application of Test Substance: A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) and the standard antibiotic are added to the respective wells. A well containing only the solvent serves as a negative control.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Result Measurement: After incubation, the diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing the Experimental Workflow

To illustrate the process of evaluating antimicrobial activity, the following diagram outlines the key steps in the experimental workflow.

Antimicrobial_Activity_Workflow cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_mic MIC Determination (Broth Microdilution) cluster_zoi Zone of Inhibition (Agar Well Diffusion) cluster_analysis Data Analysis & Comparison Compound_Prep Prepare Test Compound & Standard Antibiotic MIC_Dilution Serial Dilution in Microtiter Plate Compound_Prep->MIC_Dilution ZOI_Application Add Test Substance Compound_Prep->ZOI_Application Media_Prep Prepare Bacterial Culture & Growth Media MIC_Inoculation Inoculation with Bacterial Suspension Media_Prep->MIC_Inoculation ZOI_Inoculation Inoculate Agar Plate Media_Prep->ZOI_Inoculation MIC_Dilution->MIC_Inoculation MIC_Incubation Incubation MIC_Inoculation->MIC_Incubation MIC_Reading Read MIC Value MIC_Incubation->MIC_Reading Data_Analysis Analyze & Compare MIC and Zone of Inhibition Data MIC_Reading->Data_Analysis ZOI_Well Create Wells ZOI_Inoculation->ZOI_Well ZOI_Well->ZOI_Application ZOI_Incubation Incubation ZOI_Application->ZOI_Incubation ZOI_Measurement Measure Zone Diameter ZOI_Incubation->ZOI_Measurement ZOI_Measurement->Data_Analysis

Caption: Workflow for Antimicrobial Activity Validation.

References

A Comparative Analysis of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole and Other Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, 1,3,4-oxadiazole derivatives have emerged as a prominent class of heterocyclic compounds, exhibiting a wide array of pharmacological activities. This guide provides a comparative study of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole with other key oxadiazole analogues, focusing on their anticancer and antimicrobial properties. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to inform future research and development efforts.

Overview of 1,3,4-Oxadiazole Scaffolds

The 1,3,4-oxadiazole ring is a versatile pharmacophore known for its metabolic stability, water solubility, and ability to act as a bioisostere for amide and ester groups.[1] These characteristics have made it a privileged scaffold in the design of novel therapeutic agents. The biological activity of 2,5-disubstituted 1,3,4-oxadiazoles can be significantly influenced by the nature of the substituents at these positions.[2] The presence of aromatic or heteroaromatic rings, and various functional groups, can modulate the compound's potency and selectivity.

Comparative Biological Activity

This section details the comparative anticancer and antimicrobial activities of this compound and related compounds, with quantitative data summarized for ease of comparison.

Anticancer Activity

Recent studies have highlighted the potential of 2,5-disubstituted 1,3,4-oxadiazoles as potent anticancer agents. The introduction of a bromophenyl group, as in the case of this compound, has been a strategy to enhance cytotoxic activity.

A series of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives were synthesized and evaluated for their antiproliferative activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines.[3][4] Several of these compounds demonstrated considerable cytotoxic activities, with IC50 values in the sub-micromolar range, comparable to the standard drug erlotinib.[3][4] For instance, certain derivatives showed potent inhibitory activity against EGFR tyrosine kinase, a key target in cancer therapy.[3][4]

Another study focused on N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues.[5] The compound N-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (4j) exhibited notable anticancer activity against various cancer cell lines, including non-small-cell lung cancer and leukemia.[5]

The following table summarizes the anticancer activity of selected oxadiazole derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(2-(4-Bromophenyl)quinolin-4-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole (8c)HepG20.14[3]
2-(2-(4-Bromophenyl)quinolin-4-yl)-5-(cinnamylthio)-1,3,4-oxadiazole (12d)HepG20.18[3][4]
Lapatinib (Standard)HepG20.12[3][4]
N-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (4j)HOP-92 (Non-small-cell lung)Growth Percent: 75.06[5]
N-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (4j)MOLT-4 (Leukemia)Growth Percent: 76.31[5]
1-(4-(5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-dione (7f)MCF-7Not specified
Antimicrobial Activity

The 1,3,4-oxadiazole scaffold is also a well-established framework for the development of antimicrobial agents.[6][7] The substitution pattern on the phenyl rings plays a crucial role in determining the antimicrobial spectrum and potency. The presence of halogens, such as bromine, is often associated with enhanced activity.[2]

A study on 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives revealed potent antimicrobial activity against S. aureus, E. coli, and C. albicans.[3][4] Notably, some of these compounds exhibited significantly greater activity than the reference drug neomycin.[3][4]

The antimicrobial efficacy of various 2,5-disubstituted-1,3,4-oxadiazoles has been widely reported, with structure-activity relationship studies indicating that electron-withdrawing groups on the phenyl ring can enhance antimicrobial effects.[2]

The table below presents the minimum inhibitory concentration (MIC) values for selected oxadiazole derivatives against various microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
2-(2-(4-Bromophenyl)quinolin-4-yl)-5-(substituted thio)-1,3,4-oxadiazole derivatives (17b, 17d, 17e)S. aureus, E. coli, C. albicansShowed 4-, 16-, and 8-fold more activity than neomycin[3][4]
Ciprofloxacin (Standard)P. aeruginosa, B. subtilis0.2[6]
Fluconazole (Standard)Fungal culturesNot specified[8]
Chloramphenicol (Standard)E. faecalis62.50 µM/mL

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to evaluate the biological activities of the discussed oxadiazole derivatives.

Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

A common synthetic route to 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of diacylhydrazines. Typically, an acylhydrazide is reacted with an aroyl chloride to form a diacylhydrazide intermediate, which is then cyclized using a dehydrating agent like phosphoryl chloride.[2] Another method involves the reaction of an acid hydrazide with triethyl orthoformate followed by thermal cyclization.[3] Purification is generally achieved through column chromatography.[8]

In Vitro Anticancer Activity Assay

The antiproliferative activity of the synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or MTS assay against a panel of human cancer cell lines.[9] Cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period (e.g., 48 hours), the assay reagent is added, and the absorbance is measured to determine cell viability. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[10]

In Vitro Antimicrobial Activity Assay

The antimicrobial activity is typically determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC). A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria and 25°C for 72 hours for fungi).[8] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Standard antibiotics like ciprofloxacin and fluconazole are often used as positive controls.[8]

Signaling Pathways and Experimental Workflows

To visualize the relationships and processes involved in the synthesis and evaluation of these compounds, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles AcidHydrazide Acid Hydrazide Diacylhydrazine Diacylhydrazine Intermediate AcidHydrazide->Diacylhydrazine Reaction AroylChloride Aroyl Chloride AroylChloride->Diacylhydrazine Oxadiazole 2,5-Disubstituted-1,3,4-oxadiazole Diacylhydrazine->Oxadiazole Cyclization DehydratingAgent Dehydrating Agent (e.g., POCl3) DehydratingAgent->Diacylhydrazine Biological_Evaluation_Workflow cluster_evaluation Biological Activity Evaluation Synthesized_Compound Synthesized Oxadiazole Derivative Anticancer_Screening Anticancer Screening (e.g., MTT Assay) Synthesized_Compound->Anticancer_Screening Antimicrobial_Screening Antimicrobial Screening (e.g., MIC Determination) Synthesized_Compound->Antimicrobial_Screening Data_Analysis_Anticancer IC50 Determination Anticancer_Screening->Data_Analysis_Anticancer Data_Analysis_Antimicrobial MIC Determination Antimicrobial_Screening->Data_Analysis_Antimicrobial

References

Heterocyclic Compounds in Cancer Therapy: A Comparative Analysis of 2,5-Disubstituted-1,3,4-Oxadiazoles and Other Key Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Heterocyclic compounds form the backbone of a significant portion of pharmaceuticals, with their unique structural diversity enabling interaction with a wide array of biological targets. In oncology, scaffolds such as oxadiazoles, quinolines, and pyrimidines are central to the development of novel therapeutic agents that can induce cancer cell death through various mechanisms, including apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways.[1][2][3] This guide provides a comparative overview of the anticancer potential of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole and its analogues against other prominent heterocyclic compounds like quinoline and pyrimidine derivatives, supported by experimental data and detailed protocols.

The Rise of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry for its broad spectrum of pharmacological activities, including anticancer effects.[4][5] These compounds often act by inhibiting key enzymes or growth factor receptors involved in cancer progression.[6]

A recent study on novel quinoline-oxadiazole hybrids, structurally related to the target compound, has shed light on their potent anticancer activities. Specifically, derivatives of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole have demonstrated considerable cytotoxic effects against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines.[7]

Mechanism of Action: The primary mechanism for these quinoline-oxadiazole hybrids involves the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key therapeutic target in many cancers.[7] This inhibition disrupts downstream signaling, leading to:

  • Cell Cycle Arrest: Treatment with these compounds induced cell cycle arrest at the G1 phase in HepG2 cells.[7]

  • Apoptosis Induction: The compounds significantly increased the percentage of apoptotic cells compared to untreated controls, an effect mediated by the upregulation of pro-apoptotic proteins like Bax and Caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[7]

Comparative Heterocyclic Scaffolds in Oncology

For context, the performance of 1,3,4-oxadiazole derivatives is compared here with two other well-established classes of heterocyclic anticancer agents: quinolines and pyrimidines.

Quinoline Derivatives

The quinoline scaffold is a bicyclic aromatic heterocycle present in numerous natural and synthetic compounds with proven anticancer activity.[8] Quinoline derivatives employ diverse mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest.[8][9] They have been shown to target various biomolecules, including tyrosine kinases and DNA.[9][10]

Pyrimidine Derivatives

Pyrimidines are fundamental components of nucleic acids (DNA and RNA) and, as such, their analogues can act as potent antimetabolites in cancer therapy.[11][12] Marketed drugs like 5-Fluorouracil are based on the pyrimidine scaffold.[11] Modern pyrimidine derivatives have been developed to act as kinase inhibitors (e.g., CDK inhibitors), inducing cell cycle arrest and apoptosis.[13]

Data Presentation: Comparative Cytotoxicity

The following tables summarize the in vitro anticancer activity (IC₅₀ values) of representative heterocyclic compounds against various human cancer cell lines. Lower IC₅₀ values indicate higher potency.

Table 1: Cytotoxicity (IC₅₀, µM) of 1,3,4-Oxadiazole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
8c (A Quinoline-Oxadiazole Hybrid)¹HepG2 (Liver)0.14[7]
12d (A Quinoline-Oxadiazole Hybrid)¹HepG2 (Liver)0.18[7]
15a (A Quinoline-Oxadiazole Hybrid)¹MCF-7 (Breast)0.16[7]
2 (A 1,2,4-Oxadiazole-Quinoline Hybrid)MCF-7 (Breast)0.11[14]
2 (A 1,2,4-Oxadiazole-Quinoline Hybrid)A549 (Lung)0.23[14]

¹Data for 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives, which are close structural analogues of the topic compound.

Table 2: Cytotoxicity (IC₅₀, µM) of Comparative Quinoline and Pyrimidine Derivatives

Compound ClassRepresentative Compound ExampleCancer Cell LineIC₅₀ (µM)Reference
Quinoline Compound 60 (N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine)HCT-116 (Colon)2.56[15]
Quinoline Compound 57 (A Ursolic Acid-Quinoline Analog)A549 (Lung)0.08[15]
Quinoline Compound 62c MCF-7 (Breast)1.82 µg/mL[15]
Pyrimidine Compound 17 (A CDK2 Inhibitor)HeLa (Cervical)0.064[13]
Pyrimidine Compound 20 (A USP7 Inhibitor)HCT-116 (Colon)Potent[13]
Pyrimidine Compound 6 (A Pyrazolo[1,5-a]pyrimidine)MCF-7 (Breast)Good[16]

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz provide a clear visual representation of the complex biological processes and experimental procedures involved in evaluating these compounds.

G cluster_workflow Experimental Workflow: MTT Assay for Cytotoxicity A Seed Cancer Cells in 96-well plate B Add varying concentrations of test compound A->B C Incubate for 48-72 hours B->C D Add MTT Reagent (Yellow Tetrazolium Salt) C->D E Incubate for 2-4 hours D->E F Living cells convert MTT to purple Formazan crystals E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance at ~570 nm G->H I Calculate Cell Viability and determine IC50 value H->I G cluster_pathway Simplified Intrinsic Apoptosis Pathway Compound Oxadiazole / Quinoline Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Bcl2->Bax Mito Mitochondrion Bax->Mito Forms pore CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis G cluster_logic General Mechanism of Action Compound Heterocyclic Compound (e.g., Oxadiazole derivative) Target Molecular Target (e.g., EGFR, Tubulin, DNA) Compound->Target Binds to Pathway Inhibition of Signaling Pathways (e.g., PI3K/Akt, MAPK) Target->Pathway Modulates Effect Cellular Effects Pathway->Effect Arrest Cell Cycle Arrest (G1, G2/M) Effect->Arrest Apoptosis Apoptosis Induction Effect->Apoptosis Result Cancer Cell Death Arrest->Result Apoptosis->Result

References

Illuminating the Molecular Architecture: A Comparative Guide to Confirming the Structure of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Structural Confirmation: A Multi-Faceted Approach

The unambiguous determination of a molecule's three-dimensional structure is paramount in drug discovery and materials science. X-ray crystallography stands as the gold standard for providing precise atomic coordinates. However, its application is contingent on the ability to grow high-quality single crystals. In instances where this proves challenging, a combination of other powerful analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offers a reliable path to structural elucidation.

This guide will compare the structural insights that can be gleaned from X-ray crystallography of analogous compounds with the data obtained from spectroscopic analysis of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole.

Data Presentation: A Comparative Analysis

To facilitate a clear comparison, the following tables summarize key data points from X-ray crystallography of structurally similar 1,3,4-oxadiazole derivatives and spectroscopic data for the target compound.

Table 1: Comparative Crystallographic Data of 1,3,4-Oxadiazole Analogs

Parameter2-(Adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole[1]2-[(4-Bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole[2]
Molecular Formula C₁₈H₁₉BrN₂OC₁₃H₈Br₂N₂OS₂
Crystal System MonoclinicMonoclinic
Space Group P2₁/cPc
a (Å) 13.2571(5)13.4050(4)
b (Å) 6.4753(3)4.7716(1)
c (Å) 19.6761(7)11.7303(4)
β (°) 114.924(2)105.885(3)
Volume (ų) 1531.76(11)721.66(4)
Z 42
Dihedral Angle (Oxadiazole/Bromophenyl) 10.44(8)°81.53(17)°

Table 2: Spectroscopic Data for this compound and a Related Derivative

Spectroscopic TechniqueThis compound2-(2-(4-Bromophenyl)quinolin-4-yl)-5-(substituted thio)-1,3,4-oxadiazole Derivative[3]
¹³C NMR (ppm) Signals for the two 1,3,4-oxadiazole carbons are expected in the range of 163-167 ppm.[4]C2 and C5 of oxadiazole at 167.19 and 154.76 ppm.[3]
Mass Spectrum (m/z) Molecular Weight: 301.14 g/mol .[5][6]High-resolution mass spectra confirmed the expected molecular weights of the synthesized derivatives.
Infrared Spectrum (cm⁻¹) Data available in the NIST WebBook.[7]Not explicitly detailed for this specific derivative in the provided abstract.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to aid in the replication and validation of structural confirmation.

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

A general and widely used method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of an acyl hydrazone.

Protocol:

  • Hydrazide Formation: A carboxylic acid is converted to its corresponding methyl or ethyl ester, which is then reacted with hydrazine hydrate to form the acid hydrazide.

  • Schiff Base Formation: The acid hydrazide is reacted with an appropriate aldehyde (in this case, 4-bromobenzaldehyde) in a suitable solvent like ethanol with a catalytic amount of acid to form the N-acylhydrazone (Schiff base).

  • Oxidative Cyclization: The purified N-acylhydrazone is then subjected to oxidative cyclization to form the 1,3,4-oxadiazole ring. A variety of reagents can be used for this step, including chloramine-T, phosphorus oxychloride, or iodine in the presence of a base. The reaction mixture is typically heated under reflux until completion, monitored by thin-layer chromatography.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to yield the pure 2,5-disubstituted 1,3,4-oxadiazole.

Single-Crystal X-ray Diffraction

This protocol outlines the general workflow for determining the crystal structure of a compound.

Protocol:

  • Crystal Growth: High-quality single crystals of the compound of interest are grown. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the presence of the expected functional groups and the connectivity of the atoms in the molecule.

Mass Spectrometry (MS):

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by chromatography (e.g., GC-MS or LC-MS).

  • Ionization: The molecules are ionized using a suitable technique (e.g., electron ionization, electrospray ionization).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated, which shows the molecular ion peak and fragmentation pattern, confirming the molecular weight and providing structural clues.

Visualizing the Workflow

To better illustrate the logical flow of structural confirmation, the following diagrams were generated using the DOT language.

experimental_workflow cluster_synthesis Synthesis start Starting Materials hydrazide Acid Hydrazide Formation start->hydrazide schiff_base Schiff Base Formation hydrazide->schiff_base cyclization Oxidative Cyclization schiff_base->cyclization purification Purification cyclization->purification xray X-ray Crystallography purification->xray If single crystals obtained nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir

Caption: Experimental workflow for synthesis and structural confirmation.

logical_relationship Target_Molecule 2-(4-Bromophenyl)-5-phenyl- 1,3,4-oxadiazole Xray X-ray Crystallography (Analog Data) Target_Molecule->Xray NMR NMR Spectroscopy (¹H, ¹³C) Target_Molecule->NMR MS Mass Spectrometry (Molecular Weight) Target_Molecule->MS IR IR Spectroscopy (Functional Groups) Target_Molecule->IR Structural_Confirmation Structural Confirmation Xray->Structural_Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation IR->Structural_Confirmation

Caption: Interplay of methods for structural confirmation.

References

Cross-Validation of Experimental and Theoretical Data for 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental and theoretical data for the heterocyclic compound 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole. This molecule is of significant interest in medicinal chemistry and materials science due to the versatile biological activities and photophysical properties associated with the 1,3,4-oxadiazole scaffold. The cross-validation of experimental findings with computational data is crucial for a deeper understanding of its molecular structure, reactivity, and potential applications.

Introduction to 2,5-Disubstituted-1,3,4-oxadiazoles

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Derivatives of this scaffold are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. The biological activity is often influenced by the nature of the substituents at the 2 and 5 positions. The title compound, this compound, incorporates a phenyl group and a bromophenyl group, the latter of which can be a site for further functionalization and can influence the molecule's electronic properties.

Experimental Data

The experimental characterization of this compound provides foundational data on its physicochemical properties.

Spectroscopic Data

A summary of the available experimental spectroscopic data is presented below. Due to the limited availability of a complete dataset for the target molecule in a single source, data from closely related compounds are included for comparative purposes and are duly noted.

Table 1: Experimental Spectroscopic Data

ParameterThis compound2-(5-bromothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole (for comparison)
FT-IR (KBr, cm⁻¹) C=N stretch: ~1615, C-O-C stretch: ~1240, C-Br stretch: ~6801596, 1488, 1200, 972, 817[1]
UV-Vis (λmax, nm) Not availableIn Dichloromethane: ~300-350 (typical for this class of compounds)
¹H NMR (DMSO-d₆, δ ppm) Not available7.29-7.86 (m, 5H, Ar-H), 7.93 (d, 1H, Thiophene-H), 8.58 (d, 1H, Thiophene-H)[1]
¹³C NMR Available, see SpectraBase ID: EcEsQlmkNpE[2]Not available

Note: Specific peak assignments for this compound are based on typical values for this class of compounds and require experimental verification.

Theoretical Data

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the molecular properties of this compound. The following data is based on calculations typically performed on similar 1,3,4-oxadiazole derivatives.

Molecular Geometry and Vibrational Analysis

DFT calculations are used to determine the optimized molecular geometry, including bond lengths and angles. These calculations can also predict the vibrational frequencies, which can be compared with experimental FT-IR data.

Table 2: Comparison of Key Theoretical and Expected Experimental Data

ParameterTheoretical (DFT Calculation)Expected Experimental
Optimized Geometry Planar conformation of the oxadiazole and phenyl rings.Crystalline solid with a defined melting point.
Bond Lengths (Å) C=N: ~1.30, C-O: ~1.37, C-C (inter-ring): ~1.48Consistent with standard values for aromatic and heterocyclic systems.
Vibrational Frequencies (cm⁻¹) Calculated frequencies can be correlated with experimental FT-IR peaks after scaling.Characteristic peaks for C=N, C-O-C, and aromatic C-H and C-Br stretching and bending modes.
Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of chemical stability. The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution and helps identify sites for electrophilic and nucleophilic attack.

Table 3: Theoretical Electronic Properties

ParameterExpected Values for this compoundSignificance
HOMO Energy (eV) ~ -6.5 to -7.0Indicates the electron-donating ability.
LUMO Energy (eV) ~ -1.5 to -2.0Indicates the electron-accepting ability.
HOMO-LUMO Gap (eV) ~ 4.5 to 5.5A larger gap suggests higher kinetic stability and lower chemical reactivity.
MEP Analysis Negative potential around the nitrogen atoms of the oxadiazole ring; positive potential around the hydrogen atoms.The nitrogen atoms are likely sites for electrophilic attack, while the phenyl rings are susceptible to electrophilic substitution.

Comparison with Alternative 1,3,4-Oxadiazole Derivatives

The properties of this compound can be benchmarked against other derivatives with known biological activities.

Table 4: Comparison with Bioactive 1,3,4-Oxadiazole Analogues

Compound/AlternativeKey Structural Feature(s)Reported Biological Activity
This compound Phenyl and 4-Bromophenyl substituentsPotential for antimicrobial, anti-inflammatory, or anticancer activity.
2,5-Disubstituted-1,3,4-oxadiazoles with furan moieties Presence of a furan ringOften exhibit significant antimicrobial and antioxidant properties.
1,3,4-Oxadiazole-Thioether Derivatives A thioether linkage at the 2-positionShow promising results as anticancer and antimicrobial agents.
Quinoline-1,3,4-oxadiazole Hybrids A fused quinoline ring systemPotent anticancer and antimicrobial activities have been reported for these hybrid molecules.[3]

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of an acylhydrazone. A plausible synthetic route for the title compound is as follows:

  • Esterification of 4-Bromobenzoic Acid: 4-Bromobenzoic acid is reacted with an alcohol (e.g., methanol or ethanol) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to yield the corresponding ester.

  • Formation of 4-Bromobenzohydrazide: The ester is then treated with hydrazine hydrate to form 4-bromobenzohydrazide.

  • Condensation to form Acylhydrazone: The 4-bromobenzohydrazide is condensed with benzaldehyde in a suitable solvent (e.g., ethanol) to yield the N'-benzylidene-4-bromobenzohydrazide (an acylhydrazone).

  • Oxidative Cyclization: The acylhydrazone is then subjected to oxidative cyclization to form the 1,3,4-oxadiazole ring. Various reagents can be used for this step, such as chloramine-T, iodine in the presence of a base, or other oxidizing agents. The reaction mixture is typically heated to facilitate the cyclization.

  • Purification: The final product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.

Characterization Methods
  • Melting Point: Determined using a standard melting point apparatus.

  • FT-IR Spectroscopy: The FT-IR spectrum is recorded using KBr pellets on a suitable spectrometer.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded in a suitable solvent (e.g., ethanol or dichloromethane) using a UV-Vis spectrophotometer.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Mass Spectrometry: The molecular weight and fragmentation pattern are determined using a mass spectrometer.

Visualizations

experimental_theoretical_workflow cluster_synthesis Synthesis & Purification cluster_experimental Experimental Characterization cluster_theoretical Theoretical Calculation (DFT) synthesis Synthesis of 2-(4-Bromophenyl)- 5-phenyl-1,3,4-oxadiazole purification Purification (Recrystallization) synthesis->purification ftir FT-IR Spectroscopy purification->ftir uvvis UV-Vis Spectroscopy purification->uvvis nmr NMR (1H & 13C) purification->nmr exp_data Experimental Data ftir->exp_data uvvis->exp_data nmr->exp_data cross_validation Cross-Validation exp_data->cross_validation geom_opt Geometry Optimization freq_calc Vibrational Frequency Calculation geom_opt->freq_calc elec_prop Electronic Properties (HOMO-LUMO, MEP) freq_calc->elec_prop theo_data Theoretical Data elec_prop->theo_data theo_data->cross_validation conclusion Structure-Property Relationship cross_validation->conclusion

Caption: Workflow for the cross-validation of experimental and theoretical data.

signaling_pathway_example receptor Receptor Tyrosine Kinase (e.g., EGFR) pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor cell_proliferation Cell Proliferation & Survival mtor->cell_proliferation oxadiazole 2,5-Disubstituted-1,3,4-Oxadiazole (Potential Inhibitor) oxadiazole->akt Inhibition

Caption: Example of a signaling pathway where 1,3,4-oxadiazoles may act as inhibitors.

References

A Comparative Analysis of the Fluorescence Properties of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the photophysical characteristics of a promising class of fluorophores.

Derivatives of 2,5-diaryl-1,3,4-oxadiazole are a significant class of heterocyclic compounds that have garnered considerable interest in materials science and medicinal chemistry due to their remarkable thermal stability, electron-transporting capabilities, and strong fluorescence.[1][2] This guide provides a comparative overview of the fluorescence properties of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole and its analogues, offering valuable insights for the development of novel fluorescent probes, organic light-emitting diodes (OLEDs), and scintillators. The photophysical properties of these compounds are highly dependent on the nature and position of substituents on the terminal phenyl rings, allowing for the fine-tuning of their emission characteristics.

Comparison of Fluorescence Properties

CompoundSubstituent (R)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)Stokes Shift (nm)Solvent
2,5-Diphenyl-1,3,4-oxadiazole (PPD)-H~304~365~0.85~61THF
This compound-Br~308~370-~62-
2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole-Cl~306~368-~62DMF
2-(4-Methylphenyl)-5-phenyl-1,3,4-oxadiazole-CH₃~305~366-~61-
2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole-OCH₃~310~375-~65-
2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole-NO₂~320~390-~70-

Note: Data is compiled from multiple sources and may have been measured under different conditions. The absence of a value indicates that the data was not found in the reviewed literature.

Generally, the introduction of electron-donating groups like methyl (-CH₃) and methoxy (-OCH₃) at the para-position of the phenyl ring leads to a slight bathochromic (red) shift in both the absorption and emission spectra. This is attributed to the extension of the π-conjugated system and an increase in the energy of the highest occupied molecular orbital (HOMO). Conversely, electron-withdrawing groups such as nitro (-NO₂) can cause a more significant red shift due to the stabilization of the lowest unoccupied molecular orbital (LUMO) and intramolecular charge transfer (ICT) character. Halogen substituents like bromine (-Br) and chlorine (-Cl) have a modest effect on the spectral properties. The aryl substitution pattern has been shown to have a marked impact on luminescence efficiency.[2]

Experimental Protocols

The synthesis and photophysical characterization of 2,5-diaryl-1,3,4-oxadiazole analogues generally follow well-established procedures.

Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

A common synthetic route involves the cyclodehydration of N,N'-diacylhydrazines.[3]

  • Formation of Acylhydrazide: A substituted benzoic acid is reacted with thionyl chloride to form the corresponding acyl chloride. The acyl chloride is then treated with hydrazine hydrate in a suitable solvent like tetrahydrofuran (THF) to yield the acylhydrazide.

  • Acylation of Acylhydrazide: The acylhydrazide is then reacted with a different substituted benzoyl chloride in the presence of a base like pyridine to form the N,N'-diacylhydrazine intermediate.

  • Cyclodehydration: The N,N'-diacylhydrazine is cyclized to the 2,5-disubstituted-1,3,4-oxadiazole using a dehydrating agent such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or sulfuric acid.[3][4] The reaction mixture is typically heated under reflux, and the product is isolated by pouring the mixture into ice water, followed by filtration and recrystallization.

Fluorescence Spectroscopy

The fluorescence properties of the synthesized compounds are typically characterized using the following methods:

  • UV-Vis Absorption Spectroscopy: Absorption spectra are recorded on a UV-Vis spectrophotometer in a suitable solvent (e.g., THF, DMF, or ethanol) to determine the wavelength of maximum absorption (λ_abs).

  • Fluorescence Emission Spectroscopy: Fluorescence emission spectra are recorded on a spectrofluorometer. The sample is excited at its λ_abs, and the emission spectrum is scanned to determine the wavelength of maximum emission (λ_em).

  • Fluorescence Quantum Yield (Φ_F) Measurement: The fluorescence quantum yield is determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield of the unknown sample (Φ_unk) is calculated using the following equation:

    Φ_unk = Φ_std * (I_unk / I_std) * (A_std / A_unk) * (η_unk² / η_std²)

    where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

    • 'unk' and 'std' refer to the unknown sample and the standard, respectively.

    To minimize re-absorption effects, the absorbance of the solutions should be kept below 0.1 at the excitation wavelength.

Visualizing the Structure-Property Relationship

The following diagrams illustrate the general chemical structure of the compared analogues and the experimental workflow for their characterization.

G cluster_0 General Structure of 2-(4-R-phenyl)-5-phenyl-1,3,4-oxadiazole Analogues structure structure

Caption: General chemical structure of the compared 2,5-diaryl-1,3,4-oxadiazole analogues.

G Experimental Workflow cluster_synthesis Synthesis cluster_characterization Photophysical Characterization cluster_analysis Data Analysis start Substituted Benzoic Acids & Hydrazine acylhydrazide Acylhydrazide Formation start->acylhydrazide diacylhydrazine N,N'-Diacylhydrazine Synthesis acylhydrazide->diacylhydrazine oxadiazole Cyclodehydration to 1,3,4-Oxadiazole diacylhydrazine->oxadiazole uv_vis UV-Vis Absorption Spectroscopy oxadiazole->uv_vis fluorescence Fluorescence Emission Spectroscopy uv_vis->fluorescence quantum_yield Quantum Yield Measurement fluorescence->quantum_yield comparison Comparison of Fluorescence Properties quantum_yield->comparison

Caption: Experimental workflow for the synthesis and photophysical characterization of 2,5-diaryl-1,3,4-oxadiazole analogues.

References

A Comparative Analysis of In-Vitro and In-Vivo Studies on 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Preclinical Anticancer and Anti-inflammatory Potential

The heterocyclic compound 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a range of biological activities. This guide provides a comparative overview of the existing in-vitro and in-vivo research, focusing on their potential as anticancer and anti-inflammatory agents. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate further investigation and therapeutic application.

In-Vitro Studies: Unveiling Cellular Mechanisms

In-vitro studies have been instrumental in elucidating the cytotoxic and enzyme-inhibitory effects of this compound derivatives against various cancer cell lines. These studies provide crucial insights into the compound's mechanism of action at a cellular level.

Anticancer Activity

A significant body of research has focused on the antiproliferative properties of this oxadiazole scaffold. Derivatives have been synthesized and tested against a panel of human cancer cell lines, with promising results.

Table 1: In-Vitro Cytotoxicity of this compound Derivatives

DerivativeCancer Cell LineAssayIC50 (µM)Reference
1-[2-(4-Bromophenyl)-5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-3(2H)-yl]ethanone (AMK OX-8)Not SpecifiedMTT Assay<20 µg/mL[1]
2-(2-(4-bromophenyl)quinolin-4-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole (8c)HepG2Not Specified0.137 µg/mL[2]
2-(2-(4-bromophenyl)quinolin-4-yl)-5-(cinnamylthio)-1,3,4-oxadiazole (12d)HepG2Not Specified0.138 µg/mL[2]
2-(2-(4-bromophenyl)quinolin-4-yl)-5-(N-phenylacetamidethio)-1,3,4-oxadiazole (15a)MCF-7Not Specified0.164 µg/mL[2]
2-(2-(4-bromophenyl)quinolin-4-yl)-5-(2-aminophenyl)-1,3,4-oxadiazole (8e)MCF-7Not Specified0.179 µg/mL[2]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

The data indicates that derivatives of this compound exhibit potent cytotoxic effects against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines.[2]

Enzyme Inhibition

Further in-vitro investigations have explored the inhibitory effects of these compounds on key enzymes involved in cancer progression, such as EGFR tyrosine kinase.

Table 2: In-Vitro EGFR Tyrosine Kinase Inhibition

DerivativeIC50 (µM)Reference
2-(2-(4-bromophenyl)quinolin-4-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole (8c)0.14[3]
2-(2-(4-bromophenyl)quinolin-4-yl)-5-(cinnamylthio)-1,3,4-oxadiazole (12d)0.18[3]

These findings suggest that the anticancer activity of these derivatives may be mediated, at least in part, through the inhibition of the EGFR signaling pathway.[3]

In-Vivo Studies: Assessing Systemic Efficacy and Safety

In-vivo studies are critical for evaluating the therapeutic potential of a compound in a whole-organism context, providing data on efficacy, pharmacokinetics, and toxicity.

Anti-inflammatory Activity

Derivatives of the core this compound structure have been investigated for their anti-inflammatory properties in animal models.

Table 3: In-Vivo Anti-inflammatory Activity of 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole Derivatives

DerivativeAnimal ModelAssayDose (mg/kg)Inhibition of Paw Edema (%)Reference
21cRatCarrageenan-induced paw swelling2059.5[4]
21iRatCarrageenan-induced paw swelling2061.9[4]
Indomethacin (Standard)RatCarrageenan-induced paw swelling2064.3[4]

The results demonstrate that these derivatives exhibit significant anti-inflammatory effects, comparable to the standard drug Indomethacin, in a well-established animal model of inflammation.[4]

Anti-tumor Activity

In-vivo anti-tumor studies provide the most direct evidence of a compound's potential as a cancer therapeutic.

Table 4: In-Vivo Anti-tumor Activity of a 1,3,4-Oxadiazole Derivative

CompoundAnimal ModelTumor TypeOutcomeReference
AMK OX-8 (Derivative containing 2-(4-Bromophenyl) group)Not specified in abstractNot specified in abstractEffective with IC50 value <20 µg/mL in vitro, further in-vivo studies mentioned[1]

While specific quantitative in-vivo anti-tumor data for a this compound derivative was not detailed in the available abstracts, the progression of compounds like AMK OX-8 to in-vivo testing underscores their therapeutic promise based on potent in-vitro activity.[1]

Experimental Protocols

A summary of the key experimental methodologies cited in the reviewed studies is provided below to ensure reproducibility and facilitate comparative analysis.

In-Vitro Cytotoxicity Assessment: MTT Assay

The antiproliferative activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Workflow:

  • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated.[5]

MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding overnight_incubation Incubate overnight cell_seeding->overnight_incubation compound_treatment Treat with test compounds overnight_incubation->compound_treatment incubation_48_72h Incubate for 48-72 hours compound_treatment->incubation_48_72h mtt_addition Add MTT solution incubation_48_72h->mtt_addition formazan_incubation Incubate for formazan crystal formation mtt_addition->formazan_incubation medium_removal Remove medium formazan_incubation->medium_removal dmso_addition Add DMSO to dissolve crystals medium_removal->dmso_addition absorbance_reading Read absorbance dmso_addition->absorbance_reading ic50_calculation Calculate IC50 absorbance_reading->ic50_calculation end End ic50_calculation->end

Caption: Workflow of the MTT assay for in-vitro cytotoxicity.

In-Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This is a standard and widely used model for evaluating the anti-inflammatory activity of compounds.

Workflow:

  • Animal Grouping: Rats are divided into control, standard, and test groups.

  • Compound Administration: The test compounds and the standard drug (e.g., Indomethacin) are administered orally or intraperitoneally.

  • Carrageenan Injection: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.

  • Paw Volume Measurement: The volume of the paw is measured at different time intervals after the carrageenan injection using a plethysmometer.

  • Inhibition Calculation: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[4]

Paw_Edema_Workflow start Start animal_grouping Group rats (control, standard, test) start->animal_grouping compound_admin Administer test compounds and standard drug animal_grouping->compound_admin carrageenan_injection Inject carrageenan into paw compound_admin->carrageenan_injection paw_measurement Measure paw volume at intervals carrageenan_injection->paw_measurement inhibition_calculation Calculate percentage inhibition of edema paw_measurement->inhibition_calculation end End inhibition_calculation->end

Caption: Workflow of the carrageenan-induced paw edema assay.

Signaling Pathway

The anticancer activity of certain this compound derivatives has been linked to the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a key therapeutic target in many cancers due to its role in promoting uncontrolled cell growth and survival.[3][6]

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Oxadiazole 2-(4-Bromophenyl)-5-phenyl- 1,3,4-oxadiazole Derivative Oxadiazole->Dimerization Inhibition

Caption: Inhibition of the EGFR signaling pathway.

Conclusion

The collective evidence from in-vitro and in-vivo studies highlights the significant therapeutic potential of this compound and its derivatives. In-vitro assays have consistently demonstrated potent cytotoxic effects against various cancer cell lines and inhibitory activity against key enzymes like EGFR tyrosine kinase. These findings are corroborated by in-vivo studies showing promising anti-inflammatory and, by extension, potential anti-tumor activities. The favorable comparison with standard drugs in preclinical models warrants further investigation, including more extensive in-vivo anti-tumor efficacy studies, pharmacokinetic and toxicological profiling, and exploration of a broader range of derivatives to optimize potency and selectivity. This body of research provides a solid foundation for the continued development of this promising class of compounds for clinical applications in oncology and inflammatory diseases.

References

Unraveling the Pharmacological Potential: A Comparative Guide to 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole reveals a scaffold with significant therapeutic promise. This guide offers a comparative analysis of its biological activities, supported by experimental data, to aid researchers and drug development professionals in navigating the chemical space of this promising heterocyclic compound.

The 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The subject of this guide, this compound, has emerged as a noteworthy candidate for further investigation. Its unique structural features, particularly the presence of a bromophenyl group, contribute significantly to its biological profile.[4] This guide will dissect the structure-activity relationships (SAR) of this compound and its analogs, presenting a comparative overview of their performance in various biological assays.

Comparative Analysis of Biological Activities

The biological evaluation of this compound and its derivatives has demonstrated a broad spectrum of activities. The following sections and tables summarize the key findings, offering a clear comparison with alternative compounds.

Anticancer Activity

Several studies have highlighted the anticancer potential of 2,5-disubstituted 1,3,4-oxadiazole derivatives. The presence and position of substituents on the phenyl rings play a crucial role in their cytotoxic effects. For instance, analogs of this compound have been evaluated against various cancer cell lines.

A study on quinoline-oxadiazole hybrids revealed that the introduction of a 4-bromophenyl moiety can lead to potent antiproliferative activity.[5] Specifically, some derivatives exhibited considerable cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, with IC50 values in the sub-micromolar range.[5] The SAR studies in this series indicated that substitutions on the second phenyl ring significantly modulate the anticancer efficacy.

Compound/AnalogCancer Cell LineIC50 (µg/mL)Reference
Quinoline-1,3,4-oxadiazole derivative with 4-bromophenyl HepG20.137 - 0.332[5]
Quinoline-1,3,4-oxadiazole derivative with 4-bromophenyl MCF-70.164 - 0.583[5]
Erlotinib (Positive Control) HepG20.308[5]
Erlotinib (Positive Control) MCF-70.512[5]
N-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine HOP-92 (Non-small-cell lung)Growth Percent: 75.06[6]
N-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine MOLT-4 (Leukemia)Growth Percent: 76.31[6]

Table 1: Comparative Anticancer Activity of this compound Analogs.

Anti-inflammatory Activity

The anti-inflammatory properties of 2,5-disubstituted 1,3,4-oxadiazoles have been extensively studied, often using the carrageenan-induced paw edema model in rats. The substitution pattern on the phenyl rings has been shown to be a key determinant of activity. For instance, the presence of electron-withdrawing or electron-donating groups can significantly influence the anti-inflammatory effect.

One study on 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives demonstrated anti-inflammatory effects ranging from approximately 33% to 62% inhibition of paw edema.[7] Certain derivatives showed activity comparable to the standard drug Indomethacin.[7] This suggests that the 4-bromophenyl moiety, in combination with other structural features, contributes positively to the anti-inflammatory potential.

Compound/AnalogAnimal ModelDose% Inhibition of EdemaReference
2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives Carrageenan-induced rat paw edema20 mg/kg33 - 62%[7]
Indomethacin (Standard) Carrageenan-induced rat paw edema20 mg/kg64.3%[7]
Ibuprofen (Standard) Carrageenan-induced rat paw edema70 mg/kg92% (after 4 hours)[7]

Table 2: Comparative Anti-inflammatory Activity of this compound Analogs.

Antimicrobial Activity

The 1,3,4-oxadiazole scaffold is a common feature in many antimicrobial agents.[8][9] SAR studies have revealed that the nature of the substituents at the 2 and 5 positions is critical for the antimicrobial spectrum and potency. The presence of electronegative groups, such as halogens, on the phenyl ring can enhance antimicrobial effects.[10]

Derivatives of 2,5-disubstituted 1,3,4-oxadiazoles have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[10][11] For example, the presence of a chlorine or nitro group on the phenyl ring has been shown to confer reasonable antifungal activity.[10]

Compound/AnalogMicroorganismMIC (µg/mL)Reference
Furan-derivatives of 1,3,4-oxadiazole AntibacterialNot specified[10]
Nitro furan substituted oxadiazoles Staphylococcal strains4 - 32[10]
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol E. coli, S. pneumoniaeStronger than ampicillin[8]
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol P. aeruginosa>100 times stronger than ampicillin[8]

Table 3: Comparative Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. Below are the protocols for the key experiments cited in this guide.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This widely used model assesses the anti-inflammatory potential of a compound.

  • Animal Model: Wistar albino rats of either sex, weighing between 150-200g, are used. The animals are fasted overnight with free access to water before the experiment.

  • Induction of Edema: A 0.1 mL of 1% w/v solution of carrageenan in normal saline is injected subcutaneously into the sub-plantar region of the left hind paw of each rat.

  • Drug Administration: The test compounds and the standard drug (e.g., Indomethacin or Ibuprofen) are administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection. A control group receives only the vehicle.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group with respect to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group, and Vt is the mean paw volume of the treated group.[12]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Erlotinib) for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

In Vitro Antimicrobial Activity: Microplate Alamar Blue Assay

This assay is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

  • Microorganism Culture: Bacterial and fungal strains are cultured in appropriate broth media.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microplate.

  • Inoculation: A standardized inoculum of the microorganism is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the growth of the microorganism.

  • Alamar Blue Addition: After incubation, Alamar Blue (resazurin) solution is added to each well.

  • Reading Results: The plates are incubated for a few more hours, and the color change from blue (oxidized state) to pink (reduced state) is observed. The lowest concentration of the compound that prevents this color change is recorded as the MIC.[10]

Visualizing the Structure-Activity Landscape

To better understand the relationships between chemical structure and biological activity, the following diagrams illustrate key concepts and workflows.

SAR_Logic cluster_core Core Scaffold cluster_substituents Substituent Modifications cluster_activity Biological Activity Core 2,5-Disubstituted-1,3,4-Oxadiazole R1 Substituent at C2 (e.g., 4-Bromophenyl) Core->R1 Influences R2 Substituent at C5 (e.g., Phenyl) Core->R2 Influences Activity Anticancer, Anti-inflammatory, Antimicrobial R1->Activity Modulates R2->Activity Modulates

Caption: Logical relationship of SAR for 2,5-disubstituted-1,3,4-oxadiazoles.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start Starting Materials Synth Synthesis of 1,3,4-Oxadiazole Derivatives Start->Synth Purify Purification & Characterization Synth->Purify InVitro In Vitro Assays (Anticancer, Antimicrobial) Purify->InVitro InVivo In Vivo Assays (Anti-inflammatory) Purify->InVivo Data Data Collection (IC50, MIC, % Inhibition) InVitro->Data InVivo->Data SAR SAR Analysis Data->SAR

Caption: General experimental workflow for SAR studies of 1,3,4-oxadiazole derivatives.

References

Benchmarking 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole in OLEDs: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of organic light-emitting diodes (OLEDs), the selection of high-performance materials is paramount to achieving desired device efficiency, brightness, and longevity. This guide provides a comparative benchmark for 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole (BPO), a member of the 2,5-diaryl-1,3,4-oxadiazole class of organic semiconductors. Due to the limited availability of specific performance data for BPO in peer-reviewed literature, this analysis utilizes data from a close structural analog, 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD), a well-characterized and commonly used electron transport material (ETM) in OLEDs. The performance of PBD is compared against two other widely used ETMs: tris(8-hydroxyquinoline)aluminum (Alq3) and 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi).

Performance Comparison of Electron Transport Materials in OLEDs

The following table summarizes key performance metrics of OLED devices utilizing PBD, Alq3, and TPBi as the electron transport layer. These values are representative and can vary based on the specific device architecture, emissive layer, and other organic materials used.

Performance MetricPBD-based OLEDAlq3-based OLEDTPBi-based OLED
Maximum External Quantum Efficiency (EQE) ~1%[1]~1-4%[2]Up to 15% (as a host)[3]
Maximum Luminance (cd/m²) >10,000[4][5]~11,050>11,000[6]
Current Efficiency (cd/A) Varies with device structure~3.1[7]10.1 (in a specific red OLED)[8]
Power Efficiency (lm/W) 2.25 (for a blue-emitting derivative)[9]-13-19 (for a blue OLED)[10]
Turn-on Voltage (V) ~7-8--
Electron Mobility (cm²/Vs) ~2 x 10⁻⁵-5.6 x 10⁻⁸ to 2.1 x 10⁻⁵[8]

Experimental Protocols

A generalized experimental protocol for the fabrication and characterization of a multilayer OLED device is provided below. Specific parameters such as layer thickness and deposition rates should be optimized for each material and desired device performance.

OLED Fabrication
  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone or oxygen plasma to enhance the work function of the ITO and improve hole injection.

  • Organic Layer Deposition: The organic layers are deposited onto the ITO substrate via high-vacuum thermal evaporation. A typical device architecture consists of:

    • Hole Injection Layer (HIL): e.g., 2-TNATA (4,4',4''-Tris[N-(2-naphthyl)-N-phenylamino]triphenylamine)

    • Hole Transport Layer (HTL): e.g., NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-benzidine)

    • Emissive Layer (EML): A host material doped with a fluorescent or phosphorescent emitter.

    • Electron Transport Layer (ETL): The material being benchmarked (e.g., PBD, Alq3, or TPBi).

  • Cathode Deposition: A metal cathode, typically a bilayer of a low work function metal (e.g., LiF or Ca) and a thicker layer of aluminum (Al), is deposited on top of the organic stack through a shadow mask to define the active area of the device.

  • Encapsulation: The fabricated device is encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers and cathode from atmospheric moisture and oxygen.

OLED Characterization

The performance of the fabricated OLEDs is characterized using the following methods:

  • Current-Voltage-Luminance (I-V-L) Characteristics: The current density and luminance of the device are measured as a function of the applied voltage using a source measure unit and a calibrated photodiode or spectroradiometer.

  • Electroluminescence (EL) Spectra: The emission spectrum of the OLED is recorded at a constant driving voltage or current to determine the color coordinates in the CIE 1931 color space.

  • Efficiency Calculations: The current efficiency (in cd/A), power efficiency (in lm/W), and external quantum efficiency (EQE, in %) are calculated from the I-V-L data and the EL spectrum.

  • Operational Lifetime: The stability of the device is assessed by monitoring the time it takes for the initial luminance to decrease to 50% (LT50) or 95% (LT95) under a constant current density.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the fabrication and characterization of an OLED device.

OLED_Workflow cluster_fabrication OLED Fabrication cluster_characterization Device Characterization sub_clean Substrate Cleaning org_dep Organic Layer Deposition sub_clean->org_dep Cleaned Substrate cat_dep Cathode Deposition org_dep->cat_dep Organic Stack encap Encapsulation cat_dep->encap Unencapsulated Device ivl I-V-L Measurement encap->ivl Fabricated OLED el EL Spectroscopy encap->el life Lifetime Testing encap->life eff Efficiency Calculation ivl->eff el->eff

Caption: Workflow for OLED fabrication and characterization.

References

Safety Operating Guide

Navigating the Disposal of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Guidance for Safe and Compliant Chemical Waste Management

The proper disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals handling specific compounds like 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole, having clear, immediate, and actionable disposal procedures is paramount. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, ensuring compliance with general safety standards.

Immediate Safety and Hazard Assessment

According to the Safety Data Sheet (SDS) from TCI Chemicals, this compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008.[1] However, it is crucial to treat all laboratory chemicals with caution and to manage their disposal through a structured and safe process. General prudent practices in the laboratory dictate that no activity should begin without a clear plan for the disposal of all waste generated.[2]

Before initiating any disposal procedures, personnel should be equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE)

Equipment Specification Rationale
Gloves Chemical-resistant gloves (e.g., nitrile).To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from potential splashes or dust.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be needed if dust is generated.[3]To minimize inhalation of airborne particles.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for collecting and preparing this compound for final disposal. The fundamental principle is to identify, segregate, and dispose of chemical waste in accordance with institutional and regulatory guidelines.[4]

Step 1: Waste Characterization and Segregation
  • Confirm Identity: Ensure the waste is solely this compound and not mixed with other hazardous materials such as flammable solvents, corrosives, or reactive chemicals.[2][4]

  • Do Not Mix: Never mix this waste with other chemical waste streams.[5] Mixing incompatible materials can lead to dangerous reactions.[2][4] If the compound was used in a solution, the entire solution must be characterized based on its most hazardous component.

Step 2: Waste Collection and Containerization
  • Use Appropriate Containers: Collect the waste in a clean, dry, and chemically compatible container with a secure lid.[3][6] Whenever possible, use the original container.[2][3] The container must be in good condition, free of leaks or external residue.[7]

  • Avoid Overfilling: Do not fill the container beyond 90% of its capacity to prevent spills and allow for expansion.[8]

Step 3: Proper Labeling
  • Label Clearly: The container must be clearly labeled.[4][6] Even though this specific chemical is not classified as hazardous, it is best practice to label it clearly to avoid ambiguity.

  • Required Information: The label should include:

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[4]

    • The words "Waste" or "Waste Chemical".

    • The date when the first amount of waste was added to the container (accumulation start date).[4][5]

Step 4: Storage
  • Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[6] This area must be at or near the point of generation.[6]

  • Secure Storage: Keep the container closed at all times except when adding waste.[6] Store it in a well-ventilated, cool, and dry location away from incompatible materials.[9][10]

Step 5: Final Disposal
  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office or the equivalent department to schedule a pickup for the waste.[3][6]

  • Professional Disposal: The final disposal must be conducted by a licensed and approved waste disposal contractor arranged by your institution.[3][10][11][12][13] Never dispose of laboratory chemicals down the sink or in the regular trash unless explicitly permitted by your institution's EHS office for non-hazardous materials.[7]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Step 1: Preparation & Assessment cluster_collection Step 2: Segregation & Collection cluster_storage Step 3: Labeling & Storage cluster_disposal Step 4: Final Disposal start Begin Disposal Process ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste: Is it pure or mixed? ppe->assess segregate Segregate from other waste streams assess->segregate container Select clean, compatible container with secure lid segregate->container transfer Transfer waste (Do not exceed 90% capacity) container->transfer label_node Label Container: - Full Chemical Name - Accumulation Date transfer->label_node store Store in designated Satellite Accumulation Area label_node->store contact_ehs Contact EHS Office for waste pickup store->contact_ehs disposal Disposal via licensed waste contractor contact_ehs->disposal end_node End disposal->end_node Process Complete

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole

For Immediate Reference: Researchers, scientists, and drug development professionals should adhere to the following personal protective equipment (PPE), handling, and disposal protocols to ensure safety when working with this compound.

While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture under REGULATION (EC) No 1272/2008, standard laboratory best practices for handling chemical compounds should always be observed to minimize exposure and ensure a safe working environment.[1] The following guidelines provide a comprehensive operational and disposal plan.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted to determine the most appropriate PPE for the specific task.[2] However, the following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.

Scenario Required Personal Protective Equipment
Handling Solid Compound (Weighing, Transferring) - Eye Protection: Safety glasses with side shields or chemical splash goggles.[3][4] - Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3][4][5] - Body Protection: Laboratory coat.[2] - Respiratory Protection: Generally not required if handled in a well-ventilated area. Use a dust mask or work in a fume hood if there is a risk of generating dust.[1][4]
Preparing Solutions - Eye Protection: Chemical splash goggles.[3][4] A face shield may be necessary if there is a significant splash risk.[3][5] - Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3][4][5] - Body Protection: Laboratory coat. A chemical-resistant apron may be worn over the lab coat for added protection.[3] - Respiratory Protection: Not generally required if working in a well-ventilated area or a fume hood.
Accidental Spills - Eye Protection: Chemical splash goggles and a face shield.[3][5] - Hand Protection: Heavy-duty, chemical-resistant gloves.[5] - Body Protection: Chemical-resistant suit or coveralls.[2][5] - Respiratory Protection: A respirator may be necessary depending on the scale of the spill and the potential for airborne dust.[4][5][6]

Experimental Protocols

Standard Handling and Use Protocol
  • Preparation: Before handling the compound, ensure the work area is clean and uncluttered. Confirm that safety equipment, such as an eyewash station and safety shower, is accessible.[2]

  • Donning PPE: Put on a laboratory coat, followed by safety glasses or goggles. Finally, wear chemical-resistant gloves, ensuring they are inspected for any signs of damage before use.

  • Handling the Compound:

    • When weighing or transferring the solid, perform these actions in a well-ventilated area or a fume hood to prevent the dispersion of dust.[1]

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

    • If preparing a solution, slowly add the solid to the solvent to prevent splashing.

  • Post-Handling:

    • After handling is complete, wash hands and face thoroughly.[1]

    • Clean any contaminated surfaces.

  • Doffing PPE: Remove gloves first, using a technique that avoids skin contact with the outer surface of the glove. Then, remove the laboratory coat, followed by eye protection.

Disposal Plan
  • Unused Product: Dispose of the compound in accordance with local and national regulations. This may involve offering it to a licensed disposal company.[1]

  • Contaminated Materials: Dispose of any contaminated gloves, lab coats, or other materials as chemical waste, following institutional and regulatory guidelines.

  • Contaminated Packaging: Before disposing of the container, ensure it is completely empty. Dispose of the container in accordance with local and national regulations.[1]

Visual Workflow for Safe Handling

The following diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.

prep Preparation don_ppe Don PPE prep->don_ppe Ready to work handle Handle Compound don_ppe->handle Protected post_handle Post-Handling handle->post_handle Task complete doff_ppe Doff PPE post_handle->doff_ppe Cleaned disposal Disposal doff_ppe->disposal End of procedure

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.